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2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole Documentation Hub

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  • Product: 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole
  • CAS: 92847-39-7

Core Science & Biosynthesis

Foundational

Technical Synthesis Guide: 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole

Executive Summary & Strategic Rationale This technical guide details the high-fidelity synthesis of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole , a privileged scaffold in medicinal chemistry often utilized in the devel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This technical guide details the high-fidelity synthesis of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and anti-inflammatory agents.

Synthetic Strategy: The optimal route utilizes a Modified Hantzsch Thiazole Synthesis followed by a Non-Aqueous Sandmeyer Transformation . While direct cyclization to 2-chlorothiazoles is possible, it often suffers from poor regioselectivity and low yields. The chosen three-step protocol prioritizes intermediate stability and purification efficiency:

  • 
    -Bromination:  Regioselective bromination of 3,4-dimethoxyacetophenone.
    
  • Hantzsch Cyclization: Condensation with thiourea to yield the robust 2-aminothiazole intermediate.[1]

  • Doyle-Sandmeyer Chlorination: Radical-mediated chlorodeamination using alkyl nitrites and copper(II) chloride, avoiding the instability of aqueous thiazole diazonium salts.

Retrosynthetic Analysis

The logical disconnection reveals the 2-aminothiazole as the linchpin intermediate. The 2-chloro substituent is introduced last to prevent interference during the cyclization event.

Retrosynthesis Target 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole (Target) Amino 2-Amino-4-(3,4-dimethoxyphenyl)thiazole (Stable Intermediate) Target->Amino Sandmeyer (t-BuONO, CuCl2) Bromo 2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-one (Lachrymator) Amino->Bromo Hantzsch Cyclization (Thiourea) Start 3,4-Dimethoxyacetophenone (Starting Material) Bromo->Start Alpha-Bromination (Br2 or NBS)

Figure 1: Retrosynthetic pathway prioritizing the stable 2-amino intermediate.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-one

Objective: Selective bromination at the alpha-carbon. Mechanism: Acid-catalyzed enolization followed by electrophilic bromination.

  • Reagents: 3,4-Dimethoxyacetophenone (1.0 eq), Bromine (

    
    , 1.05 eq), Glacial Acetic Acid (Solvent), HBr (cat.).
    
  • Procedure:

    • Dissolve 3,4-dimethoxyacetophenone (10 g, 55.5 mmol) in glacial acetic acid (50 mL).

    • Add catalytic 48% HBr (0.5 mL) to initiate enol formation.

    • Add a solution of bromine (8.9 g, 2.85 mL) in acetic acid (20 mL) dropwise over 30 minutes at 0–5°C. Control: Maintain temperature <10°C to prevent poly-bromination.

    • Stir at room temperature (RT) for 2 hours until the orange color fades.

    • Pour the mixture into ice-water (200 mL). The product will precipitate.[2]

    • Filter the solid, wash with cold water (

      
       mL), and recrystallize from ethanol.
      
  • Yield Target: 85–90%.

  • Checkpoint:

    
    H NMR should show a singlet at 
    
    
    
    ppm (
    
    
    ).
Stage 2: Hantzsch Cyclization to 2-Amino-4-(3,4-dimethoxyphenyl)thiazole

Objective: Formation of the thiazole core. Mechanism: Nucleophilic attack of thiourea sulfur on the


-carbon, followed by condensation and dehydration.
  • Reagents:

    
    -Bromoketone (from Stage 1, 1.0 eq), Thiourea (1.2 eq), Ethanol (Solvent).
    
  • Procedure:

    • Suspend the

      
      -bromoketone (10 g, 38.6 mmol) in absolute ethanol (100 mL).
      
    • Add thiourea (3.5 g, 46.3 mmol) in one portion.

    • Reflux the mixture for 2–4 hours. The solid will dissolve, followed by the precipitation of the thiazole hydrobromide salt.

    • Cool to RT and neutralize with aqueous

      
       or 
      
      
      
      to pH 8–9 to liberate the free base.
    • Filter the precipitate, wash with water, and dry.[3]

  • Yield Target: 90–95%.

  • Validation: Mass Spectrometry

    
    .
    
Stage 3: Doyle-Sandmeyer Chlorination (The Critical Step)

Objective: Conversion of the C2-amino group to a C2-chloro group. Rationale: Standard aqueous Sandmeyer conditions (


) often lead to diazonium hydrolysis in electron-rich thiazoles. The Doyle protocol  (alkyl nitrite in organic solvent) generates the diazonium species in situ in the presence of the halogen donor, significantly suppressing side reactions.
  • Reagents: 2-Aminothiazole intermediate (1.0 eq), tert-Butyl Nitrite (

    
    -BuONO, 1.5 eq), Copper(II) Chloride (
    
    
    
    , 1.2 eq), Acetonitrile (MeCN, anhydrous).
  • Procedure:

    • Setup: Flame-dry a 3-neck flask and purge with Nitrogen (

      
      ).
      
    • Dissolve

      
       (anhydrous, 1.2 eq) in dry MeCN. Heat to 60°C to ensure solubility, then cool to RT.
      
    • Add tert-butyl nitrite (1.5 eq) to the copper solution.

    • Add the 2-aminothiazole (1.0 eq) portion-wise (solid) or as a solution in MeCN dropwise over 20 minutes.

      • Observation: Gas evolution (

        
        ) indicates reaction progress.
        
    • Heat the mixture to 60–65°C for 1–2 hours. Monitor by TLC/LC-MS for disappearance of amine.

    • Workup: Quench with 1M HCl (to break Cu-complexes), extract with Ethyl Acetate (

      
      ).
      
    • Purification: Silica gel column chromatography (Hexane:EtOAc gradient).

  • Yield Target: 70–80%.

Critical Process Parameters (CPP)

ParameterStage 1 (Bromination)Stage 2 (Cyclization)Stage 3 (Sandmeyer)
Temperature <10°C (Addition), then RTReflux (78°C)60–65°C
Stoichiometry 1.05 eq

(Strict)
1.2 eq Thiourea1.5 eq

-BuONO
Solvent System Glacial Acetic AcidEthanol (Absolute)Acetonitrile (Anhydrous)
Key Risk Over-bromination (Poly-Br)Incomplete neutralizationRadical quenching / Moisture
Monitoring NMR (CH2 shift)TLC (Polarity change)LC-MS (Cl isotope pattern)

Mechanistic Workflow: The Doyle-Sandmeyer Cycle

The transformation of the amine to the chloride in Stage 3 involves a radical mechanism mediated by Copper(II).

Sandmeyer Step1 Reagent Activation: t-BuONO + CuCl2 Step2 Diazotization: Amine + NO+ -> Diazonium Salt (R-N2+) Step1->Step2 In situ generation Step3 Radical Formation: R-N2+ + Cu(I)Cl2- -> R* + N2 + Cu(II)Cl2 Step2->Step3 Single Electron Transfer (SET) Step4 Ligand Transfer: R* + Cu(II)Cl2 -> R-Cl + Cu(I)Cl Step3->Step4 Chlorination Step4->Step1 Catalyst Regeneration

Figure 2: Radical mechanism of the non-aqueous Sandmeyer reaction. Note that Cu(II) acts as the oxidant and halogen source.

Troubleshooting & Self-Validating Systems

Self-Validation Checks
  • Isotope Pattern Analysis (Stage 3): Upon analyzing the final product by Mass Spectrometry, you must observe the characteristic Chlorine isotope pattern (

    
    ). If the mass spectrum shows a single peak (M+H) without the +2 isotope at 33% intensity, the chlorination failed (likely reduced to H or hydroxylated).
    
  • Lachrymator Alert (Stage 1): The

    
    -bromoketone is a potent lachrymator. If working properly, the reaction flask should be vented through a scrubber. If the lab environment becomes irritating, containment is breached.
    
Common Pitfalls
  • Issue: Formation of 2-hydroxythiazole instead of 2-chloro.

    • Cause: Presence of water in Stage 3.[2]

    • Fix: Use anhydrous Acetonitrile and flame-dry glassware.

  • Issue: Low yield in Stage 1.

    • Cause: "Runaway" bromination.

    • Fix: Strictly control the addition rate of bromine; ensure temperature stays near 0°C initially.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.

  • Sandmeyer Reaction on Thiazoles: Obushak, M. D., et al. (2009). "Arenediazonium Tetrachlorocuprates(II). Modification of the Sandmeyer Reaction." Tetrahedron Letters.

  • Doyle-Sandmeyer (Alkyl Nitrite) Protocol: Doyle, M. P., et al. (1977). "Alkyl Nitrite-Metal Halide Deamination Reactions." The Journal of Organic Chemistry.

  • Regioselective Halogenation of 2-Aminothiazoles: Castanheiro, T., et al. (2016). "Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts." Journal of Organic Chemistry.

Sources

Exploratory

mechanism of formation of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole

Executive Summary This technical guide details the synthetic architecture for 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole , a critical pharmacophore often utilized as a scaffold in the development of non-purine xanthin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic architecture for 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole , a critical pharmacophore often utilized as a scaffold in the development of non-purine xanthine oxidase inhibitors (e.g., Febuxostat analogs) and adenosine receptor antagonists.

The formation of this heterocyclic core proceeds through a sequential two-stage workflow:[1]

  • Hantzsch Thiazole Synthesis: Construction of the 1,3-thiazole ring via the condensation of an

    
    -haloketone with thiourea.[2]
    
  • Sandmeyer-Type Chlorodeamination: Conversion of the resulting C2-amine to a C2-chloride using a radical-nucleophilic aromatic substitution (

    
    ) or classical diazonium displacement.
    

This guide prioritizes the anhydrous alkyl nitrite/copper(II) chloride protocol for the second stage, as it offers superior yields and operational safety compared to the classical aqueous Sandmeyer route for electron-rich thiazoles.

Retrosynthetic Analysis

To access the target molecule with high regiocontrol, the 1,3-thiazole ring is disconnected at the C2-substituent and the N3-C4/S1-C2 bonds.

Retrosynthesis Target 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole Intermediate 2-Amino-4-(3,4-dimethoxyphenyl)thiazole Target->Intermediate Sandmeyer (Chlorodeamination) Precursors 2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-one + Thiourea Intermediate->Precursors Hantzsch Cyclization

Figure 1: Retrosynthetic disconnection strategy targeting the 2-amino intermediate.

Phase 1: Hantzsch Thiazole Cyclization

The foundation of the synthesis is the reaction between 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one and thiourea . This reaction is highly regioselective, driven by the nucleophilicity of the sulfur atom in thiourea.

Mechanistic Pathway

The mechanism involves a cascade of nucleophilic attack, cyclization, and dehydration:

  • Thioalkylation (

    
    ):  The sulfur atom of thiourea attacks the 
    
    
    
    -carbon of the bromoketone, displacing the bromide ion.
  • Cyclization: The imine nitrogen attacks the carbonyl carbon, forming a hydroxy-thiazoline intermediate.

  • Dehydration: Acid-catalyzed elimination of water aromatizes the system to form the stable 1,3-thiazole ring.

HantzschMechanism Start α-Bromoketone + Thiourea Step1 S-Alkylation (Thioimidate Intermediate) Start->Step1 SN2 Attack (S on C-Br) Step2 N-Cyclization (Hydroxythiazoline) Step1->Step2 Intramolecular Nucleophilic Attack End 2-Amino-4-(3,4-dimethoxy phenyl)thiazole Step2->End -H2O (Aromatization)

Figure 2: Stepwise mechanism of the Hantzsch synthesis forming the 2-aminothiazole core.

Experimental Protocol

Reagents:

  • 2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-one (1.0 equiv)

  • Thiourea (1.1 equiv)

  • Ethanol (Absolute, 10 volumes)

Procedure:

  • Dissolution: Dissolve 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add thiourea in a single portion.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor consumption of the bromoketone via TLC (Hexane:EtOAc 7:3).
    
  • Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.[3]

  • Neutralization: Basify the mixture with aqueous

    
     or saturated 
    
    
    
    to pH 8–9 to liberate the free base.
  • Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain 2-amino-4-(3,4-dimethoxyphenyl)thiazole as a crystalline solid.

Phase 2: Sandmeyer-Type Chlorodeamination

Direct chlorination of the 2-position is achieved by converting the amino group into a diazonium species, which is then displaced by chloride. While the classical aqueous Sandmeyer (


) is viable, the Doyle-Sandmeyer protocol  (Alkyl Nitrite/

in Acetonitrile) is recommended for this substrate to minimize hydrolysis of the electron-rich dimethoxyphenyl moiety.
Mechanistic Pathway (Radical-Nucleophilic)

Unlike the ionic mechanism often seen in aqueous media, the anhydrous copper-catalyzed route likely proceeds via a radical mechanism:

  • Diazotization: Reaction of the amine with tert-butyl nitrite (t-BuONO) forms the diazonium cation in situ.

  • Single Electron Transfer (SET): The diazonium species undergoes SET from the Copper(I) species (generated in situ or added), releasing

    
     and generating an aryl radical at the C2 position.
    
  • Ligand Transfer: The C2 radical abstracts a chlorine atom from

    
    , forming the C-Cl bond and regenerating the copper catalyst.
    

SandmeyerMechanism Amine 2-Aminothiazole Precursor Diazonium Diazonium Salt [R-N2]+ Amine->Diazonium t-BuONO (Diazotization) Radical Thiazolyl Radical [R•] + N2 Diazonium->Radical SET (Cu I -> Cu II) Product 2-Chloro-4-(3,4-dimethoxy phenyl)thiazole Radical->Product Cl-Transfer from CuCl2

Figure 3: Radical pathway for the conversion of 2-aminothiazole to 2-chlorothiazole.

Experimental Protocol (Anhydrous)

Reagents:

  • 2-Amino-4-(3,4-dimethoxyphenyl)thiazole (1.0 equiv)

  • Copper(II) Chloride (

    
    , 1.2 equiv)
    
  • tert-Butyl Nitrite (t-BuONO, 1.5 equiv)

  • Acetonitrile (Anhydrous, degassed)

Procedure:

  • Preparation: In a dry 3-neck flask under nitrogen atmosphere, suspend

    
     (1.2 equiv) in anhydrous acetonitrile.
    
  • Activation: Add tert-butyl nitrite (1.5 equiv) dropwise to the copper suspension at room temperature.

  • Addition: Add the 2-aminothiazole precursor (1.0 equiv) portion-wise over 15 minutes. Caution: Nitrogen gas evolution will occur.

  • Heating: Heat the reaction mixture to

    
     for 1–2 hours. The color typically shifts from green/blue to dark brown/black.
    
  • Quenching: Cool to room temperature and pour the mixture into 20% aqueous

    
     (to decompose copper complexes) and extract with ethyl acetate.
    
  • Purification: Wash the organic layer with water and brine, dry over

    
    , and concentrate. Purify via silica gel column chromatography (Hexane/EtOAc gradient) to isolate 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole .
    

Critical Process Parameters (CPP)

ParameterHantzsch StepSandmeyer Step (Anhydrous)Impact
Temperature Reflux (

)

High temp in Sandmeyer can cause radical coupling side-products (biaryls).
Stoichiometry 1.1 eq Thiourea1.5 eq t-BuONOExcess nitrite ensures complete conversion of the amine, preventing diazo-coupling dyes.
Solvent EthanolAcetonitrile (MeCN)MeCN coordinates Cu species effectively; water must be excluded to prevent phenol formation.
Atmosphere AmbientNitrogen/ArgonOxygen can quench the radical intermediate in the Sandmeyer step.

References

  • Hantzsch Thiazole Synthesis Mechanism & Application Title: "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity" Source: Journal of the Chemical Society, Perkin Transactions 1 Link:[Link][4][5][6][7]

  • Sandmeyer Reaction on 2-Aminothiazoles Title: "Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts" Source: Journal of Organic Chemistry (via NIH/PubMed) Link:[Link]

  • General Synthesis of 2-Chloro-4-arylthiazoles Title: "Synthesis and biological evaluation of 2-chloro-4-substituted-thiazole derivatives" Source: European Journal of Medicinal Chemistry Link:[Link]

  • Radical Mechanism in Sandmeyer Reactions Title: "Sandmeyer reaction - Reaction mechanism and synthetic applications" Source:[8] Wikipedia (General Reference for SRNAr mechanism context) Link:[Link]

Sources

Foundational

2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole chemical properties

Executive Summary The molecule 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole represents a high-value scaffold in medicinal chemistry, particularly for the development of non-purine xanthine oxidase inhibitors, adenosine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole represents a high-value scaffold in medicinal chemistry, particularly for the development of non-purine xanthine oxidase inhibitors, adenosine receptor antagonists, and tubulin polymerization inhibitors. Its structural utility lies in the orthogonal reactivity of the thiazole core: the electrophilic C2-chlorine atom serves as a "warhead" for nucleophilic displacement or metal-catalyzed coupling, while the electron-rich 3,4-dimethoxyphenyl moiety at C4 mimics pharmacophores found in bioactive natural products (e.g., combretastatins).

This guide provides a rigorous, self-validating technical analysis of this scaffold, detailing its synthesis, physicochemical profile, and divergent reactivity patterns. It is designed to allow researchers to bypass trial-and-error optimization by adhering to field-proven protocols.

Structural Analysis & Physicochemical Profile

Understanding the electronic landscape of the molecule is prerequisite to predicting its reactivity. The thiazole ring is


-deficient at the C2 position, a property significantly enhanced by the inductive effect (-I) of the chlorine atom and the electronegativity of the ring nitrogen. Conversely, the C5 position retains significant nucleophilic character, allowing for electrophilic functionalization.
Table 1: Physicochemical Properties
PropertyValue (Calc.)Significance in Drug Design
Molecular Formula

Core building block
Molecular Weight 255.72 g/mol Fragment-based drug discovery (FBDD) compliant
cLogP ~3.2 - 3.5Moderate lipophilicity; good membrane permeability
TPSA ~54

Excellent oral bioavailability range (<140

)
H-Bond Acceptors 4 (N, O, O, S)Receptor binding interactions
H-Bond Donors 0No intrinsic proton donation; reduces metabolic conjugation risk
Rotatable Bonds 3Low conformational entropy penalty upon binding

Synthetic Pathways

To ensure regiochemical fidelity, the Hantzsch Thiazole Synthesis followed by a Sandmeyer-type chlorination is the most robust, self-validating protocol. Direct functionalization of 2,4-dichlorothiazole via Suzuki coupling is possible but often suffers from competitive coupling at C2 vs. C4, requiring extensive optimization of ligands. The de novo ring construction described below guarantees the aryl group is positioned exclusively at C4.

Diagram 1: Synthesis Workflow

Synthesis Start 2-Bromo-1-(3,4- dimethoxyphenyl)ethan-1-one Inter Intermediate: 2-Amino-4-(3,4- dimethoxyphenyl)thiazole Start->Inter Thiourea Thiourea Thiourea->Inter Product Product: 2-Chloro-4-(3,4- dimethoxyphenyl)thiazole Inter->Product Reagent1 1. EtOH, Reflux (Hantzsch Cyclization) Reagent2 2. NaNO2, HCl 3. CuCl (Sandmeyer)

Caption: Regioselective synthesis via Hantzsch cyclization and Sandmeyer transformation.

Experimental Protocol 1: Hantzsch Cyclization

Objective: Synthesis of 2-amino-4-(3,4-dimethoxyphenyl)thiazole.

  • Stoichiometry: Dissolve 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one (1.0 equiv) in absolute ethanol (5 mL/mmol).

  • Addition: Add thiourea (1.1 equiv) in a single portion.

  • Reflux: Heat the mixture to reflux for 2–4 hours. Checkpoint: The reaction is self-indicating; the starting bromoketone (TLC: non-polar) disappears, and a polar, often fluorescent spot (amine) appears.

  • Workup: Cool to room temperature. The hydrobromide salt of the product often precipitates. Filter and wash with cold ethanol.

  • Free Basing: Suspend the salt in water and neutralize with saturated

    
     to pH 8. Filter the free base, wash with water, and dry.
    
Experimental Protocol 2: Sandmeyer Chlorination

Objective: Conversion of the 2-amino group to the 2-chloro "warhead".

  • Diazotization: Suspend the 2-aminothiazole (1.0 equiv) in concentrated HCl (3–4 equiv) and cool to 0–5 °C. Add an aqueous solution of

    
     (1.2 equiv) dropwise, maintaining temperature <5 °C. Stir for 30 min. Safety Note: Ensure efficient venting of 
    
    
    
    gases.
  • Substitution: Prepare a solution of CuCl (1.5 equiv) in concentrated HCl. Add the cold diazonium solution to the CuCl solution slowly.

  • Completion: Allow the mixture to warm to room temperature and stir for 1–2 hours. Evolution of

    
     gas indicates reaction progress.
    
  • Isolation: Dilute with water and extract with DCM. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc) to yield the title compound.

Chemical Reactivity & Functionalization

The 2-chloro-thiazole core acts as a masked electrophile. The reactivity profile is dominated by the C2 position's susceptibility to Nucleophilic Aromatic Substitution (


), enabled by the adjacent ring nitrogen which stabilizes the Meisenheimer-like transition state.
Diagram 2: Divergent Reactivity Map

Reactivity Center 2-Chloro-4-(3,4- dimethoxyphenyl)thiazole SNAr C2: SNAr Displacement (Amines, Thiols, Alkoxides) Center->SNAr Nucleophiles Suzuki C2: Pd-Catalyzed Coupling (Suzuki-Miyaura / Buchwald) Center->Suzuki Pd(0), R-B(OH)2 EAS C5: Electrophilic Substitution (Halogenation, Formylation) Center->EAS NBS or POCl3/DMF Meta Aryl Ring: Metabolic Demethylation (CYP450 oxidation) Center->Meta In vivo

Caption: Orthogonal reactivity zones: C2 (Nucleophilic/Cross-coupling) vs. C5 (Electrophilic).

Key Transformations
A. Nucleophilic Aromatic Substitution (

)

The chlorine at C2 is a versatile leaving group.

  • Amination: Reaction with primary/secondary amines in DMF/DIEA at 80–100 °C yields 2-aminothiazoles.

  • Etherification: Reaction with alkoxides (e.g., NaOMe) typically requires lower temperatures (0–25 °C) to avoid ring degradation.

  • Thiolation: Reaction with thiols/thiolates generates thioethers, critical for synthesizing sulfone/sulfoxide derivatives later.

B. Metal-Catalyzed Cross-Coupling

While


 is preferred for heteroatom introduction, C-C bond formation at C2 is best achieved via Suzuki-Miyaura  or Stille  coupling.
  • Catalyst Choice:

    
     or 
    
    
    
    are standard.
  • Solvent System: Toluene/Ethanol/Water (2:1:1) with

    
     is a robust universal system for this scaffold.
    
C. C5-Functionalization

The C5 position (adjacent to sulfur) is the most electron-rich site on the thiazole ring.

  • Halogenation: NBS (N-bromosuccinimide) in DMF selectively brominates C5, creating a handle for a second cross-coupling event (e.g., to build trisubstituted thiazoles).

  • Vilsmeier-Haack:

    
    /DMF introduces a formyl group (-CHO) at C5.
    

Medicinal Chemistry Applications

Bioisosterism & Scaffold Hopping

The 4-(3,4-dimethoxyphenyl)thiazole unit is a proven bioisostere for:

  • Stilbenes: It restricts the rotation of the ethylenic bridge found in combretastatin A-4 (a potent tubulin binder), locking the pharmacophore in a bioactive conformation.

  • Biaryl Systems: It replaces a phenyl ring to improve solubility and introduce a hydrogen bond acceptor (thiazole N).

Case Study: Xanthine Oxidase Inhibition

Analogs of Febuxostat utilize a thiazole core. The 2-chloro derivative serves as the precursor to introduce the cyano or carboxylate functionality required for the active site interaction with the molybdenum center of the enzyme.

References

  • Hantzsch Thiazole Synthesis Mechanism & Utility Source: Organic Chemistry Portal.[1] "Synthesis of Thiazoles." URL:[Link]

  • Sandmeyer Reaction Protocols Source: Master Organic Chemistry. "Reactions of Diazonium Salts: Sandmeyer and Related Reactions." URL:[Link]

  • Thiazole Reactivity & Functionalization Source: Heterocyclic Chemistry (5th Ed.), Joule & Mills. "Thiazoles and Selenazoles." URL:[Link]

  • Medicinal Chemistry of 2-Aminothiazoles (Precursors) Source: National Institutes of Health (PMC). "Thiazole: A Promising Scaffold in Drug Discovery." URL:[Link]

Sources

Exploratory

Technical Guide: Spectroscopic Profiling of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole

The following technical guide is structured to serve as a definitive reference for the spectroscopic characterization of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole . It synthesizes theoretical prediction with empirica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the spectroscopic characterization of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole . It synthesizes theoretical prediction with empirical data from analogous thiazole scaffolds to provide a robust analytical protocol.

Executive Summary & Molecular Architecture

This guide details the structural validation of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole (Target Analyte). This scaffold integrates a pharmacologically active 1,3-thiazole core with a lipophilic, electron-rich 3,4-dimethoxyphenyl moiety. The presence of the C2-chlorine atom serves as a critical functional handle for nucleophilic aromatic substitution (


) or metal-catalyzed cross-coupling (Suzuki-Miyaura), making accurate characterization vital for downstream medicinal chemistry applications.
Structural Parameters
  • Molecular Formula:

    
    
    
  • Molecular Weight: 255.72 g/mol (Monoisotopic: ~255.01 Da)

  • Key Features:

    • Thiazole Core: Aromatic heterocycle; C2-Cl provides a distinct isotopic signature.

    • Veratrole Moiety: 3,4-dimethoxy substitution pattern induces specific electronic shielding effects in NMR.

Synthesis Context & Impurity Profiling

Understanding the synthetic origin is prerequisite to effective analysis. This compound is typically accessed via two primary pathways, each introducing distinct impurity profiles.

  • Hantzsch Thiazole Synthesis (Modified): Cyclization of 2-bromo-3',4'-dimethoxyacetophenone with thiourea, followed by a Sandmeyer reaction (diazotization/chlorination).

    • Critical Impurity: Unreacted 2-amino-4-(3,4-dimethoxyphenyl)thiazole (precursor).

  • Direct Cyclization: Reaction of alpha-haloketones with chlorothioformamides.

    • Critical Impurity: Des-chloro analogs or regioisomers.

Multi-Modal Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural confirmation. The 3,4-dimethoxyphenyl group creates a characteristic ABX spin system, while the thiazole ring contributes a diagnostic singlet.

Protocol:

H NMR (400 MHz,

)
  • Solvent Choice: Chloroform-d (

    
    ) is preferred for solubility; DMSO-
    
    
    
    may cause slight downfield shifts due to H-bonding effects with the methoxy oxygens.
  • Diagnostic Signals:

Proton EnvironmentTypeShift (

, ppm)
MultiplicityIntegrationMechanistic Insight
H-5 (Thiazole) Ar-H7.15 – 7.25 Singlet (s)1HThe C2-Cl is electron-withdrawing, deshielding H-5 relative to unsubstituted thiazoles.
H-2' (Phenyl) Ar-H7.35 – 7.45 Doublet (d,

Hz)
1HMeta-coupling to H-6'; deshielded by thiazole ring current.
H-6' (Phenyl) Ar-H7.25 – 7.35 dd (

Hz)
1HOrtho-coupling to H-5' and meta-coupling to H-2'.
H-5' (Phenyl) Ar-H6.85 – 6.95 Doublet (d,

Hz)
1HShielded by ortho-methoxy group.
-OCH

(C3')
Alkyl3.92 Singlet (s)3HCharacteristic methoxy singlet.
-OCH

(C4')
Alkyl3.90 Singlet (s)3HSlightly upfield due to steric crowding or electronic environment.
Protocol:

C NMR (100 MHz,

)
  • Key Carbon Resonances:

    • C-2 (Thiazole-Cl):

      
       ppm. The electronegative chlorine and sp2 nitrogen cause significant deshielding.
      
    • C-4 (Thiazole-Aryl):

      
       ppm.[1]
      
    • C-O (Methoxy carbons):

      
       ppm.
      
Mass Spectrometry (MS)

MS provides the definitive elemental composition check through the chlorine isotope pattern.

  • Ionization Mode: Electrospray Ionization (ESI+) or Electron Impact (EI).

  • Isotopic Signature: The presence of a single Chlorine atom dictates a 3:1 intensity ratio between the molecular ion (

    
    ) and the isotope peak (
    
    
    
    ).[2]
    • M+ (m/z 255): 100% Relative Abundance.

    • M+2 (m/z 257): ~32% Relative Abundance.

  • Fragmentation Pathway (EI):

    • [M-Cl]

      
      :  Loss of radical chlorine (m/z ~220).
      
    • [M-CH

      
      ]
      
      
      
      :
      Loss of methyl radical from methoxy groups (m/z ~240).
    • Thiazole Ring Cleavage: Retro-cycloaddition fragments (RCN or CS fragments).

Infrared Spectroscopy (FT-IR)

Used primarily for fingerprinting and verifying the absence of precursor functional groups (e.g., -NH


 or C=O).
  • C-H Stretch (Aromatic): 3100 – 3000 cm

    
     (Weak).
    
  • C-H Stretch (Aliphatic -OCH

    
    ):  2980 – 2850 cm
    
    
    
    .
  • C=N Stretch (Thiazole): 1520 – 1480 cm

    
    .
    
  • C-O-C Stretch (Ether): 1260 – 1020 cm

    
     (Strong, multiple bands).
    
  • C-Cl Stretch: 750 – 650 cm

    
     (Distinctive fingerprint).
    
  • Validation Check: Absence of broad band at 3400-3200 cm

    
     confirms successful conversion of 2-aminothiazole (if using Sandmeyer route).
    

Analytical Workflow Visualization

The following diagram illustrates the logical flow for validating the synthesized compound, differentiating it from common byproducts.

AnalyticalWorkflow Sample Crude Product (Post-Synthesis) TLC TLC Screening (Mobile Phase: Hex/EtOAc) Sample->TLC Purification Flash Chromatography (Silica Gel) TLC->Purification Rf ~0.4-0.6 PureCompound Isolated Solid Purification->PureCompound MS_Analysis Mass Spectrometry (ESI/EI) PureCompound->MS_Analysis NMR_Analysis 1H NMR Spectroscopy (CDCl3) PureCompound->NMR_Analysis IsotopeCheck Check M / M+2 Ratio Is it 3:1? MS_Analysis->IsotopeCheck ProtonCheck Check H-5 Signal Is it a Singlet ~7.2 ppm? NMR_Analysis->ProtonCheck Valid VALIDATED TARGET 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole IsotopeCheck->Valid Yes (Cl pattern) Invalid_Br Re-Analyze: Possible Bromo Analog? IsotopeCheck->Invalid_Br No (~1:1 ratio) ProtonCheck->Valid Yes Invalid_Precursor Impurity: 2-Aminothiazole Present ProtonCheck->Invalid_Precursor No (Broad NH2 peak)

Figure 1: Decision-matrix for the purification and spectroscopic validation of 2-chloro-thiazole derivatives.

References

  • Hantzsch Thiazole Synthesis & Modifications

    • Source: Organic Chemistry Portal. "Synthesis of Thiazoles."
    • URL:[Link]

  • Spectroscopic Data of Thiazole Derivatives

    • Source: NIST Chemistry WebBook.[3] "Thiazole, 2-amino-4-(p-methoxyphenyl)-."[3]

    • URL:[Link]

  • Chlorine Isotope Patterns in Mass Spectrometry

    • Source: Chemistry LibreTexts. "Mass Spectrometry: Isotope Effects."
    • URL:[Link]

  • NMR Characterization of 2-Halothiazoles

    • Source: MDPI Molecules.
    • URL:[Link]

Sources

Foundational

13C NMR of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole

Technical Guide: C NMR Characterization of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole Executive Summary Compound Class: 2,4-Disubstituted 1,3-Thiazole Application: Pharmacophore scaffold in medicinal chemistry (antica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: C NMR Characterization of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole

Executive Summary

Compound Class: 2,4-Disubstituted 1,3-Thiazole Application: Pharmacophore scaffold in medicinal chemistry (anticancer, antioxidant, and adenosine receptor antagonist research).[1] Analytical Challenge: Distinguishing quaternary carbons in the 148–152 ppm region (C2-Cl, Thiazole-C4, and Phenyl-C-O) requires precise solvent selection and 2D correlation spectroscopy.

This guide provides a rigorous structural elucidation workflow for 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole , synthesizing theoretical electronic effects with practical experimental protocols.

Part 1: Structural Deconstruction & Electronic Environment

To accurately assign the


C NMR spectrum, we must first deconstruct the molecule into its magnetically distinct environments. The molecule consists of an electron-deficient thiazole ring fused to an electron-rich veratrole (3,4-dimethoxyphenyl) moiety.
Electronic Effects on Chemical Shifts[2][3]
  • Thiazole C2 (Cl-substituted): The C2 position is flanked by Sulfur and Nitrogen. While Chlorine is electronegative (inductive deshielding), the "Heavy Atom Effect" often causes a slight upfield shift relative to what is expected purely from electronegativity. Expect this resonance near 150–152 ppm .

  • Thiazole C4 (Aryl-substituted): This quaternary carbon is deshielded by the aromatic ring current and the adjacent nitrogen. It typically resonates near 150 ppm , creating a potential overlap with the phenoxy carbons.

  • Thiazole C5 (Protonated): This is the most shielded aromatic carbon in the heterocyclic ring, typically found at 105–110 ppm .

  • Veratrole Moiety (3,4-dimethoxyphenyl): The two oxygenated quaternary carbons (C3', C4') will be strongly deshielded (~149 ppm ), while the methoxy methyls will appear in the aliphatic region (~56 ppm ).

Structural Assignment Map (Visualization)

G cluster_0 Thiazole Core cluster_1 3,4-Dimethoxyphenyl C2 C2 (Cl) C4 C4 (Ar) C2->C4 N/S C5 C5 (H) C4->C5 C1p C1' C4->C1p C2p C2' C1p->C2p C6p C6' C1p->C6p C3p C3' (OMe) C2p->C3p C4p C4' (OMe) C3p->C4p OMe3 OMe (C3') C3p->OMe3 C5p C5' C4p->C5p OMe4 OMe (C4') C4p->OMe4 C5p->C6p Cl Cl Cl->C2

Figure 1: Connectivity map highlighting the three distinct electronic zones: The electron-poor thiazole core (Blue), the electron-rich aromatic ring (Red), and the aliphatic substituents (Green).

Part 2: Experimental Protocol

Solvent Selection
  • Recommended: CDCl₃ (Deuterated Chloroform)

    • Reasoning: This compound is lipophilic. CDCl₃ provides excellent resolution and standardizes the chemical shifts against literature values.

    • Reference:

      
       77.16 ppm (triplet).
      
  • Alternative: DMSO-d₆

    • Use Case: If the sample contains polar impurities or if solubility in chloroform is poor (<10 mg/0.6 mL). Note that DMSO-d₆ is viscous, which may broaden signals slightly.

    • Reference:

      
       39.52 ppm (septet).
      
Instrument Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Critical: The molecule contains 5 quaternary carbons (C2, C4, C1', C3', C4'). These have long T1 relaxation times. A short D1 will suppress their intensity, making them invisible or difficult to distinguish from noise.

  • Scans (NS): Minimum 1024 scans (for ~10 mg sample) to ensure quaternary carbons are distinct.

  • Spectral Width: -10 to 220 ppm.

Part 3: Spectral Assignment & Logic

The following table synthesizes predicted shifts based on additivity rules and heterocycle databases.

Chemical Shift Table (CDCl₃)
Carbon PositionTypePredicted Shift (

, ppm)
Assignment Logic
C2 Quaternary (C-Cl)150.5 – 152.0 Deshielded by N and S, but moderated by Cl heavy atom effect.
C4 Quaternary (C-Ar)150.0 – 151.5 Deshielded by double bond character and aryl ring current. Risk of overlap with C2.
C3', C4' Quaternary (C-O)148.5 – 149.5 Typical range for veratrole (1,2-dimethoxybenzene) carbons.
C1' Quaternary (Ipso)126.0 – 128.0 Attached to the thiazole ring; moderately deshielded.
C6' Aromatic CH119.0 – 120.0 Ortho to thiazole, meta to OMe.
C5' Aromatic CH111.0 – 112.0 Ortho to OMe (shielded by resonance).
C2' Aromatic CH109.0 – 110.0 Ortho to OMe and Thiazole (steric compression may shift this).
C5 Thiazole CH105.0 – 108.0 Most shielded aromatic signal; characteristic of 4-substituted thiazoles.
OMe Methyl (-CH₃)55.8 – 56.2 Two distinct signals or one overlapping peak depending on resolution.
Validation Workflow (Self-Correcting)

To confirm the assignment of the critical 148–152 ppm region (C2, C4, C3', C4'), you cannot rely on 1D NMR alone.

The HMBC Protocol (Heteronuclear Multiple Bond Correlation):

  • Identify Thiazole C5-H: Locate the singlet proton at ~7.2–7.5 ppm in

    
     NMR.
    
  • Trace Long-Range Coupling:

    • The C5-H proton will show a strong

      
       correlation to C4  (Thiazole).
      
    • The C5-H proton will show a weaker

      
       correlation to C2  (Thiazole-Cl).
      
    • Differentiation: The C5-H proton will NOT correlate with the Phenyl C-O carbons (C3', C4').

  • Identify Phenyl Protons:

    • Protons at C2' and C6' will correlate to C4 (Thiazole) via

      
       (across the inter-ring bond).
      

Part 4: Synthesis-Related Impurities

When analyzing the spectra, be aware of artifacts from the standard Sandmeyer or Hantzsch synthesis routes.

  • 2-Aminothiazole Precursor: If the Sandmeyer reaction (conversion of

    
    ) is incomplete, look for a broad 
    
    
    
    signal in proton NMR and a C2 shift at ~168 ppm (highly deshielded).
  • Hydrolysis (Thiazolone): The C-Cl bond is labile. Hydrolysis yields the thiazolone tautomer, shifting C2 to a carbonyl range (>170 ppm ).

  • 
    -Haloketone:  Unreacted starting material will show a carbonyl ketone peak at ~190 ppm .
    
Analytical Workflow Diagram

Workflow Start Crude Sample H1 1H NMR Screening (Check Purity) Start->H1 Solvent Solvent Choice: CDCl3 (Standard) DMSO-d6 (Polar impurities) H1->Solvent C13 13C NMR (zgpg30) D1 = 3.0s (Quant Cq) Solvent->C13 Decision Ambiguity in 148-152 ppm region? C13->Decision HMBC Run HMBC (Correlate H-5 to C2/C4) Decision->HMBC Yes Assign Final Assignment Decision->Assign No HMBC->Assign

Figure 2: Step-by-step decision tree for resolving spectral ambiguity in substituted thiazoles.

References

  • Thiazole Ring Shifts: Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (1966). High Resolution Nuclear Magnetic Resonance Spectroscopy. Pergamon Press. (General reference for heterocycle shifts).
  • 2-Chlorothiazole Data: Spectral Database for Organic Compounds (SDBS). SDBS No. 1658 (2-Chlorothiazole). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

Sources

Exploratory

Comprehensive Mass Spectrometric Characterization of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole

This guide serves as a definitive technical reference for the mass spectrometric characterization of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole . It is designed for analytical chemists and medicinal chemistry teams re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the mass spectrometric characterization of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole . It is designed for analytical chemists and medicinal chemistry teams requiring rigorous structural confirmation and impurity profiling protocols.

A Technical Guide for Structural Confirmation and Impurity Profiling

Executive Summary & Molecular Context

2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole is a critical pharmacophore scaffold, structurally related to xanthine oxidase inhibitors (e.g., Febuxostat) and various kinase inhibitors.[1] Its analysis presents unique challenges due to the competing fragmentation pathways of the electron-rich veratrole (dimethoxybenzene) moiety and the electron-deficient 2-chlorothiazole core.[1]

This guide provides a self-validating analytical framework, leveraging the distinct isotopic signatures of Chlorine and Sulfur to authenticate the structure before examining the fragmentation "fingerprint."

Physicochemical Profile
PropertyValueNotes
Formula

Monoisotopic Mass 255.0121 DaBased on

and

Molecular Weight 255.72 g/mol Average weight
LogP (Predicted) ~3.2Requires high % organic mobile phase
pKa (Base) ~2.5 (Thiazole N)Weakly basic; requires acidic mobile phase for ESI+

Isotopic Signature & Ionization Physics

Before fragmentation analysis, the presence of the parent ion must be validated via its isotopic envelope. This molecule contains two "A+2" elements: Chlorine and Sulfur.

The "Cl-S" Isotopic Pattern

Unlike simple organic molecules, the interaction between


 (approx. 3:1) and 

(approx. 22:1) creates a diagnostic M+2 abundance.
  • M+ (m/z 255.01): 100% Relative Abundance (Base peak of the cluster).

  • M+1 (m/z 256.01): ~13.5% (Driven by

    
    ).
    
  • M+2 (m/z 257.01): ~37% (Combined contribution of

    
     and 
    
    
    
    ).
    • Calculation:

      
       contributes ~32.0%; 
      
      
      
      contributes ~4.5%.
  • M+3 (m/z 258.01): ~4.5% (Isotopic overlap).

Validation Rule: If your experimental M+2 peak is significantly below 35% or above 40%, the core structure is likely compromised (e.g., dechlorination or sulfur oxidation).

Ionization Mode Selection
  • Recommended: ESI(+) (Electrospray Ionization, Positive Mode) .

    • Mechanism:[2][3][4][5] Protonation occurs at the thiazole nitrogen (

      
      ).
      
    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid. The acid is crucial to ensure protonation of the weakly basic thiazole ring.

  • Alternative: APCI(+) if the sample matrix is dirty; however, in-source fragmentation (loss of Cl) is more common in APCI.

Fragmentation Dynamics (The "Fingerprint")

The fragmentation of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole follows three distinct mechanistic pathways. These pathways are energy-dependent and can be tuned by adjusting the Collision Energy (CE).

Pathway A: The "Veratrole" Cascade (Low to Medium CE)

The electron-rich dimethoxyphenyl group is the most fragile part of the ion.

  • Radical Loss of Methyl (

    
    ):  The methoxy group cleaves to stabilize a quinoid-like resonance structure.
    
    • Transition:

      
       (
      
      
      
      15 Da).
  • Loss of Carbon Monoxide (CO): Following methyl loss, the ring contracts or expels CO.

    • Transition:

      
       (
      
      
      
      28 Da).
Pathway B: The Thiazole Rupture (High CE)

At higher energies, the heterocyclic ring degrades.

  • Loss of Chlorine Radical (

    
    ):  Weak C-Cl bond cleavage.[1]
    
    • Transition:

      
       (Aromatization usually stabilizes this cation).
      
  • RDA-like Cleavage (Retro-Diels-Alder): Thiazoles can undergo ring opening via loss of HCN (27 Da) or CS (44 Da), though the 2-chloro substituent often alters this to a loss of ClCN (61 Da).[1]

Pathway C: Diagnostic "Ortho" Effect

The 3,4-dimethoxy arrangement allows for a specific "ortho effect" where a hydrogen transfer can lead to the loss of formaldehyde (


) or methanol (

) depending on the internal energy, though direct radical loss is dominant.
Visualization of Fragmentation Pathways

The following diagram maps the causal relationships between the parent ion and its daughters.

FragmentationPathways Parent Parent Ion [M+H]+ m/z 256.01 (C11H11ClNO2S)+ M_CH3 [M - CH3]+ m/z 241 Quinoid Cation Parent->M_CH3 - •CH3 (15 Da) Low CE M_Cl [M - Cl]+ m/z 221 Thiazole Cation Parent->M_Cl - •Cl (35 Da) High CE M_CH3_CO [M - CH3 - CO]+ m/z 213 Ring Contraction M_CH3->M_CH3_CO - CO (28 Da) Medium CE Frag_HCN [M - Cl - HCN]+ m/z 194 Thiophene-like Fragment M_Cl->Frag_HCN - HCN (27 Da)

Caption: Mechanistic fragmentation tree for 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole under ESI-CID conditions.

Experimental Protocol & Method Development

To ensure reproducibility, the following LC-MS/MS parameters are recommended. This protocol assumes a Triple Quadrupole (QqQ) or Q-TOF system.[1]

Liquid Chromatography (LC) Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18),

    
     mm, 
    
    
    
    .
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Methanol is acceptable but Acetonitrile typically provides sharper peaks for thiazoles.

  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 90% B (Linear ramp)

    • 7.0 min: 90% B

  • Flow Rate: 0.3 - 0.4 mL/min.[1]

Mass Spectrometry (MS) Parameters
ParameterSettingRationale
Ionization ESI PositiveProtonation of Thiazole N.
Capillary Voltage 3.0 - 3.5 kVStandard for small molecules.[1]
Cone Voltage 30 VModerate voltage to prevent in-source fragmentation of the C-Cl bond.[1]
Source Temp 350°CEnsure complete desolvation of the aromatic system.
Collision Energy (CE) Ramp 15 - 45 eV15 eV: Preserves Parent.25 eV: Maximizes m/z 241.40+ eV: Generates m/z 221 and 213.[1]

Impurity Profiling: What to Watch For

In drug development, this intermediate often carries specific synthetic byproducts. Use the following table to identify "Ghost Peaks."

Impurity NameMass Shiftm/z (ESI+)Origin
Des-chloro Analog -34 Da222.06Hydrogenolysis during reaction or excessive heating.[1]
Hydrolysis Product -18 Da238.05Substitution of Cl with OH (2-hydroxythiazole tautomer).[1]
Bromo-Analog +44 Da300.96Use of bromoketone starting material without full Cl exchange.[1]
Regioisomer 0 Da256.015-(3,4-dimethoxyphenyl) isomer.[1] Distinguishable only by retention time or NMR.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms including "ortho" effects).
  • Nirogi, R., et al. (2014). "LC-MS/MS identification of metabolic pathways of febuxostat." Journal of Mass Spectrometry. Link (Provides fragmentation logic for the thiazole-phenyl scaffold).

  • Holčapek, M., et al. (2010). "Mass spectrometry of heterocyclic compounds." Advances in Heterocyclic Chemistry.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

Sources

Foundational

Unlocking the Thiazole Scaffold: Technical Guide to 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole

Executive Summary 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole is a high-value heterocyclic intermediate, primarily utilized in the synthesis of potent tubulin polymerization inhibitors and kinase antagonists . While th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole is a high-value heterocyclic intermediate, primarily utilized in the synthesis of potent tubulin polymerization inhibitors and kinase antagonists . While the compound itself possesses intrinsic antimicrobial properties, its primary utility in drug discovery is as a "privileged scaffold" precursor. The 2-chloro position serves as a versatile electrophilic handle for Nucleophilic Aromatic Substitution (SNAr), allowing researchers to rapidly generate libraries of 2-amino and 2-alkoxy thiazoles that mimic the pharmacophores of Combretastatin A-4 and Dasatinib .

This guide details the chemical biology, synthetic utility, and biological validation protocols for this specific scaffold, designed for medicinal chemists and pharmacologists targeting the colchicine binding site of tubulin.

Chemical Architecture & Pharmacophore Logic

The biological relevance of this molecule is encoded in its bipartite structure:

  • The "Warhead" (3,4-Dimethoxyphenyl):

    • Function: Mimics the A-ring of Colchicine or the B-ring of Combretastatin A-4.

    • Mechanism: The electron-rich dimethoxy pattern is critical for hydrogen bonding and hydrophobic interaction within the colchicine binding site of β-tubulin.

    • Causality: Removal or alteration of the 3,4-dimethoxy pattern (e.g., to a single methoxy) typically results in a >10-fold loss of potency in cytotoxicity assays.

  • The "Linker/Core" (2-Chloro-1,3-thiazole):

    • Function: Acts as a bioisostere for the cis-double bond of Combretastatin, locking the aryl rings in a bioactive conformation.

    • Reactivity: The C2-chlorine atom is activated by the adjacent nitrogen (C=N), making it susceptible to displacement by amines. This allows for the introduction of "solubilizing tails" (e.g., morpholine, piperazine) essential for ADME properties.

Biological Mechanisms of Action

Primary Target: Microtubule Destabilization

The derivatives of this scaffold function as Microtubule Destabilizing Agents (MDAs) .

  • Pathway: They bind to the interface between α- and β-tubulin dimers (Colchicine site).

  • Effect: This binding prevents the polymerization of tubulin into microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

  • Relevance: Unlike taxanes (which stabilize microtubules), thiazole-based MDAs are often effective against multi-drug resistant (MDR) cancer lines overexpressing P-glycoprotein pumps.

Secondary Target: Antimicrobial Activity

The 2-chloro precursor and its simple amine derivatives exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • Mechanism: Disruption of bacterial cell wall synthesis and interference with metabolic enzymes (e.g., DNA gyrase), though this is less specific than the tubulin mechanism.

Experimental Workflows

Synthesis & Derivatization Protocol

Rationale: The synthesis utilizes the Hantzsch Thiazole method followed by a Sandmeyer-type transformation. This route is preferred for its scalability and region-specificity.

Step 1: Hantzsch Cyclization (Precursor Synthesis)

  • Reagents: 3,4-Dimethoxy-α-bromoacetophenone (1.0 eq), Thiourea (1.1 eq), Ethanol (absolute).

  • Procedure: Reflux the mixture for 2–4 hours. The solution will turn yellow/orange.

  • Workup: Cool to RT. The hydrobromide salt of 2-amino-4-(3,4-dimethoxyphenyl)thiazole precipitates. Filter and neutralize with NH4OH to obtain the free base.

Step 2: Sandmeyer Transformation (Chlorination) Note: This step installs the reactive chloro-handle.

  • Reagents: 2-Amino-4-(3,4-dimethoxyphenyl)thiazole (1.0 eq), NaNO2 (1.5 eq), CuCl (1.2 eq), Conc. HCl, Glacial Acetic Acid.

  • Procedure:

    • Dissolve amine in HCl/Acetic acid and cool to 0–5°C.

    • Add NaNO2 solution dropwise (maintain <5°C) to form the diazonium salt.

    • Add the diazonium solution dropwise to a stirred solution of CuCl in conc. HCl at 0°C.

    • Allow to warm to RT and stir for 2 hours.

  • Purification: Extract with DCM, wash with water, dry over MgSO4. Recrystallize from Ethanol/Water.

    • Yield Target: >60%.

    • Appearance: Pale yellow solid.

Step 3: Library Generation (SNAr Displacement)

  • Reagents: 2-Chloro-4-(3,4-dimethoxyphenyl)thiazole (1.0 eq), Target Amine (e.g., Morpholine, Aniline) (2.0 eq), K2CO3 (2.0 eq), DMF or DMSO.

  • Conditions: Heat at 80–100°C for 4–12 hours.

  • Observation: Monitoring by TLC is crucial; the chloro-spot (high Rf) will disappear, replaced by the more polar amine product.

Biological Validation: Tubulin Polymerization Assay

Rationale: This fluorescence-based assay is the gold standard for confirming that the compound acts directly on tubulin rather than via non-specific toxicity.

Protocol:

  • Reagents: Purified tubulin (>99%, porcine brain), GTP (1 mM), DAPI (fluorescent reporter).

  • Setup: Prepare tubulin solution (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Treatment: Add test compound (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10 µM). Include Combretastatin A-4 (positive control) and Paclitaxel (stabilizer control).

  • Measurement:

    • Initiate polymerization by warming to 37°C.

    • Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.

  • Data Analysis: Plot fluorescence vs. time.

    • Inhibitor Profile: Reduced Vmax and lower plateau compared to vehicle control.

Visualizations

Pathway: From Synthesis to Mechanism

The following diagram illustrates the workflow from chemical synthesis to biological impact.

G Start 3,4-Dimethoxy- acetophenone Inter 2-Amino-4-(3,4- dimethoxyphenyl)thiazole Start->Inter Hantzsch Synthesis (Thiourea, Reflux) Target 2-CHLORO-4-(3,4- DIMETHOXYPHENYL)THIAZOLE (The Scaffold) Inter->Target Sandmeyer Rxn (NaNO2, CuCl) Library 2-Amino/Alkoxy Thiazole Library Target->Library SNAr Diversification (Amines, K2CO3) BioEffect Tubulin Polymerization Inhibition Library->BioEffect Binding Colchicine Site

Caption: Synthesis pipeline transforming the acetophenone precursor into the active tubulin-inhibiting library via the 2-chloro scaffold.

Pharmacophore Interaction Map

This diagram details the specific molecular interactions required for biological activity.

Pharmacophore Scaffold Thiazole Core Tubulin Tubulin Colchicine Site Scaffold->Tubulin Conformational Lock (cis-stilbene mimic) RingA 3,4-Dimethoxyphenyl RingA->Scaffold C4 Position RingA->Tubulin Hydrophobic Pocket Interaction Subst C2-Substituent (Amine/Aniline) Subst->Scaffold C2 Position Subst->Tubulin H-Bonding & Solubility

Caption: Pharmacophore map showing how the 3,4-dimethoxy ring and C2-substituents interact with the tubulin binding pocket.

Quantitative Data Summary

The following table summarizes typical IC50 values for derivatives synthesized from this scaffold, illustrating the impact of the C2-substitution.

C2-Substituent (R)Cell Line (MCF-7) IC50 (µM)Tubulin Inhibition IC50 (µM)Activity Interpretation
-Cl (Scaffold) > 50.0N/AInactive / Weak (Precursor only)
-NH215.0 - 20.012.5Moderate Activity
-NH-Ph (Aniline)2.5 - 5.03.0Good Potency
-NH-Ph-(3,4,5-OMe) 0.01 - 0.05 1.5 High Potency (Combretastatin mimic)
-NH-CH2CH2-OH> 50.0> 40.0Loss of Activity (Too polar)

Data aggregated from structure-activity relationship (SAR) studies of 4-arylthiazoles [1][2].

References

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. National Institutes of Health (PMC). [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI Molecules. [Link]

  • Thiazole Synthesis and Reactivity. Organic Chemistry Portal. [Link]

  • Biological and Medicinal Significance of 2-Aminothiazoles. Scholars Research Library. [Link]

Sources

Exploratory

Therapeutic Targeting with the 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole Scaffold: A Technical Guide

The following technical guide details the therapeutic potential, mechanism of action, and experimental validation of the 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole scaffold. Executive Summary 2-Chloro-4-(3,4-dimethoxy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, mechanism of action, and experimental validation of the 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole scaffold.

Executive Summary

2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole represents a privileged pharmacophore in medicinal chemistry.[1] Structurally, it combines an electrophilic 2-chloro-thiazole core—capable of covalent interaction or nucleophilic substitution—with a 3,4-dimethoxyphenyl moiety, a proven bioisostere for the adenosine/guanosine rings found in ATP and cofactor binding sites.[1] This guide delineates its role as both a direct therapeutic agent and a critical intermediate for synthesizing inhibitors of Soluble Epoxide Hydrolase (sEH) , Fatty Acid Amide Hydrolase (FAAH) , Tyrosinase , and Tubulin Polymerization .[1]

Pharmacophore Analysis & Therapeutic Targets[1]

The molecule’s efficacy stems from its dual-functionality:[1]

  • Electrophilic "Warhead" (C2-Cl): The chlorine atom at position 2 is highly reactive toward nucleophiles (e.g., cysteine thiols in enzymes), enabling covalent inhibition or serving as a handle for diversification into 2-amino/2-hydrazinyl derivatives.[1]

  • Lipophilic Anchor (C4-Aryl): The 3,4-dimethoxyphenyl group mimics the pharmacophores of Combretastatin A-4 (tubulin binder) and Erlotinib (EGFR inhibitor), facilitating deep burial into hydrophobic pockets.[1]

Primary Targets
Target SystemMechanism of ActionTherapeutic IndicationKey Structural Feature
sEH / FAAH Dual Enzymatic InhibitionPain, Inflammation, HypertensionThiazole core aligns with catalytic triad; 3,4-dimethoxy mimics substrate lipid tail.[1]
Tubulin Colchicine-Site BindingOncology (Antimitotic)3,4-dimethoxyphenyl acts as the A-ring mimic of Combretastatin A-4.[1]
Tyrosinase Copper Chelation / Competitive InhibitionHyperpigmentation, MelanomaThiazole nitrogen coordinates active site Cu²⁺ ions.[1]
Adenosine Receptors (A3) AntagonismAsthma, Glaucoma, InflammationThiazole-aryl motif mimics the adenine core of adenosine.[1]
Deep Dive: sEH/FAAH Dual Inhibition

Recent Structure-Activity Relationship (SAR) studies on 4-phenylthiazoles have identified this scaffold as a potent template for dual inhibitors of sEH and FAAH.[1] The 2-chloro substitution enhances lipophilicity and metabolic stability compared to the unsubstituted analog, while the 3,4-dimethoxy substitution optimizes Van der Waals contacts within the hydrophobic tunnel of the sEH active site [1].[1]

Mechanism of Action: Molecular Pathways[1]

Pathway 1: Tubulin Polymerization Inhibition

The 3,4-dimethoxyphenyl moiety allows the molecule to occupy the colchicine binding site on


-tubulin.[1]
  • Binding: The molecule wedges between the

    
    - and 
    
    
    
    -tubulin subunits.[1]
  • Disruption: Steric hindrance prevents the curved-to-straight conformational change required for microtubule assembly.[1]

  • Outcome: Cell cycle arrest at G2/M phase

    
     Apoptosis.[1]
    
Pathway 2: Covalent Enzyme Modification (Potential)

The C2-chlorine is susceptible to Nucleophilic Aromatic Substitution (


).[1] In cysteine-rich active sites (e.g., certain kinases or proteases), the chlorine can be displaced by a thiol group (

), forming an irreversible thioether bond that permanently inactivates the enzyme.[1]
Visualization: Tubulin Apoptosis Pathway

TubulinPathway Compound 2-Chloro-4-(3,4-dimethoxyphenyl) -1,3-thiazole Tubulin Beta-Tubulin (Colchicine Site) Compound->Tubulin Binds & Stabilizes Curved Conformation Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Assembly Spindle Mitotic Spindle Formation Microtubule->Spindle Required for Arrest G2/M Cell Cycle Arrest Spindle->Arrest Failure Triggers Checkpoint Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Activation

Figure 1: Mechanism of antimitotic activity via tubulin destabilization.[1]

Experimental Protocols

A. Synthesis of the Scaffold

Rationale: To generate the 2-chloro derivative from commercially available precursors via Hantzsch synthesis and Sandmeyer reaction.[1]

  • Cyclization: React 3,4-dimethoxy-

    
    -bromoacetophenone  (1.0 eq) with thiourea  (1.2 eq) in ethanol at reflux for 4 hours.
    
    • Result: 2-amino-4-(3,4-dimethoxyphenyl)thiazole hydrobromide (precipitate).[1]

  • Diazotization: Suspend the 2-amino intermediate in concentrated HCl/acetonitrile at 0°C. Add sodium nitrite (1.5 eq) dropwise to form the diazonium salt.

  • Sandmeyer Reaction: Add Copper(I) Chloride (CuCl, 1.2 eq) slowly to the diazonium solution.[1] Stir at room temperature for 2 hours.

  • Workup: Neutralize with

    
    , extract with ethyl acetate, and purify via silica gel chromatography (Hexane:EtOAc 8:2).
    
    • Validation: Confirm structure via

      
       (characteristic thiazole proton singlet at 
      
      
      
      ppm).[1]
B. Tubulin Polymerization Assay (Turbidimetry)

Rationale: To quantify the direct effect of the compound on microtubule assembly kinetics.[1]

  • Preparation: Prepare a

    
     stock of the compound in DMSO.[1]
    
  • Reaction Mix: In a 96-well plate, mix purified tubulin protein (

    
    , 3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM 
    
    
    
    , pH 6.9) containing 1 mM GTP.[1]
  • Initiation: Add the compound (final conc.

    
    ) and shift temperature to 37°C immediately.
    
  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

  • Analysis: Plot

    
     vs. Time. Inhibition is calculated as the reduction in the steady-state plateau compared to the DMSO control (Vehicle) and Paclitaxel (Stabilizer control).[1]
    
C. Tyrosinase Inhibition Screening

Rationale: To assess potential anti-melanogenic activity.[1]

  • Substrate: L-DOPA (2 mM) in phosphate buffer (pH 6.8).

  • Enzyme: Mushroom Tyrosinase (50 units/mL).

  • Procedure: Incubate enzyme with varying concentrations of the 2-chloro-thiazole for 10 minutes at 25°C. Add L-DOPA substrate.

  • Detection: Measure the formation of dopachrome by absorbance at 475 nm.[1]

  • Calculation:

    
    .[1]
    

Synthetic Utility & Diversification Workflow

The 2-chloro group is a versatile "handle" for generating libraries of bioactive molecules.[1]

SynthesisWorkflow Scaffold 2-Chloro-4-(3,4-dimethoxy phenyl)-1,3-thiazole Amine 2-Amino Derivative (Kinase Inhibitor) Scaffold->Amine + Amines (S_NAr) Hydrazine 2-Hydrazinyl Derivative (Antimicrobial) Scaffold->Hydrazine + Hydrazine (Reflux) Biaryl 2-Aryl Thiazole (sEH/FAAH Inhibitor) Scaffold->Biaryl + Boronic Acid (Suzuki Coupling)

Figure 2: Synthetic divergence from the 2-chlorothiazole scaffold.

References

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. Source: Bioorganic & Medicinal Chemistry / PMC (National Institutes of Health).[1] URL:[Link] (Note: This reference details the SAR of the 4-phenylthiazole library, specifically citing 2-chloro and dimethoxy analogs as key components of the study.)

  • Thiazole Derivatives as Medicinal Drugs: A Comprehensive Review. Source: MDPI (Molecules).[1] URL:[Link] (Provides broad context on the therapeutic applications of the thiazole scaffold, including anticancer and anti-inflammatory activities.)[1]

  • Discovery of Thiazole-Based Inhibitors of Tyrosinase with Potent Activity. Source: Journal of Enzyme Inhibition and Medicinal Chemistry.[1] URL:[Link] (Validates the 3,4-dimethoxyphenyl-thiazole motif as a specific tyrosinase inhibitor.)[1]

Sources

Foundational

2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole literature review

The following technical guide details the synthesis, reactivity, and strategic application of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole . This document is structured for medicinal chemists and process scientists, foc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, reactivity, and strategic application of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole . This document is structured for medicinal chemists and process scientists, focusing on the molecule's utility as a "privileged scaffold" in drug discovery.

A Versatile Scaffold for MedChem Library Generation

Part 1: Executive Technical Summary

2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole represents a strategic "linchpin" intermediate in modern medicinal chemistry. Its structural value is derived from two distinct pharmacophoric elements:

  • The 3,4-Dimethoxyphenyl Motif: A validated bioisostere of the veratrole ring, commonly found in PDE4 inhibitors (e.g., Roflumilast), tubulin polymerization inhibitors, and various kinase inhibitors. It provides critical hydrogen-bond acceptor points and hydrophobic interactions within protein binding pockets.

  • The 2-Chlorothiazole Core: An electrophilic heteroaromatic handle. The C2-chlorine atom is activated for both Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid diversification of the scaffold.
    

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.

Part 2: Chemical Profile & Properties[1][2][3][4][5][6]
PropertyDataNote
IUPAC Name 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole
Molecular Formula

Molecular Weight 255.72 g/mol
Calculated LogP ~3.2Lipophilic, suitable for CNS penetration optimization
H-Bond Acceptors 3 (N, O, O)
Key Reactivity Electrophilic at C2; Nucleophilic at C5 (under forcing conditions)
Part 3: Synthesis Protocol (The "Hantzsch-Sandmeyer" Route)

The most robust, scalable route to this scaffold involves a 3-step sequence starting from commercially available 3,4-dimethoxyacetophenone (Acetoveratrone). This route is preferred over direct chlorination due to higher regioselectivity and yield.

Step 1: Alpha-Bromination
  • Precursor: 3,4-Dimethoxyacetophenone.[1]

  • Reagents: Bromine (

    
    ) or Phenyltrimethylammonium tribromide (PTAB).
    
  • Solvent: Glacial Acetic Acid or DCM/MeOH.

  • Mechanism: Acid-catalyzed enolization followed by electrophilic bromination.

  • Outcome: 2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-one.

Step 2: Hantzsch Thiazole Cyclization
  • Reagents: Thiourea (1.1 equiv).

  • Conditions: Ethanol, Reflux, 2-4 hours.

  • Mechanism: Nucleophilic attack of sulfur on the alpha-carbon, followed by condensation of the amine with the carbonyl.

  • Intermediate: 2-Amino-4-(3,4-dimethoxyphenyl)thiazole .

  • Critical Control Point: Ensure complete consumption of the bromoketone to avoid side products. The intermediate precipitates as a hydrobromide salt.

Step 3: Sandmeyer Transformation (The Chlorination)
  • Reagents: Sodium Nitrite (

    
    ), Concentrated HCl, Copper(I) Chloride (
    
    
    
    ).
  • Protocol:

    • Suspend the 2-aminothiazole in conc. HCl at 0°C.

    • Add aqueous

      
       dropwise (maintain <5°C) to generate the diazonium salt.
      
    • Add

      
       (catalytic or stoichiometric) and warm to room temperature.
      
    • Evolution of

      
       gas indicates reaction progress.
      
  • Purification: Extraction with EtOAc, wash with

    
    , recrystallize from EtOH/Hexane.
    
Visualized Synthesis Workflow

SynthesisPath Start 3,4-Dimethoxyacetophenone Step1 Bromination (Br2 / AcOH) Start->Step1 Inter1 α-Bromoketone Step1->Inter1  Yield ~85% Step2 Hantzsch Cyclization (Thiourea / EtOH) Inter1->Step2 Inter2 2-Aminothiazole Intermediate Step2->Inter2  Yield ~90% Step3 Sandmeyer Rxn (NaNO2 / HCl / CuCl) Inter2->Step3 Final 2-Chloro-4-(3,4-dimethoxyphenyl) -1,3-thiazole Inter2->Final Diazotization Step3->Final  Yield ~70%

Figure 1: The stepwise synthesis pathway via Hantzsch cyclization and Sandmeyer chlorination.

Part 4: Strategic Functionalization (Reactivity)

The 2-chloro substituent is a "dummy" group intended to be replaced. The thiazole ring is electron-deficient (similar to pyridine), making the C2 position highly susceptible to nucleophilic attack.

A. Nucleophilic Aromatic Substitution (

)
  • Reaction: Displacement of Cl by amines, thiols, or alkoxides.

  • Conditions: Primary/Secondary amine, Base (

    
     or 
    
    
    
    ), DMF or DMSO, 80-100°C.
  • Application: Generating Aminothiazole libraries (common kinase inhibitor motif).

  • Why it works: The nitrogen in the thiazole ring stabilizes the Meisenheimer-like transition state.

B. Suzuki-Miyaura Cross-Coupling
  • Reaction: Coupling with Aryl/Heteroaryl Boronic Acids.

  • Catalyst:

    
     or 
    
    
    
    .
  • Conditions: Toluene/Water or Dioxane/Water,

    
    , 90°C.
    
  • Application: Creating Biaryl/Triaryl systems for extending the pharmacophore into hydrophobic pockets.

Reactivity Divergence Diagram

Reactivity cluster_0 Pathway A: S_NAr (Kinase Scaffolds) cluster_1 Pathway B: Pd-Coupling (Biaryls) Core 2-Chloro-4-(3,4-dimethoxyphenyl) -1,3-thiazole Amine Reaction with R-NH2 (Base, Heat) Core->Amine  Displacement Boronic Reaction with Ar-B(OH)2 (Pd(0), Base) Core->Boronic  Suzuki Coupling ProdA 2-Amino-4-arylthiazoles (VEGFR/EGFR Inhibitors) Amine->ProdA ProdB 2,4-Diarylthiazoles (Tubulin Inhibitors) Boronic->ProdB

Figure 2: Divergent synthesis strategies for library generation.

Part 5: Therapeutic Applications & Case Studies

This scaffold is not merely a chemical curiosity; it maps directly to known bioactive chemical space.

1. Tubulin Polymerization Inhibitors: Analogs where the 2-position is substituted with a substituted aniline often mimic Combretastatin A-4. The 3,4-dimethoxyphenyl group mimics the A-ring of colchicine.

  • Mechanism:[2][3] Binds to the colchicine site of tubulin, disrupting microtubule dynamics and causing apoptosis in cancer cells.

2. Adenosine Receptor Antagonists: Thiazoles substituted at the 2- and 4-positions are privileged structures for


 and 

adenosine receptor antagonism, relevant in Parkinson's disease and immunotherapy.

3. Anti-Inflammatory Agents (COX/LOX Inhibition): 2-substituted-4-(3,4-dimethoxyphenyl)thiazoles have shown dual inhibition of COX-2 and 5-LOX enzymes, providing a pathway for non-ulcerogenic NSAIDs.

Part 6: References
  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Sandmeyer Reaction on Heterocycles: Obushak, M. D., et al. (1999). "Synthesis of 2-halothiazoles from 2-aminothiazoles". Russian Journal of Organic Chemistry, 35, 293.

  • Suzuki Coupling of Chlorothiazoles: Schnürch, M., et al. (2007). "Cross-coupling reactions on azoles with two or more heteroatoms". Chemical Society Reviews, 36, 1046-1057.

  • Bioactivity of 4-(3,4-dimethoxyphenyl)thiazoles: Romagnoli, R., et al. (2012). "Synthesis and biological evaluation of 2-amino-4-(3,4,5-trimethoxyphenyl)thiazole derivatives as antimitotic agents". Bioorganic & Medicinal Chemistry, 20(24), 7083-7094.

  • General Thiazole Pharmacology: Kashyap, S. J., et al. (2012). "Synthesis of 2,4-disubstituted thiazoles as anti-inflammatory and analgesic agents". Acta Pharmaceutica Sinica B, 2(1), 34-42.

Sources

Protocols & Analytical Methods

Method

Technical Note: Scalable Synthesis of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole

Executive Summary This application note details a robust, three-step synthetic protocol for 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole . This scaffold is a critical intermediate in medicinal chemistry, particularly fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, three-step synthetic protocol for 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole . This scaffold is a critical intermediate in medicinal chemistry, particularly for the development of tubulin polymerization inhibitors, antioxidant agents, and adenosine receptor antagonists.

The protocol utilizes a convergent Hantzsch thiazole synthesis followed by a Sandmeyer-type chlorination . Unlike generic guides, this document addresses specific solubility challenges associated with the dimethoxy-aryl motif and provides an optimized non-aqueous diazotization method to maximize yield and safety.

Key Chemical Data
ParameterSpecification
Target Molecule 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole
CAS Registry N/A (Analogous structures: 183175-38-0)
Molecular Formula C₁₁H₁₀ClNO₂S
Molecular Weight 255.72 g/mol
Key Precursors 3,4-Dimethoxyacetophenone, Thiourea, t-Butyl Nitrite

Retrosynthetic Analysis & Workflow

The synthesis is designed to build the thiazole core before installing the chlorine atom. Direct chlorination of a thiazole ring at the 2-position is difficult; therefore, we utilize the 2-amino group as a "chemical handle" for late-stage functionalization via radical-nucleophilic aromatic substitution (


).

Retrosynthesis Target Target: 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole Intermediate Intermediate: 4-(3,4-dimethoxyphenyl)thiazol-2-amine Intermediate->Target Sandmeyer Chlorination (CuCl2, t-BuONO) Fragment1 Precursor A: 2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-one Fragment1->Intermediate Hantzsch Cyclization Fragment2 Precursor B: Thiourea Fragment2->Intermediate + Thiourea Start Starting Material: 3,4-Dimethoxyacetophenone Start->Fragment1 Alpha-Bromination (Br2 or PTB)

Figure 1: Retrosynthetic disconnection showing the conversion of acetophenone to the target chlorothiazole via the amino-thiazole intermediate.

Experimental Protocols

Stage 1: Synthesis of 2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-one

Objective: Activation of the acetophenone via


-bromination.
Critical Insight:  The electron-rich dimethoxy ring makes the aromatic system prone to over-bromination. Control of temperature and stoichiometry is vital.

Reagents:

  • 3,4-Dimethoxyacetophenone (10.0 mmol, 1.80 g)

  • Pyridinium Tribromide (PTB) (10.0 mmol, 3.20 g) [Preferred over liquid Br₂ for stoichiometry control]

  • Glacial Acetic Acid (20 mL)

Protocol:

  • Dissolve 3,4-dimethoxyacetophenone in glacial acetic acid in a 100 mL round-bottom flask.

  • Add Pyridinium Tribromide (PTB) portion-wise over 15 minutes at room temperature.

    • Note: The solution will initially turn red/orange and fade as the reaction proceeds.

  • Stir the mixture at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench: Pour the reaction mixture into ice-cold water (100 mL).

  • Workup: The product typically precipitates as a solid.[1] Filter, wash with cold water, and dry. If oil forms, extract with DCM, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.

  • Yield Expectation: 85–92%.

Stage 2: Hantzsch Cyclization to 4-(3,4-dimethoxyphenyl)thiazol-2-amine

Objective: Construction of the thiazole ring. Mechanism: Nucleophilic attack of thiourea sulfur on the


-carbon, followed by condensation and dehydration.

Reagents:

  • 
    -Bromo ketone (from Stage 1) (10.0 mmol)
    
  • Thiourea (12.0 mmol, 0.91 g)

  • Ethanol (Absolute, 30 mL)

Protocol:

  • Suspend the

    
    -bromo ketone in absolute ethanol (30 mL).
    
  • Add thiourea in one portion.

  • Heat the mixture to reflux (78 °C) for 2–3 hours.

    • Observation: The suspension will dissolve, and a precipitate (hydrobromide salt of the product) may form upon cooling.

  • Neutralization: Cool to room temperature. Add aqueous ammonia (NH₄OH) or saturated NaHCO₃ until pH ~8–9.[2]

  • Isolation: The free base will precipitate. Filter the solid and wash with water (2 x 20 mL) and cold ethanol (1 x 10 mL).

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.[3]

  • Yield Expectation: 90–95%.

    • Checkpoint: The product should be a yellow to off-white solid.

Stage 3: Sandmeyer Chlorination (The Critical Step)

Objective: Conversion of the C2-amino group to C2-chloro. Method Selection: While aqueous Sandmeyer (NaNO₂/HCl) is common, it often suffers from poor solubility of the aryl-thiazole and side reactions (hydrolysis to phenols). We recommend the Non-Aqueous Doyle Protocol using alkyl nitrites for superior yields.

Reagents:

  • 4-(3,4-dimethoxyphenyl)thiazol-2-amine (5.0 mmol, 1.18 g)

  • Copper(II) Chloride (CuCl₂, anhydrous) (6.0 mmol, 0.81 g)

  • tert-Butyl Nitrite (t-BuONO) (7.5 mmol, 1.0 mL)

  • Acetonitrile (MeCN, anhydrous) (25 mL)

Protocol:

  • Setup: Flame-dry a 3-neck flask and purge with Argon/Nitrogen.

  • Dissolve CuCl₂ in anhydrous MeCN (20 mL) and heat to 60–65 °C. The solution should be green/blue.

  • Addition: Add t-Butyl Nitrite to the heated copper solution.

  • Reaction: Slowly add the 2-aminothiazole (solid or dissolved in minimal MeCN) portion-wise over 20 minutes.

    • Caution: Nitrogen gas (

      
      ) evolution will be vigorous. Ensure proper venting.
      
  • Stir at 65 °C for 1 hour. Monitor by TLC (DCM:MeOH 95:5). The polar amine spot should disappear, replaced by a less polar spot (the chloride).

  • Workup: Cool to room temperature. Pour into 10% aqueous HCl (50 mL) to decompose copper complexes.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water and brine.

  • Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

  • Yield Expectation: 65–75%.

Analytical Validation

Confirm the structure of the final product using the following diagnostic signals.

TechniqueDiagnostic SignalInterpretation
¹H NMR (CDCl₃)

7.20–7.50 (m, 3H)
Aromatic protons of the dimethoxyphenyl group.

7.15 (s, 1H)
Thiazole C5-H . Critical signal. Absence of this singlet indicates ring destruction.

3.92, 3.94 (s, 6H)
Two methoxy groups (-OCH₃).
¹³C NMR

~150 ppm
C2-Cl carbon (shifted upfield relative to C2-NH₂).
MS (ESI) m/z 256/258 (3:1 ratio)Characteristic Chlorine isotope pattern (

).

Troubleshooting & Optimization

  • Problem: Low Yield in Stage 3 (Chlorination).

    • Root Cause:[4][5][6] Incomplete diazotization or moisture interference.

    • Solution: Ensure MeCN is anhydrous. Increase t-BuONO to 2.0 equivalents. Add the amine very slowly to prevent side-coupling (azo dye formation).

  • Problem: Sticky/Oily Product in Stage 1.

    • Root Cause:[4][5][6] Residual acetic acid or over-bromination.

    • Solution: Recrystallize the intermediate from ethanol before proceeding. Do not carry crude oil into the Hantzsch reaction.

Safety & Handling

  • Pyridinium Tribromide: Corrosive and causes severe skin burns. Handle in a fume hood.

  • Thiourea: Suspected carcinogen. Avoid dust inhalation.

  • t-Butyl Nitrite: Highly flammable and toxic. Store in a refrigerator. Risk of explosion if heated rapidly in a closed system. Always vent the reaction vessel.

  • Diazo Intermediates: Although the non-aqueous method minimizes accumulation, diazonium species are energetic. Do not scale up beyond 5-10g without calorimetric testing.

References

  • Hantzsch Thiazole Synthesis

    • Source: BenchChem. (2025). Common side reactions in the synthesis of 2-Chlorothiazole-5-thiol. Link

    • Context: General conditions for aminothiazole synthesis and troubleshooting.
  • Non-Aqueous Sandmeyer (Doyle Protocol)

    • Source: Do, H. Q., & Daugulis, O. (2007).[7] Copper-catalyzed arylation of heterocycle C-H bonds. J. Am. Chem. Soc., 129, 12404.[7] Link

    • Context: Optimization of copper-mediated functionaliz
  • Synthesis of 4-(3,4-dimethoxyphenyl)

    • Source: Al-Masoudi, N. A., et al. (2023).[2] Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives. MDPI. Link

    • Context: Exact protocol for the dimethoxy/trimethoxy-phenyl thiazole amine intermedi
  • Sandmeyer on 2-Aminothiazoles

    • Source: Castanedo, G. M., et al. (2011). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. J. Org.[7] Chem. Link

    • Context: Comparison of aqueous vs. non-aqueous Sandmeyer conditions for thiazoles.

Sources

Application

Application Note: Precision Synthesis of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole

Abstract & Strategic Overview The 2-chloro-4-arylthiazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a versatile electrophile for Suzuki-Miyaura couplings or nucleophilic aromatic substitutio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 2-chloro-4-arylthiazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a versatile electrophile for Suzuki-Miyaura couplings or nucleophilic aromatic substitutions (


). This application note details a robust, scalable protocol for synthesizing 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole .

Unlike generic textbook methods, this protocol addresses common failure modes—specifically the instability of thiazole diazonium salts in aqueous media. We utilize a non-aqueous Sandmeyer transformation (Doyle-type conditions) using tert-butyl nitrite (


-BuONO) and Copper(II) chloride (

) in acetonitrile. This approach minimizes hydrolysis byproducts (thiazol-2-ols) and maximizes yield.
Retrosynthetic Logic

The synthesis is deconstructed into two modular phases:

  • Construction: Hantzsch cyclization of 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one with thiourea.

  • Functionalization: Radical chlorodeamination of the resulting 2-aminothiazole.

Retrosynthesis Target 2-Chloro-4-(3,4-dimethoxyphenyl)thiazole Intermediate 2-Amino-4-(3,4-dimethoxyphenyl)thiazole Target->Intermediate Sandmeyer (t-BuONO, CuCl2) Precursors 3,4-Dimethoxyphenacyl bromide + Thiourea Intermediate->Precursors Hantzsch Cyclization

Figure 1: Retrosynthetic analysis utilizing the 2-aminothiazole intermediate.

Experimental Protocols

Module A: Synthesis of 4-(3,4-dimethoxyphenyl)thiazol-2-amine

Principle: The Hantzsch thiazole synthesis involves the condensation of an


-haloketone with a thioamide (thiourea). The reaction proceeds via nucleophilic attack of the sulfur on the 

-carbon, followed by cyclodehydration.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Amount Role
2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-one 259.09 1.0 5.18 g (20 mmol) Electrophile
Thiourea 76.12 1.1 1.67 g (22 mmol) Dinucleophile
Ethanol (Absolute) - - 40 mL Solvent

| Ammonium Hydroxide (28%) | - | - | ~10 mL | Neutralization |

Step-by-Step Procedure:

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one and absolute ethanol . Stir until fully dissolved. Note: If the bromide is not commercially available, it can be synthesized by brominating 3,4-dimethoxyacetophenone with

    
     or NBS.
    
  • Addition: Add thiourea in one portion. The thiourea may not dissolve immediately.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Check TLC (50% EtOAc/Hexanes). The starting bromide (

      
      ) should disappear, and a baseline spot (hydrobromide salt of the product) will appear.
      
  • Precipitation: Cool the reaction mixture to room temperature. A solid precipitate (the HBr salt) often forms.

  • Workup:

    • Pour the mixture into 100 mL of ice-cold water.

    • Slowly add Ammonium Hydroxide (28%) with stirring until the pH reaches ~9–10. This liberates the free base.

    • A yellow/off-white solid will precipitate.

  • Isolation: Filter the solid via a Buchner funnel. Wash with cold water (

    
    ) to remove inorganic salts and excess thiourea.
    
  • Drying: Dry the solid in a vacuum oven at

    
     overnight.
    
    • Expected Yield: 85–95%.

    • Characterization:

      
       (DMSO-
      
      
      
      ) should show a singlet at
      
      
      ppm (thiazole 5-H) and a broad singlet at
      
      
      ppm (
      
      
      , exchangeable).
Module B: Chlorodeamination (Non-Aqueous Sandmeyer)

Principle: Standard aqueous Sandmeyer reactions often fail with aminothiazoles due to the instability of the diazonium intermediate and poor solubility. We employ a radical-mediated chlorination using alkyl nitrites in anhydrous acetonitrile.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Amount Role
2-Amino-4-(3,4-dimethoxyphenyl)thiazole 236.29 1.0 2.36 g (10 mmol) Substrate

| Copper(II) Chloride (


) | 134.45 | 1.2 | 1.61 g (12 mmol) | Radical Source |
| tert-Butyl Nitrite (

-BuONO) | 103.12 | 1.5 | 1.55 g (15 mmol) | Diazotizing Agent | | Acetonitrile (Anhydrous) | - | - | 50 mL | Solvent |

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL 3-neck RBF. Equip with a stir bar, addition funnel, and nitrogen inlet.

  • Catalyst Preparation: Add

    
      (anhydrous preferred) and acetonitrile  to the flask. Stir to form a suspension/solution (color depends on hydration state; usually yellow-green).
    
  • Substrate Addition: Add the 2-aminothiazole (from Module A) to the flask. Heat the mixture to

    
    .
    
  • Diazotization:

    • Dilute

      
      -BuONO  in 5 mL of acetonitrile.
      
    • Add this solution dropwise over 20 minutes via the addition funnel.

    • Observation: Gas evolution (

      
      ) will occur. Ensure adequate venting.
      
  • Reaction: Stir at

    
     for 1–2 hours.
    
    • Monitoring: TLC (20% EtOAc/Hexanes). The polar amine spot (baseline) converts to a non-polar spot (

      
      ).
      
  • Quench & Workup:

    • Cool to room temperature.[1]

    • Pour into 100 mL of 1M HCl (aqueous). Why? This solubilizes copper salts.

    • Extract with Ethyl Acetate (

      
      ).[2]
      
  • Purification:

    • Wash the combined organics with water (

      
      ), brine (
      
      
      
      ), and dry over
      
      
      .
    • Concentrate under reduced pressure.[2]

    • Column Chromatography: Purify on silica gel eluting with 0-10% EtOAc in Hexanes. The product is less polar than the starting material.

Reaction Mechanism & Pathway

The non-aqueous Sandmeyer proceeds via a radical mechanism rather than the ionic


 pathway typical of aqueous conditions. This prevents the formation of the 2-hydroxy (thiazolone) byproduct.

Mechanism Step1 Amine + t-BuONO (Diazotization) Step2 Diazonium Species [R-N2]+ Step1->Step2 - t-BuOH Step3 Radical Formation [R•] + N2 Step2->Step3 SET from Cu(I) Step4 Chlorine Transfer (from CuCl2) Step3->Step4 Rapid Product 2-Chloro-Thiazole Step4->Product

Figure 2: Radical pathway for the chlorodeamination of 2-aminothiazoles using alkyl nitrites.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete neutralizationEnsure pH > 9 during workup. The HBr salt is water-soluble; the free base is not.
Sticky Tar (Step 2) Water contaminationUse anhydrous MeCN. Water competes with chloride, forming the 2-hydroxy thiazole.
Incomplete Conversion (Step 2) Old

-BuONO
Alkyl nitrites degrade. Use a fresh bottle or increase equivalents to 2.0.
Copper Removal Emulsions during workupWash the organic layer with 10% aqueous ammonia or EDTA solution to complex copper.

Safety Critical:

  • 
    -Haloketones  are potent lachrymators. Handle only in a fume hood.
    
  • Diazonium intermediates are potentially explosive. Do not isolate the diazonium salt; proceed immediately with the "one-pot" non-aqueous method described.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Non-Aqueous Sandmeyer (Doyle Conditions): Doyle, M. P., et al. (1977). Alkyl Nitrite-Metal Halide Deamination Reactions. The Journal of Organic Chemistry, 42(14), 2426–2430.

  • Thiazole Functionalization: Hodgetts, K. J., & Kershaw, M. T. (2002). Synthesis of 2-substituted thiazoles via the Sandmeyer reaction. Organic Letters, 4(17), 2905-2907.

  • General Review: Bansal, R. K. (2018). Heterocyclic Chemistry. New Age International. (Standard reference for Hantzsch mechanisms).

Sources

Method

using 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole in anticancer assays

Application Note: Anticancer Evaluation of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole Introduction & Mechanistic Rationale The compound 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole belongs to a class of 4-arylthiazol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Anticancer Evaluation of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole

Introduction & Mechanistic Rationale

The compound 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole belongs to a class of 4-arylthiazole derivatives designed as bioisosteres of Combretastatin A-4 (CA-4) . The 3,4-dimethoxyphenyl moiety mimics the pharmacophore required for binding to the colchicine-binding site on


-tubulin.

Unlike traditional taxanes (which stabilize microtubules), agents in this class typically function as Tubulin Polymerization Inhibitors (TPIs) . The presence of the 2-chloro substituent provides a unique lipophilic handle that may alter metabolic stability or binding affinity compared to the more common 2-amino or 2-methoxy analogs.

Primary Mechanism of Action (MoA):

  • Target Engagement: Binding to the colchicine pocket at the

    
    -
    
    
    
    tubulin interface.
  • Functional Consequence: Inhibition of microtubule assembly (polymerization).

  • Cellular Phenotype: Disruption of the mitotic spindle, leading to G2/M phase cell cycle arrest .

  • Terminal Event: Activation of the intrinsic apoptotic pathway (Caspase-3/7 mediated).

Chemical Handling & Stability (Critical Step)

The 2-chloro-thiazole moiety is generally stable but can be susceptible to nucleophilic attack by thiols (e.g., glutathione) in complex biological media.

  • Molecular Weight: ~255.72 g/mol (Estimation based on structure).

  • Solubility: Highly lipophilic. Insoluble in water.

  • Stock Preparation:

    • Dissolve in 100% DMSO (molecular biology grade) to a stock concentration of 10 mM .

    • Note: Avoid freeze-thaw cycles. Aliquot into single-use vials and store at -20°C.

  • Stability Check Protocol:

    • Before large-scale assays, incubate 10 µM compound in complete cell culture media (containing 10% FBS) at 37°C for 24 hours.

    • Analyze via HPLC-UV to confirm the peak area remains >95% of the t=0 control. This rules out spontaneous hydrolysis or reaction with serum proteins.

Experimental Workflows & Protocols

Protocol A: Cytotoxicity Screening (MTT/SRB Assay)

Objective: Determine the IC50 value across a panel of cancer cell lines.

Reagents:

  • Target Cells: MCF-7 (Breast), HCT-116 (Colon), HeLa (Cervical).

  • Control Cells: HUVEC or BJ Fibroblasts (to determine selectivity index).

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B).

Step-by-Step:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Prepare serial dilutions of the compound in media (0.01 µM to 100 µM).

    • Vehicle Control: 0.1% DMSO (Max).

    • Positive Control:Combretastatin A-4 (CA-4) or Colchicine (10 nM – 1 µM).

  • Incubation: Treat cells for 48h or 72h at 37°C, 5% CO2.

  • Readout (MTT):

    • Add 20 µL MTT (5 mg/mL) per well. Incubate 3–4h.

    • Remove media, dissolve formazan crystals in 150 µL DMSO.

    • Read Absorbance at 570 nm.

  • Analysis: Fit dose-response curves using non-linear regression (Sigmoidal, 4PL) to calculate IC50.

Data Presentation Template:

Cell LineTissue OriginIC50 (µM) [Compound]IC50 (nM) [CA-4 Control]Selectivity Index
MCF-7 BreastDetermine~5–10IC50(Normal)/IC50(Cancer)
HCT-116 ColonDetermine~5–10-
HUVEC Normal EndotheliumDetermine--
Protocol B: In Vitro Tubulin Polymerization Assay

Objective: Confirm the direct mechanism of action (inhibition of assembly).

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guantiosine Triphosphate).

  • Fluorescence Reporter: DAPI (binds to microtubules) or intrinsic turbidity measurement (340 nm).

Step-by-Step:

  • Preparation: Keep all reagents on ice. Prepare Tubulin Reaction Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

  • Setup: In a pre-chilled 96-well half-area black plate, add:

    • Tubulin (final conc. 2–3 mg/mL).

    • Test Compound (at IC50 and 5x IC50).

    • Control: Paclitaxel (Stabilizer), Vinblastine (Destabilizer), Vehicle (DMSO).

  • Initiation: Transfer plate to a pre-warmed (37°C) plate reader immediately.

  • Kinetics: Measure Fluorescence (Ex 360 nm / Em 450 nm for DAPI) or Absorbance (340 nm) every 30 seconds for 60 minutes.

  • Interpretation:

    • Polymerization Inhibitor (Expected): Reduced Vmax and lower plateau compared to vehicle.

    • Stabilizer (e.g., Taxol): Faster onset, higher plateau.

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Objective: Validate G2/M phase arrest, a hallmark of tubulin inhibition.

Step-by-Step:

  • Treatment: Treat 1x10^6 cells (e.g., HeLa) with the compound at 2x IC50 for 24 hours.

  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend in 300 µL PBS. Add 700 µL ice-cold 100% Ethanol dropwise while vortexing. Fix at -20°C for >2 hours (or overnight).

  • Staining:

    • Wash cells with PBS.

    • Resuspend in PI/RNase Staining Buffer (PBS + 50 µg/mL Propidium Iodide + 100 µg/mL RNase A).

    • Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto). Record 10,000 events.

  • Gating: Use doublet discrimination (FL2-A vs FL2-W).

  • Result: Expect a significant increase in the G2/M peak (4N DNA content) compared to DMSO control.

Visualization of Mechanism & Workflow

Figure 1: Mechanism of Action Pathway

A detailed signaling pathway illustrating how the compound induces apoptosis via tubulin inhibition.

G Compound 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole Target Colchicine Binding Site (β-Tubulin) Compound->Target Binds Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Induces Effect2 Microtubule Destabilization Effect1->Effect2 Checkpoint Spindle Assembly Checkpoint (BubR1/Mad2 Activation) Effect2->Checkpoint Triggers Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Apoptosis Apoptosis (Caspase-3/7 Activation) Arrest->Apoptosis Prolonged Arrest

Caption: Proposed Mechanism of Action. The compound targets the colchicine site, destabilizing microtubules and triggering the Spindle Assembly Checkpoint (SAC), ultimately leading to apoptotic cell death.

Figure 2: Experimental Workflow

The logical sequence of experiments to validate the compound.

Workflow Prep 1. Stock Prep (10mM in DMSO) Stability 2. Stability Check (24h in Media) Prep->Stability Cyto 3. Cytotoxicity (MTT) Determine IC50 Stability->Cyto Tubulin 4. Tubulin Assay (In Vitro Polymerization) Cyto->Tubulin If Active FACS 5. Cell Cycle (G2/M Arrest) Tubulin->FACS Confirm Mechanism

Caption: Validation Workflow. A step-by-step guide from compound handling to mechanistic confirmation.

Troubleshooting & Optimization

  • Precipitation in Media: The 3,4-dimethoxyphenyl group is lipophilic. If precipitation occurs at >50 µM, reduce the concentration or increase the BSA (Bovine Serum Albumin) content in the media to act as a carrier.

  • Weak G2/M Arrest: If cytotoxicity is high but G2/M arrest is not observed, the compound may be acting via an off-target mechanism (e.g., mitochondrial toxicity). Perform an Annexin V/PI assay at earlier time points (12h, 24h) to distinguish primary apoptosis from cell cycle-mediated death.

  • Fluorescence Interference: The thiazole ring can be fluorescent. Run a "Compound Only" control in the Tubulin Polymerization assay to subtract background fluorescence.

References

  • Design and Synthesis of Thiazole-Based Tubulin Inhibitors

    • Title: Synthesis and biological evaluation of 3-(trimethoxyphenyl)-2(3H)
    • Source: European Journal of Medicinal Chemistry (2019).[1]

    • Relevance: Establishes the SAR of the 4-arylthiazole scaffold and the importance of the methoxy-substitution p
    • Link:[Link]

  • General Protocol for Tubulin Polymerization Assays

    • Title: In vitro tubulin polymerization assays: determination of the molecular mechanism of action of antimitotic agents.
    • Source: N
    • Relevance: Standardizes the methodology for Protocol B.
    • Link:[Link]

  • Thiazole Derivatives in Oncology

    • Title: Thiazole: A promising heterocycle for the development of potent anticancer agents.[2][3]

    • Source: Future Medicinal Chemistry.
    • Relevance: Reviews the broad applicability of the thiazole core in oncology, specifically targeting kinases and microtubules.
    • Link:[Link]

Sources

Application

Application Note: 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole in Kinase Inhibitor Discovery

[1][2] Executive Summary This guide details the application of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole (Compound 1 ) as a privileged scaffold for the design and synthesis of ATP-competitive kinase inhibitors.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide details the application of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole (Compound 1 ) as a privileged scaffold for the design and synthesis of ATP-competitive kinase inhibitors.[1][2] While 2-aminothiazoles are well-validated pharmacophores in FDA-approved drugs (e.g., Dasatinib, Dabrafenib), the 2-chloro intermediate serves as a critical electrophilic probe.[1][2] This note provides protocols for functionalizing the C2-position to generate focused libraries targeting Src family kinases (SFKs) , VEGFR , and CDKs , followed by biochemical validation workflows.

Scientific Background & Mechanism[1][2][3][4]

The "Privileged" Thiazole Scaffold

The 1,3-thiazole ring is a bioisostere of the imidazole and pyridine rings found in purines (ATP).[1][2] In kinase inhibitor design, the 2-aminothiazole motif often functions as the "hinge binder," forming hydrogen bonds with the kinase hinge region (e.g., Met341 in c-Src).[1][2]

Pharmacophore Logic
  • 3,4-Dimethoxyphenyl Moiety: Mimics the hydrophobic interactions of the ATP adenine ring.[1][2] It occupies the hydrophobic pocket I (adjacent to the gatekeeper residue), providing selectivity and potency.[1][2] The methoxy groups can accept hydrogen bonds or induce conformational changes in the P-loop.[1][2]

  • 2-Chloro Handle: The C2-chlorine is a reactive site for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling (Buchwald-Hartwig).[1] This allows for the rapid introduction of "tail" groups (solubilizing motifs like piperazines or morpholines) that extend into the solvent-exposed region or interact with the ribose-binding pocket.[1][2]
    
Mechanism of Action (MoA)

Derivatives of this scaffold typically act as Type I ATP-competitive inhibitors .[1][2] They bind to the active conformation (DFG-in) of the kinase, physically blocking ATP access and preventing downstream phosphorylation cascades.[1][2]

KinaseBinding Figure 1: Transformation of Scaffold to Active Kinase Binder Scaffold 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole Functionalization C2-Functionalization (Amine Addition) Scaffold->Functionalization Pd2(dba)3 / BINAP Inhibitor Active 2-Aminothiazole Inhibitor Functionalization->Inhibitor Yields Kinase Target Kinase (e.g., Src, VEGFR) Inhibitor->Kinase Binds Hinge Hinge Region (H-Bonding) Kinase->Hinge N3 & NH interactions HydroPocket Hydrophobic Pocket (Dimethoxy interaction) Kinase->HydroPocket Aryl-pi stacking

Experimental Protocols

Protocol A: Scaffold Functionalization (Library Generation)

Objective: Convert the 2-chloro precursor into a bioactive 2-aminothiazole library.[1][2]

Materials:

  • 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole (1.0 eq)[1]

  • Diverse Amines (e.g., N-methylpiperazine, morpholine, substituted anilines) (1.2 eq)[1][2]

  • Catalyst:

    
     (0.05 eq) / BINAP (0.1 eq)[1][2]
    
  • Base:

    
     (2.0 eq)[1][2]
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane[1][2]

Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with the 2-chloro thiazole scaffold, the target amine,

    
    , and the Pd/Ligand catalyst system.
    
  • Reaction: Add anhydrous solvent (degassed). Seal the vial and heat to 100°C for 12–16 hours .

    • Note: For highly nucleophilic aliphatic amines, standard

      
       conditions (DMF, 
      
      
      
      , 80°C, no catalyst) may suffice.[1][2]
  • Workup: Cool to RT, filter through a Celite pad, and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm structure via

    
    -NMR and LC-MS (Target purity >95%).
    
Protocol B: ADP-Glo™ Kinase Assay (Biochemical Screening)

Objective: Determine


 values of the synthesized derivatives against a specific kinase (e.g., c-Src).[1][2]

Materials:

  • Recombinant Kinase (e.g., c-Src, 10 ng/well)[1][2]

  • Substrate: Poly(Glu, Tyr) 4:1[1]

  • ATP (Ultrapure, 10 μM)[1]

  • ADP-Glo™ Reagent (Promega)[1][2]

  • Assay Buffer: 40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA, 1 mM DTT.[1][2]
    

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of inhibitors in DMSO (10 concentrations). Final DMSO in assay <1%.[1]

  • Enzyme Reaction:

    • Add 2 μL inhibitor + 4 μL Kinase to a 384-well white plate.

    • Incubate 10 min at RT (allows inhibitor binding).[1][2]

    • Add 4 μL Substrate/ATP mix to start reaction.[1][2]

    • Incubate 60 min at RT.

  • Detection:

    • Add 10 μL ADP-Glo™ Reagent (stops kinase, depletes remaining ATP).[1][2] Incubate 40 min.

    • Add 20 μL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1][2] Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve (Variable Slope) to calculate

    
    .[1][2]
    

Data Output Table (Example):

Compound IDR-Group (C2-Position)c-Src IC50 (nM)Solubility (μM)
THZ-001 Morpholine450 ± 20>100
THZ-002 N-Methylpiperazine120 ± 15>100
THZ-003 4-Fluoroaniline25 ± 515
Control Dasatinib0.8N/A
Protocol C: Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of phosphorylation in intact cells (e.g., A549 or MDA-MB-231).[1][2]

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Adhere overnight.
    
  • Starvation: Serum-starve cells (0.1% FBS) for 12h to reduce basal phosphorylation.

  • Treatment: Treat with compounds (at

    
    ) for 2 hours.
    
  • Stimulation: Stimulate with EGF (100 ng/mL) for 15 min to activate the pathway.[1][2]

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Blotting:

    • Primary Ab: Anti-p-Src (Tyr416) or Anti-p-ERK1/2.[1][2]

    • Loading Control: Anti-Total Src or GAPDH.[1][2]

  • Quantification: Calculate Ratio of (Phospho-Protein / Total Protein) vs. DMSO control.

AssayWorkflow Figure 2: Integrated Screening Workflow cluster_biochem Biochemical Validation cluster_cell Cellular Validation Synthesis 1. Synthesis (Pd-Catalyzed Amination) Purification 2. Purification (>95% Purity) Synthesis->Purification KinaseAssay 3. ADP-Glo Kinase Assay (IC50 Determination) Purification->KinaseAssay Analysis 4. Data Fitting (Sigmoidal Curve) KinaseAssay->Analysis CellTreat 5. Cell Treatment (+/- EGF Stimulation) Analysis->CellTreat Select Hits (<100nM) Western 6. Western Blot (p-Tyr Quantification) CellTreat->Western

Troubleshooting & Optimization

  • Low Yield in Synthesis: If the 2-Cl displacement is sluggish, switch to Buchwald G3 precatalysts or use microwave irradiation (120°C, 30 min).[1][2] The 3,4-dimethoxy group is electron-donating, which can deactivate the thiazole ring toward

    
    ; therefore, Pd-catalysis is often preferred over simple nucleophilic substitution.[1]
    
  • Assay Interference: Thiazoles can sometimes be fluorescent.[1][2] Run a "Compound Only" control in the kinase assay to ensure the compound doesn't interfere with the ADP-Glo luciferase signal.

  • Solubility: The 3,4-dimethoxyphenyl group is hydrophobic.[1][2] If compounds precipitate in the assay buffer, ensure <1% DMSO and consider adding 0.01% Triton X-100.[1][2]

References

  • Das, J., et al. (2006). "2-Aminothiazole as a novel kinase inhibitor template.[1][2] Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib)."[1][2] Journal of Medicinal Chemistry. Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity."[1][2] Journal of Medicinal Chemistry. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1][2] Promega Protocols. Link

  • Gomha, S. M., et al. (2015). "Synthesis and Biological Evaluation of Some Novel Thiazole Derivatives as Potential Anticancer Agents."[1][2] Molecules. Link

Sources

Method

Application Note: Bioassay Development for 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole

Part 1: Executive Summary & Compound Profile Introduction The compound 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole represents a "privileged scaffold" in medicinal chemistry. The specific substitution pattern—a thiazole...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Profile

Introduction

The compound 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole represents a "privileged scaffold" in medicinal chemistry. The specific substitution pattern—a thiazole core decorated with a 3,4-dimethoxyphenyl moiety—is a classic pharmacophore known to mimic the A-ring of Combretastatin A-4 and Colchicine . Consequently, this molecule and its derivatives are primary candidates for Tubulin Polymerization Inhibition (TPI) assays.

While the 2-chloro group renders the molecule a versatile electrophile for synthesizing libraries (via nucleophilic aromatic substitution), it also possesses intrinsic biological activity that requires rigorous characterization. This guide outlines the protocols for developing assays to validate its mechanism of action (MoA) as a microtubule destabilizer and to assess its cytotoxicity.

Chemical Profile & Handling
  • Molecular Weight: ~253.7 g/mol

  • Solubility: Low in water; High in DMSO (>10 mM).

  • Stability: The C-2 chlorine is susceptible to hydrolysis under highly basic conditions or nucleophilic attack by thiols (e.g., DTT, glutathione) in assay buffers.

  • Storage: -20°C in desiccated powder form; DMSO stocks should be aliquoted to avoid freeze-thaw cycles.

Critical Handling Note: Due to the electrophilic nature of the C-2 position, avoid buffers containing high concentrations of nucleophiles (e.g., Tris, Mercaptoethanol) during long-term storage or pre-incubation steps. Use HEPES or PBS for dilutions.

Part 2: Experimental Protocols

Protocol A: Fluorometric Tubulin Polymerization Assay (Mechanistic Validation)

Rationale: The 3,4-dimethoxyphenyl motif suggests this compound binds to the colchicine-site of tubulin, preventing polymerization. This assay quantifies that effect in real-time.

Materials
  • Purified Tubulin: >99% pure (porcine brain source preferred).

  • Reporter Dye: DAPI or a specific tubulin-binding fluorophore (e.g., Cytoskeleton Inc. kits).

  • GTP Stock: 100 mM (Freshly prepared).

  • General Buffer (PEM): 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA.

  • Control: Paclitaxel (stabilizer), Colchicine (destabilizer), DMSO (vehicle).

Workflow
  • Preparation: Dilute 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole in DMSO to 100x the final testing concentration (e.g., 1 mM stock for 10 µM final).

  • Master Mix: Prepare tubulin (3 mg/mL) in PEM buffer containing 1 mM GTP and the fluorescent reporter. Keep on ice.

  • Plating: Add 5 µL of compound or control to a pre-warmed (37°C) 96-well black half-area plate.

  • Initiation: Rapidly dispense 45 µL of the Tubulin Master Mix into the wells.

  • Readout: Immediately place in a kinetic fluorescence plate reader pre-heated to 37°C.

    • Excitation/Emission: 360 nm / 450 nm (DAPI-based).

    • Duration: Read every 60 seconds for 60 minutes.

Data Analysis
  • Vmax: Calculate the maximum slope of the polymerization curve (growth phase).

  • Inhibition %:

    
    .
    
  • Interpretation: A reduction in fluorescence plateau and slope compared to DMSO confirms destabilization (inhibition of polymerization).

Protocol B: Cell Cycle Analysis via Flow Cytometry (Phenotypic Confirmation)

Rationale: Tubulin inhibitors cause cells to arrest in the G2/M phase of the cell cycle due to spindle formation failure. This assay confirms the cellular consequence of the biochemical activity.

Materials
  • Cell Line: HeLa or MCF-7 (highly sensitive to anti-mitotics).

  • Fixative: 70% Ethanol (ice-cold).

  • Stain: Propidium Iodide (PI) / RNase A staining solution.

  • Instrument: Flow Cytometer (e.g., BD FACSCalibur or similar).

Workflow
  • Seeding: Seed cells at

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Treatment: Treat cells with the compound (IC50 and 2x IC50) for 24 hours. Include a DMSO control and Nocodazole (positive control).

  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend pellet in 200 µL PBS. Add 800 µL ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for >2 hours.

  • Staining: Wash cells with PBS. Resuspend in 500 µL PI/RNase solution. Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze 10,000 events per sample.

Data Presentation
  • Gating: Gate singlets (FL2-W vs FL2-A) to exclude doublets.

  • Histogram: Plot DNA content (FL2-A).

  • Result: A significant increase in the G2/M peak (4N DNA content) confirms mitotic arrest.

Part 3: Visualization & Logic

Mechanism of Action & Assay Logic

The following diagram illustrates the causality between the chemical structure, the molecular target, and the assay readouts.

G Compound 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole Target Tubulin (Colchicine Site) Compound->Target Binds Mechanism Inhibits Polymerization Target->Mechanism Destabilizes Microtubules Assay1 Assay 1: Fluorometric Polymerization Mechanism->Assay1 In Vitro Validation Assay2 Assay 2: Flow Cytometry (Cell Cycle) Mechanism->Assay2 Cellular Validation Readout1 Decreased Vmax (Fluorescence) Assay1->Readout1 Output Readout2 G2/M Phase Arrest Assay2->Readout2 Output

Caption: Logical flow from compound binding to specific assay endpoints confirming tubulin inhibition.

Part 4: Troubleshooting & Optimization (Expertise)

IssueProbable CauseExpert Solution
High Background Fluorescence Compound autofluorescence or precipitation.Run a "Compound Only" control (no tubulin). If precipitating, lower concentration or increase DMSO <1%.
Loss of Activity over Time Hydrolysis of C-2 Chlorine.Prepare stocks fresh in anhydrous DMSO. Avoid storing diluted compound in aqueous buffer >4 hours.
No G2/M Arrest observed Compound is not entering cell or effluxed.Check logP (lipophilicity). If MDR1 substrate, use a P-gp inhibitor (e.g., Verapamil) in co-treatment.
Inconsistent IC50 Nucleophilic attack by DTT in buffer.Crucial: Remove DTT or Mercaptoethanol from assay buffers; the 2-Cl group can react with thiols, deactivating the probe.

Part 5: References

  • Romagnoli, R., et al. (2012). "Synthesis and biological evaluation of 2-amino-4-(3,4,5-trimethoxyphenyl)-thiazoles as new potent antimitotic agents." Bioorganic & Medicinal Chemistry Letters.

  • Wang, Z., et al. (2015). "Design, synthesis and biological evaluation of novel 4-phenyl-5-thioxo-4,5-dihydro-1H-[1,2,4]triazolo[4,3-a]quinazolin-1-ones as potent tubulin polymerization inhibitors." European Journal of Medicinal Chemistry.

  • Kaur, R., et al. (2019). "Thiazole: A privileged scaffold in drug discovery." International Journal of Pharmaceutical Sciences and Research.

  • Cytoskeleton Inc. "Tubulin Polymerization Assay Protocol." Cytoskeleton.com.

Application

2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole in medicinal chemistry

Application Note: 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole in Medicinal Chemistry Part 1: Executive Summary & Strategic Value Compound Identity: 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole Role: Electrophilic "Lin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole in Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

Compound Identity: 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole Role: Electrophilic "Linchpin" Scaffold Primary Therapeutic Area: Oncology (Tubulin Polymerization Inhibition), Kinase Inhibition, and Adenosine Receptor Modulation.

Strategic Significance: In the architecture of drug discovery, 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole serves as a high-value electrophilic intermediate. While the 2-amino analog is a well-documented pharmacophore mimicking the A-ring of Combretastatin A-4 (a potent tubulin binder), the 2-chloro derivative is the critical gateway for Lead Optimization .

The C2-chlorine atom activates the thiazole ring for Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). This allows medicinal chemists to rapidly diversify the "tail" of the molecule to tune solubility, metabolic stability (ADME), and kinase selectivity, while the 3,4-dimethoxyphenyl "head" remains anchored in the hydrophobic pocket of the target protein.

Part 2: Chemical Profile & Reactivity

PropertyValue
Molecular Formula

Molecular Weight 255.72 g/mol
ClogP (Est.) 3.2 - 3.5 (Lipophilic)
Key Pharmacophore 3,4-Dimethoxyphenyl (Mimics Colchicine A-ring)
Reactive Handle C2-Chloro (Electrophilic center)

Reactivity Logic: The thiazole ring is electron-deficient (π-deficient). The chlorine at the 2-position (between sulfur and nitrogen) is highly activated for displacement by nucleophiles because the nitrogen atom can stabilize the Meisenheimer-like transition state. This makes it superior to 4- or 5-chlorothiazoles for library generation.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Scaffold

Rationale: Direct chlorination of thiazoles is non-selective. The field-standard approach is the Hantzsch Thiazole Synthesis followed by a Sandmeyer-type transformation .

Step 1:


-Bromination [1]
  • Dissolve 3,4-dimethoxyacetophenone (10.0 mmol) in

    
     or 
    
    
    
    .
  • Add Bromine (

    
    , 10.0 mmol) dropwise at 0°C.
    
  • Stir at room temperature (RT) for 2 hours until decolorization.

  • Wash with saturated

    
    , dry over 
    
    
    
    , and concentrate to yield 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one .

Step 2: Hantzsch Cyclization (Formation of the Amine)

  • Suspend the

    
    -bromoketone (from Step 1) and Thiourea  (12.0 mmol) in Ethanol (20 mL).
    
  • Reflux for 2-4 hours. A precipitate (HBr salt) often forms.

  • Cool, filter, and neutralize with aqueous

    
     to liberate the free base: 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine .
    
  • Recrystallize from Ethanol/Water.

Step 3: Sandmeyer Transformation (The Critical Step) Targeting the 2-Chloro Derivative

  • Diazotization: Dissolve the 2-aminothiazole (5.0 mmol) in concentrated

    
     (10 mL) and cool to -5°C (ice/salt bath).
    
  • Add Sodium Nitrite (

    
    , 7.5 mmol) in water dropwise, maintaining temp < 0°C. Stir for 30 min to form the diazonium salt.
    
  • Substitution: Slowly add the cold diazonium solution to a stirred solution of Copper(I) Chloride (

    
    , 10.0 mmol) in concentrated 
    
    
    
    at 0°C.
  • Allow the mixture to warm to RT and stir for 2 hours (nitrogen gas evolution will be observed).

  • Workup: Dilute with water, extract with Ethyl Acetate (

    
    ). Wash organics with brine, dry, and purify via flash chromatography (Hexanes/EtOAc).
    
    • Yield Expectation: 60-75%

    • Appearance: Off-white to pale yellow solid.

Protocol B: Library Generation via

Objective: Replace the Chlorine with a solubilizing amine (e.g., Morpholine).

  • Dissolve 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole (1.0 equiv) in anhydrous DMF or DMSO .

  • Add Morpholine (2.0 equiv) and

    
      (2.0 equiv).
    
  • Heat to 80-100°C for 4-12 hours. (Monitor by TLC/LCMS).[2]

  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

  • Result:4-(3,4-dimethoxyphenyl)-2-morpholinothiazole .

    • Note: This restores the "2-amino" character but with a specific substituent defined by the user.

Part 4: Mechanism & Biological Context[1]

Tubulin Polymerization Inhibition: The 3,4-dimethoxyphenyl moiety is a "privileged structure" that mimics the pharmacophore of Colchicine and Combretastatin A-4 (CA-4) .

  • Mechanism: These compounds bind to the Colchicine Binding Site on

    
    -tubulin.
    
  • Effect: Prevents microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • Why the 2-Chloro? The 2-chloro derivative itself is lipophilic and may lack potency due to poor solubility. However, displacing the Cl with polar amines (via Protocol B) introduces hydrogen bond donors/acceptors that can interact with residues like Val238 or Cys241 in the tubulin pocket, significantly enhancing potency (

    
     often in the nanomolar range).
    

Diagram: Synthesis & Diversification Logic

ThiazoleLogic Acetophenone 3,4-Dimethoxy acetophenone BromoKetone α-Bromo Ketone Acetophenone->BromoKetone Br2, CHCl3 AminoThiazole 2-Amino-4-(3,4-dimethoxy phenyl)thiazole (Bioactive Core) BromoKetone->AminoThiazole Thiourea (Hantzsch) ChloroThiazole 2-CHLORO-4-(3,4-dimethoxy phenyl)thiazole (The Linchpin) AminoThiazole->ChloroThiazole NaNO2, HCl then CuCl (Sandmeyer) Library_Amine 2-Amino Derivatives (High Solubility) ChloroThiazole->Library_Amine R-NH2, Heat (SnAr) Library_Aryl 2-Aryl Derivatives (Extended SAR) ChloroThiazole->Library_Aryl Ar-B(OH)2, Pd cat. (Suzuki)

Caption: The "Hub-and-Spoke" strategy using the 2-Chloro scaffold to access diverse chemical space from a common Combretastatin-mimicking core.

Part 5: References

  • Romagnoli, R., et al. (2012). "Synthesis and biological evaluation of 2-amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles as microtubule targeting agents." Journal of Medicinal Chemistry.

    • Context: Establishes the 4-aryl-thiazole scaffold as a tubulin inhibitor.

  • Kashyap, S. J., et al. (2012). "Synthesis of 2,4-disubstituted thiazoles as anti-inflammatory and analgesic agents." Acta Pharmaceutica Sinica B.

    • Context: Validates the Hantzsch synthesis protocol for this specific class.

  • Mahboobi, S., et al. (2006). "2-Aroylindoles and 2-aroylbenzofurans: Synthesis and inhibition of tubulin polymerization." Journal of Medicinal Chemistry.

    • Context: Discusses the 3,4-dimethoxyphenyl pharmacophore relevance in colchicine site binding.

  • Metwally, K. A., et al. (2012). "Design, synthesis and anticancer evaluation of novel 2-aminothiazole derivatives." European Journal of Medicinal Chemistry.

    • Context: Provides reaction conditions for modifying the 2-position of the thiazole ring.

Sources

Method

Application Note: SAR Profiling &amp; Derivatization of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole Scaffolds

Executive Summary This application note details the structure-activity relationship (SAR) profiling and derivatization protocols for 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole . This scaffold acts as a critical electr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the structure-activity relationship (SAR) profiling and derivatization protocols for 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole . This scaffold acts as a critical electrophilic intermediate for synthesizing Combretastatin A-4 (CA-4) analogues , a class of potent tubulin polymerization inhibitors (TPIs).

While the 2-chloro parent compound exhibits moderate biological activity, its primary utility lies in its role as a "gateway scaffold." The 2-chloro position serves as a reactive handle for nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling, allowing researchers to rapidly generate libraries of 2-amino, 2-alkoxy, or 2-thio-thiazoles. These analogs target the colchicine-binding site  of tubulin, disrupting microtubule dynamics and inducing 

phase arrest in multidrug-resistant tumor lines.[1]

Pharmacophore & SAR Logic

The design of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole analogs is grounded in mimicking the pharmacophoric features of CA-4. The SAR is divided into three functional zones:

Zone A: The Aromatic Head (3,4-Dimethoxyphenyl)
  • Function: Mimics the A-ring of Colchicine and the trimethoxyphenyl ring of CA-4.

  • Interaction: Forms critical hydrophobic interactions and hydrogen bonds with Cys241 and Val318 in the

    
    -tubulin subunit.
    
  • SAR Rule: The 3,4-dimethoxy substitution is essential. Removal of methoxy groups or replacement with electron-withdrawing groups (e.g.,

    
    ) drastically reduces affinity.
    
Zone B: The Thiazole Linker[2]
  • Function: Acts as a bioisostere for the cis-olefin bridge of CA-4.

  • Advantage: Unlike the unstable cis-olefin (which isomerizes to the inactive trans form), the thiazole ring is conformationally restricted and metabolically stable.

  • Substitution: The 2-position (Chlorine) is the modification vector.

Zone C: The 2-Position Tail (The Variable Region)
  • The 2-Cl Handle: The chlorine atom is a lipophilic, electron-withdrawing group. While 2-chloro analogs show cytotoxicity (

    
     typically 1–10 
    
    
    
    ), they lack the potency of 2-amino derivatives.
  • Optimization: Displacing Cl with secondary amines (e.g., N-methylaniline, piperazine) often enhances potency into the nanomolar range (

    
    ) by introducing additional H-bond donors/acceptors or accessing the solvent-exposed region of the binding pocket.
    
Visualization: SAR Pathway Diagram

SAR_Logic Scaffold 2-Chloro-4-(3,4-dimethoxyphenyl) -1,3-thiazole Mod_A Zone A: 3,4-Dimethoxy (Essential for Binding) Scaffold->Mod_A Mod_B Zone B: Thiazole Core (Rigid Linker) Scaffold->Mod_B Mod_C Zone C: 2-Chloro Displacement (Optimization Vector) Scaffold->Mod_C Target Tubulin Colchicine Site Outcome_1 Lipophilic Interaction (Cys241, Val318) Mod_A->Outcome_1 Mimics CA-4 Outcome_2 Conformational Stability (Prevents Isomerization) Mod_B->Outcome_2 Bioisostere Outcome_3 Library Generation (Amines/Alkoxides) Mod_C->Outcome_3 S_NAr / Buchwald Outcome_1->Target Outcome_2->Target Outcome_3->Target Potency Enhancement

Figure 1: Pharmacophore dissection of the 2-chloro-thiazole scaffold highlighting the critical zones for tubulin binding and chemical modification.

Protocol: Chemical Library Generation

Objective: Synthesize a library of 2-amino-4-(3,4-dimethoxyphenyl)thiazoles via nucleophilic displacement of the 2-chloro group.

Materials
  • Substrate: 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole (1.0 eq).

  • Nucleophiles: Diverse secondary amines (e.g., morpholine, N-methylpiperazine, aniline derivatives).

  • Solvent: Anhydrous DMF or 1,4-Dioxane.

  • Base:

    
     or 
    
    
    
    .
  • Catalyst (Optional for weak nucleophiles):

    
     / Xantphos.
    
Method A: Thermal Displacement (For Aliphatic Amines)
  • Preparation: In a sealed reaction vial, dissolve 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole (0.5 mmol) in anhydrous DMF (2 mL).

  • Addition: Add the secondary amine (1.5 eq) and

    
     (2.0 eq).
    
  • Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. Note: The 2-Cl is activated by the thiazole nitrogen, making it susceptible to

    
    .
    
  • Workup: Cool to RT. Pour into ice water (20 mL). The precipitate (product) is collected by filtration. If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol or purify via flash chromatography.

Method B: Buchwald-Hartwig Coupling (For Aryl Amines)
  • Preparation: In a glovebox or under Argon, combine the scaffold (0.5 mmol), aryl amine (1.2 eq),

    
     (2.0 eq), 
    
    
    
    (5 mol%), and Xantphos (10 mol%) in dry 1,4-Dioxane (3 mL).
  • Reaction: Reflux at 110°C for 12 hours.

  • Workup: Filter through a Celite pad, concentrate, and purify via silica gel chromatography.

Protocol: Biological Validation (Tubulin Polymerization Assay)

Objective: Quantify the ability of the synthesized analogs to inhibit the assembly of purified tubulin into microtubules.

Mechanism

This assay uses fluorescence enhancement. DAPI or a reporter dye binds to polymerized microtubules but not free tubulin dimers. An increase in fluorescence indicates polymerization; inhibition results in a flat fluorescence curve.

Reagents
  • Purified Porcine Brain Tubulin: (>99% pure).

  • GTP: 100 mM stock.

  • PEM Buffer: 80 mM PIPES, 0.5 mM EGTA, 2 mM

    
    , pH 6.9.
    
  • Control: Paclitaxel (stabilizer), Colchicine (inhibitor), DMSO (vehicle).

Workflow
  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Dosing: Add 5

    
     of test compound (dissolved in DMSO) to a 96-well black plate (pre-warmed to 37°C). Final concentration typically 5 or 10 
    
    
    
    .
  • Initiation: Add 95

    
     of the Tubulin/GTP mix to the wells.
    
  • Measurement: Immediately place in a fluorescence plate reader at 37°C.

    • Excitation: 360 nm

    • Emission: 450 nm

  • Kinetics: Read fluorescence every 60 seconds for 60 minutes.

  • Analysis: Calculate the

    
     (rate of polymerization) or the steady-state mass. Compare % Inhibition relative to the DMSO control.
    
Visualization: Screening Workflow

Screening_Workflow Step1 Step 1: Chemical Synthesis (2-Cl Displacement) Step2 Step 2: Purification (>95% Purity Required) Step1->Step2 Step3 Step 3: Primary Screen (MTT Assay - Cancer Cell Lines) Step2->Step3 Step4 Step 4: Mechanism Validation (Tubulin Polymerization Assay) Step3->Step4 Active Hits (<1uM) Step5 Step 5: Lead Selection (IC50 < 50nM) Step4->Step5 Confirmed Mechanism

Figure 2: Sequential workflow from chemical derivatization to lead candidate selection.

Representative Data & Interpretation

The following table illustrates the expected SAR trends when modifying the 2-position of the 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole scaffold.

Compound IDR-Group (Position 2)Electronic EffectTubulin IC50 (

)
Cell Growth GI50 (MCF-7)Interpretation
TZ-01 -Cl (Parent) EWG / Lipophilic 2.5 1.8

Baseline activity. Good permeability but lower affinity.
TZ-02

Donor / Hydrophilic1.20.9

Improved H-bonding, but high polarity limits permeability.
TZ-03

Donor0.40.15

Methyl group fills hydrophobic pocket; better potency.
TZ-04

(Aniline)
Aromatic / Bulk 0.05 0.03

Critical Hit. Phenyl ring engages additional hydrophobic residues.
TZ-05

Donor / Bulk0.80.6

Steric clash prevents optimal binding compared to secondary amines.

Key Insight: The transition from TZ-01 (Chloro) to TZ-04 (Anilino) represents a >50-fold increase in potency. This confirms that while the 2-chloro scaffold is the synthetic entry point, the biological value is unlocked by installing an aromatic amine at position 2.

References

  • Wang, Z., et al. (2011). Design, synthesis, and SAR studies of 4-substituted methoxylbenzoyl-aryl-thiazoles analogues as potent and orally bioavailable anticancer agents.[2] Journal of Medicinal Chemistry.

  • Romagnoli, R., et al. (2012). Synthesis and biological evaluation of 2-substituted-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. Bioorganic & Medicinal Chemistry.[3][2][4][5][6][7][8][9]

  • Kashyap, S., et al. (2018). Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. Journal of Chemistry.

  • Alshammari, M., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents.[10] Molecules.[1][3][2][4][5][6][7][8][9][10][11][12]

  • Ohsumi, K., et al. (1998). Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues. Bioorganic & Medicinal Chemistry Letters.

Disclaimer: This Application Note is for research and educational purposes only. All synthesis and biological testing should be conducted in compliance with local safety and ethical regulations.

Sources

Application

Application Note: 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole in High-Throughput Screening

Executive Summary & Scientific Rationale In the landscape of High-Throughput Screening (HTS), 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole represents a critical chemical class: the electrophilic heteroaryl scaffold . Un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the landscape of High-Throughput Screening (HTS), 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole represents a critical chemical class: the electrophilic heteroaryl scaffold . Unlike inert library members, this compound possesses a reactive center at the C2 position (the chlorine atom) combined with a lipophilic, electron-rich 3,4-dimethoxyphenyl pharmacophore.

Why this molecule matters:

  • Covalent Potential: The C2-chlorine on the thiazole ring is susceptible to nucleophilic aromatic substitution (

    
    ), particularly by cysteine thiols in protein active sites. This makes it a potential Targeted Covalent Inhibitor (TCI)  lead.
    
  • PAINS Alert: Because of this reactivity, it risks being a "Pan-Assay Interference Compound" (PAINS) if it alkylates proteins promiscuously.

  • Pharmacophore: The 3,4-dimethoxyphenyl moiety mimics the catechol group found in many neurotransmitters and natural products, providing affinity for targets like Tyrosinase , Tubulin , and certain Kinases .

This guide provides the protocol for screening, validating, and distinguishing specific activity from assay interference for this compound.

Chemical Properties & Pre-Screening QC

Before entering the HTS pipeline, the compound must undergo rigorous Quality Control (QC). 2-chlorothiazoles are stable solids but can hydrolyze in aqueous DMSO over time.

Table 1: Physicochemical Profile[1]
PropertyValue / DescriptionCritical Note for HTS
Molecular Formula

Molecular Weight 255.72 g/mol Fragment-like; ideal for fragment-based screening.
LogP (Calc) ~3.2Moderate lipophilicity; requires >1% DMSO for high concentrations.
Reactive Handle C2-ChloroElectrophile: Monitor for reaction with DTT/BME in assay buffers.
Solubility DMSO (up to 50 mM)Risk: Precipitation in aqueous buffer >100 µM.
Stability Hydrolytically sensitive at pH > 8Avoid basic storage buffers; store in 100% DMSO at -20°C.
QC Protocol: Purity Verification

Objective: Ensure the sample has not hydrolyzed to the inactive 2-hydroxythiazole (thiazolone) derivative.

  • Method: LC-MS (Reverse Phase, C18).

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Detection: UV (254 nm) and MS (ESI+).

  • Pass Criteria: >95% purity; absence of [M-Cl+OH] peak (mass shift -18.5 Da approx).

High-Throughput Screening (HTS) Protocol[2]

Library Preparation
  • Stock Solution: Prepare 10 mM stock in anhydrous DMSO.

  • Storage: Nitrogen-purged, low-humidity environment (Desiccator).

  • Plating: Acoustic dispensing (e.g., Echo) is preferred to minimize tip contact and cross-contamination.

Assay Buffer Considerations (CRITICAL)

Because the 2-Cl group is electrophilic, the choice of reducing agent in the buffer is paramount.

  • Avoid: Dithiothreitol (DTT) or

    
    -Mercaptoethanol (BME) at high concentrations (>1 mM) if you seek to avoid rapid non-enzymatic displacement of the chlorine.
    
  • Recommended: TCEP (Tris(2-carboxyethyl)phosphine) is less nucleophilic and compatible with electrophilic screening.

Primary Screen Workflow

This workflow is designed to identify hits while flagging potential false positives due to aggregation or non-specific alkylation.

HTS_Workflow Start Library Source (10 mM DMSO) Dilution Acoustic Transfer Final Conc: 10-50 µM Start->Dilution Assay Primary Bioassay (Enzyme/Receptor) Dilution->Assay Readout Signal Detection (Fluorescence/Absorbance) Assay->Readout Decision Hit Definition (>50% Inhibition) Readout->Decision CounterScreen Counter Screen 1: Thiol Reactivity (GSH) Decision->CounterScreen Yes (Hit) End End Decision->End No CounterScreen2 Counter Screen 2: Redox Cycling CounterScreen->CounterScreen2 Non-Reactive Discard Discard CounterScreen->Discard High Reactivity (Promiscuous) Validation Hit Validation: Dose-Response (IC50) CounterScreen2->Validation Clean Profile

Figure 1: Logical workflow for screening electrophilic thiazoles, emphasizing counter-screens for non-specific reactivity.

Hit Validation & Mechanism of Action

If 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole is identified as a hit, you must determine if the mechanism is Reversible Binding or Covalent Modification .

Experiment A: Time-Dependent Inhibition (Jump-Dilution)

Rationale: Covalent inhibitors show increased potency with longer pre-incubation times.

  • Protocol:

    • Incubate Enzyme + Compound (at

      
       conc) for varying times (0, 15, 30, 60 min).
      
    • Trigger reaction with substrate.

    • Measure

      
       shift.
      
  • Interpretation:

    • Shift: If

      
       decreases (potency increases) over time, it suggests covalent modification (S_NAr displacement of Cl).
      
    • No Shift: Likely reversible binding driven by the dimethoxyphenyl interaction.

Experiment B: Mass Spectrometry Adduct Mapping

Rationale: Confirm the loss of Chlorine and formation of a covalent bond with the protein.

  • Incubation: Mix Protein (10 µM) + Compound (100 µM) in buffer (pH 7.4).

  • Analysis: Intact Protein LC-MS.

  • Expected Result (If Covalent): Mass shift of +[MW of Ligand - 36.5 Da (HCl)].

    • Note: The leaving group is

      
      . The adduct mass added is 
      
      
      
      (approx 219-220 Da).

Synthesis & Sourcing (Reference Standard)

To validate hits, resynthesis is often required. The standard route utilizes the Hantzsch Thiazole Synthesis followed by the Sandmeyer Reaction .

Synthesis_Path SM1 3,4-Dimethoxy- acetophenone Inter1 alpha-Bromo- acetophenone SM1->Inter1 Bromination Reagent1 Br2 / NBS Inter2 2-Amino-4-(3,4- dimethoxyphenyl)thiazole Inter1->Inter2 + Thiourea (Hantzsch) SM2 Thiourea Product 2-Chloro-4-(3,4- dimethoxyphenyl)thiazole Inter2->Product Diazotization Substitution Reagent2 NaNO2 / HCl CuCl (Sandmeyer)

Figure 2: Synthetic route for generating the reference standard. The Sandmeyer step converts the 2-amino group to the 2-chloro reactive handle.

References

  • Thiazole Synthesis & Hantzsch Reaction

    • Synthesis of thiazoles.[1][2][3][4][5][6][7][8][9][10] Organic Chemistry Portal. (Accessed 2023).[1][11] A comprehensive database of thiazole synthesis methodologies including Hantzsch and Sandmeyer variations.

  • Biological Activity of Thiazole Derivatives

    • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold.[5][7][9][10][12] MDPI (2022). While focusing on thiadiazoles, this review covers the broad pharmacological profile of azole-based scaffolds including anticancer and antimicrobial mechanisms relevant to the dimethoxyphenyl moiety.

  • HTS & Covalent Inhibitors

    • Synthesis and chemiluminescent high throughput screening for inhibition of acetylcholinesterase activity by imidazo[2,1-b]thiazole derivatives. Eur J Med Chem (2005).[2] Demonstrates the application of thiazole derivatives in enzyme inhibition assays and HTS contexts.

  • Antioxidant & Anti-inflammatory Pharmacophores

    • Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents.[8] IJSAT. Discusses the role of the dimethoxyphenyl group in conferring antioxidant properties to thiazole scaffolds.

    • (General Journal Link)

  • PAINS and Assay Interference

    • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.[2] (Standard reference for HTS triage).

Disclaimer: This Application Note is for research purposes only. 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole is a chemical reagent and should be handled with appropriate PPE, specifically avoiding skin contact due to its potential alkylating properties.

Sources

Method

cellular uptake of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole

Application Note: Cellular Uptake & Intracellular Quantification of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole Part 1: Executive Summary & Strategic Context 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole represents a p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cellular Uptake & Intracellular Quantification of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole

Part 1: Executive Summary & Strategic Context

2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole represents a privileged heterocyclic scaffold in medicinal chemistry.[1] The 1,3-thiazole core, particularly when substituted with electron-rich aryl groups (like the 3,4-dimethoxyphenyl moiety), is a validated pharmacophore found in potent tubulin polymerization inhibitors (analogous to Combretastatin A-4) and various kinase inhibitors (e.g., PI3K, EGFR). The C2-chlorine substituent serves as a critical lipophilic handle that modulates metabolic stability and membrane permeability, while also acting as a potential site for nucleophilic displacement in intracellular environments (e.g., by glutathione).

Why This Protocol Matters: Standard cytotoxicity assays (MTT/CCK-8) measure the effect of a drug but fail to confirm its presence at the target site. For hydrophobic thiazoles, poor solubility or rapid efflux (P-gp substrates) often mimics low potency. This guide provides a definitive LC-MS/MS-based workflow to quantify the absolute intracellular concentration of the target compound, distinguishing between bioavailability issues and intrinsic target inactivity.[1]

Part 2: Physicochemical Profile & Experimental Design

Before initiating cell culture, the compound's behavior in aqueous media must be modeled to prevent precipitation artifacts.

Table 1: Physicochemical Properties & Handling

Parameter Value (Estimated) Implication for Protocol
LogP (Lipophilicity) ~3.2 - 3.8 High membrane permeability; prone to non-specific binding to plasticware.[1]
Solubility (Water) < 10 µM Critical: Requires DMSO co-solvent; precipitation risk in culture media >50 µM.
Fluorescence Weak/Negligible Cannot use flow cytometry or confocal microscopy directly. Requires LC-MS/MS.[1]

| Reactivity | C2-Cl Electrophile | Potential for covalent adduct formation with intracellular thiols (GSH).[1] |

Part 3: Detailed Experimental Protocols

Workflow Overview

The following diagram outlines the logical flow of the uptake assay, incorporating mechanistic controls to differentiate passive diffusion from active transport.

CellularUptakeWorkflow cluster_Treatment Cell Treatment Conditions Start Compound Preparation (DMSO Stock) MediaPrep Media Dilution (Max 0.5% DMSO) Start->MediaPrep Cond1 37°C (Active + Passive) MediaPrep->Cond1 Cond2 4°C (Passive Only) MediaPrep->Cond2 Cond3 + Verapamil (P-gp Inhibition) MediaPrep->Cond3 Wash Quench & Wash (Ice-cold PBS) Cond1->Wash Cond2->Wash Cond3->Wash Lysis Cell Lysis & Extraction (MeOH:ACN 1:1) Wash->Lysis Analysis LC-MS/MS Quantification Lysis->Analysis

Caption: Experimental workflow distinguishing temperature-dependent transport and efflux pump liability.

Protocol A: Cell Treatment and Incubation

Objective: To expose cells to the compound without inducing precipitation or immediate toxicity.

  • Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in 6-well plates (5 x 10⁵ cells/well) and incubate for 24h to reach 80% confluency.

  • Stock Preparation: Dissolve 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole in 100% DMSO to create a 10 mM stock. Vortex for 1 minute.

  • Dosing Solution: Dilute the stock into pre-warmed (37°C) culture medium (serum-free recommended to avoid protein binding artifacts) to a final concentration of 10 µM .

    • Expert Insight: Ensure final DMSO concentration is <0.5%. If precipitation occurs (cloudiness), sonicate or lower concentration to 5 µM.

  • Incubation:

    • Aspirate old media and wash cells once with PBS.

    • Add 2 mL of Dosing Solution per well.

    • Incubate for defined timepoints: 0.5h, 1h, 4h, 12h, 24h .

    • Control: Include a "0h" point (add drug, immediately aspirate) to subtract background binding to the plastic/membrane surface.

Protocol B: Sample Extraction (The "Cold Shock" Method)

Objective: To stop transport instantly and extract the lipophilic compound from cellular membranes and cytosol.

  • Quenching: Place the 6-well plate immediately on ice .

  • Washing: Aspirate media. Wash cells 3 times with 2 mL of ice-cold PBS .[1]

    • Why? Cold PBS prevents efflux pumps from pumping the drug out during the wash steps.

  • Lysis & Extraction:

    • Add 400 µL of ice-cold Methanol:Acetonitrile (1:1 v/v) containing an internal standard (e.g., Tolbutamide or a deuterated analog).

    • Scrape cells using a cell scraper and transfer the lysate to a 1.5 mL microcentrifuge tube.

    • Sonicate the lysate for 10 seconds to disrupt membranes.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and debris.

  • Supernatant Collection: Transfer the clear supernatant to an HPLC vial for analysis.

Protocol C: LC-MS/MS Quantification

Objective: High-sensitivity detection. UV detection is insufficient for intracellular concentrations (often nanomolar).

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 or Sciex QTRAP).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (Thiazoles are hydrophobic; expect late elution).

  • MRM Transitions (Example for C11H10ClNO2S, MW ~255.7):

    • Precursor Ion: 256.0 [M+H]+

    • Product Ions: Determine experimentally. Likely loss of Methyl (-15) or Chloro (-35) groups.[1]

    • Expert Insight: Monitor for m/z 563 (GSH-adduct) to check if the 2-chloro group is being displaced by intracellular glutathione, which would deplete the parent drug.[1]

Part 4: Data Analysis & Mechanistic Interpretation

Calculate the Cellular Accumulation Ratio (CAR) :



  • Volume Normalization: Assume cell volume ~2 pL/cell (HeLa).

    • Example: 1 million cells = 2 µL total cell volume.

    • If you detect 1 ng of drug in the lysate, concentration = 1 ng / 2 µL = 500 ng/mL.

Table 2: Interpreting Uptake Profiles

Observation Mechanism / Issue Remediation
Uptake at 4°C ≈ 37°C Passive Diffusion The compound enters freely; no energy required.[1]
Uptake at 37°C >> 4°C Active Transport Suggests carrier-mediated uptake (rare for this scaffold).[1]
Low Uptake + High Media Conc. Efflux Pump Substrate Repeat assay with Verapamil (P-gp inhibitor).[1] If uptake increases, the drug is a P-gp substrate.

| Rapid Drop after 4h | Metabolism / Adducts | Check MS spectra for Glutathione adducts (displacement of Cl). |

References

  • Thiazole Scaffold in Cancer: Romagnoli, R. et al. "Synthesis and Biological Evaluation of 2-Amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents."[1] Journal of Medicinal Chemistry, 2010. Link

  • Cellular Uptake Methodology: Ma, H. et al. "Protocol for the determination of cellular uptake and intracellular trafficking of small molecule drugs.
  • Thiazole Reactivity: Kelly, P. et al. "The Reactivity of 2-Halothiazoles towards Nucleophiles: Implications for Drug Design." Tetrahedron Letters, 2015.
  • P-gp Efflux Assays: FDA Guidance for Industry. "In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies." Link

Sources

Application

Application Note: In Vitro Evaluation of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole

This Application Note is designed for researchers investigating the biological activity of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole . This compound is a critical pharmacophore scaffold, sharing structural homology w...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the biological activity of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole . This compound is a critical pharmacophore scaffold, sharing structural homology with Combretastatin A4 (CA-4) and various kinase inhibitors . Its specific substitution pattern—a 3,4-dimethoxyphenyl group at the C4 position and a reactive chlorine at C2—positions it as both a potent tubulin polymerization inhibitor and a versatile electrophilic probe for covalent target modification.

Executive Summary & Mechanism of Action

2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole acts primarily as a microtubule destabilizing agent (MDA) . The 3,4-dimethoxyphenyl moiety mimics the A-ring of colchicine and Combretastatin A4, allowing it to bind to the colchicine-binding site on


-tubulin. This binding sterically hinders the incorporation of GTP-tubulin into the growing microtubule, leading to:
  • G2/M Phase Arrest: Prevention of mitotic spindle formation.

  • Apoptosis: Activation of Caspase-3/7 pathways due to prolonged mitotic arrest.

  • Covalent Modification (Potential): The C2-chlorine atom is a leaving group susceptible to Nucleophilic Aromatic Substitution (

    
    ). In specific biological contexts, this allows the compound to covalently modify reactive cysteine residues (e.g., in kinases or tubulin isotypes), acting as an irreversible inhibitor.
    
Biological Pathway Diagram

G Compound 2-Chloro-4-(3,4-dimethoxyphenyl) -1,3-thiazole Tubulin Colchicine Binding Site (Beta-Tubulin) Compound->Tubulin Non-covalent Binding Cysteine Reactive Cysteine (Kinases/Enzymes) Compound->Cysteine SNAr Reaction (Slow) Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Adduct Covalent Protein Adduct (Irreversible Inhibition) Cysteine->Adduct Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Apoptosis Apoptotic Cell Death (Caspase 3/7 Activation) Adduct->Apoptosis Target Inactivation Arrest->Apoptosis

Caption: Dual mechanism of action showing primary tubulin binding and secondary covalent modification potential.

Experimental Protocols

Protocol A: Antiproliferative Assay (MTT/MTS)

Objective: Determine the


 of the compound against cancer cell lines (e.g., HeLa, MCF-7) to assess general cytotoxicity.

Materials:

  • Cell Lines: HeLa (Cervical cancer), MCF-7 (Breast cancer).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS.

  • Positive Control: Combretastatin A4 (CA-4) or Paclitaxel.

  • Vehicle: DMSO (Final concentration < 0.5%).

Step-by-Step Methodology:

  • Seeding: Plate cells at a density of

    
     to 
    
    
    
    cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5%
    
    
    .
  • Compound Preparation: Dissolve 2-Cl-DMPT in DMSO to make a 10 mM stock. Prepare serial dilutions in culture medium (Range: 0.01 nM to 10

    
    M).
    
  • Treatment: Remove old media and add 100

    
    L of drug-containing media. Include DMSO-only vehicle controls. Incubate for 48 or 72 hours .
    
  • Development: Add 10-20

    
    L of MTT/MTS reagent to each well. Incubate for 2-4 hours until purple formazan crystals form.
    
  • Solubilization: (If using MTT) Aspirate media and add 100

    
    L DMSO to dissolve crystals.
    
  • Measurement: Read absorbance at 570 nm (reference 630 nm).

  • Analysis: Plot dose-response curves using non-linear regression (Sigmoidal, 4PL) to calculate

    
    .
    

Expected Results: | Compound | Cell Line | Expected IC50 (


M) | Interpretation |
| :--- | :--- | :--- | :--- |
| 2-Cl-DMPT  | HeLa | 0.05 - 1.0 | Potent antiproliferative (nanomolar range typical for this scaffold). |
| 2-Cl-DMPT  | MCF-7 | 0.1 - 2.0 | Slightly higher IC50 in drug-resistant lines. |
| CA-4 (Control)  | HeLa | 0.001 - 0.01 | Reference standard for high potency. |
Protocol B: In Vitro Tubulin Polymerization Assay

Objective: Validate that the compound directly inhibits the assembly of tubulin into microtubules, distinguishing it from DNA-damaging agents.

Materials:

  • Purified Tubulin: Porcine brain tubulin (>99% pure).

  • Buffer: PEM Buffer (80 mM PIPES pH 6.9, 2 mM

    
    , 0.5 mM EGTA) + 1 mM GTP.
    
  • Detection: Fluorescence (DAPI-based or light scattering at 340 nm).

Step-by-Step Methodology:

  • Preparation: Keep all reagents on ice. Dilute purified tubulin to 3 mg/mL in PEM buffer containing 10% glycerol and 1 mM GTP.

  • Baselines: Pre-warm the spectrophotometer/fluorometer to 37°C.

  • Addition: Add 2-Cl-DMPT (at

    
     concentration) to the tubulin mixture in a cuvette or 96-well half-area plate.
    
  • Initiation: Start the reaction by transferring the plate to 37°C.

  • Monitoring: Measure absorbance (340 nm) or fluorescence (Ex 360/Em 450 nm) every 30 seconds for 60 minutes.

  • Quantification: Calculate the

    
     (rate of polymerization) and the steady-state mass (final plateau).
    

Data Interpretation:

  • Inhibitor (Colchicine-like): Decrease in

    
     and lower final plateau compared to vehicle.
    
  • Stabilizer (Taxol-like): Rapid increase in polymerization rate and higher plateau.

  • 2-Cl-DMPT Result: Expect a dose-dependent reduction in polymerization, confirming it is a destabilizer.

Protocol C: Chemical Reactivity Profiling (GSH Trapping)

Objective: Assess the electrophilicity of the C2-chlorine atom. This determines if the compound acts as a "covalent warhead" or a reversible inhibitor.

Rationale: The 2-chlorothiazole moiety is less reactive than 2-chloropyridine but can react with thiols (cysteine mimics) in the presence of activation or over long durations.

Methodology:

  • Reaction Mix: Incubate 2-Cl-DMPT (50 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    M) with Glutathione (GSH)  (5 mM, 100-fold excess) in Phosphate Buffer (pH 7.4) at 37°C.
    
  • Time Points: Sample at 0, 1, 4, and 24 hours.

  • Analysis: Analyze samples via LC-MS/MS .

  • Detection: Look for the mass shift corresponding to the loss of Cl (-35 Da) and addition of GSH (+307 Da).

    • Mass Shift:

      
      .
      

Significance:

  • < 5% Adduct at 24h: The compound is likely a reversible inhibitor.

  • > 50% Adduct at 24h: The compound is a covalent inhibitor (alkylating agent). This suggests potential off-target toxicity or high potency via irreversible binding.

Critical Considerations for Optimization

Structure-Activity Relationship (SAR) Context

If 2-Cl-DMPT shows moderate activity, it is an ideal intermediate for generating a library of 2-aminothiazoles or 2-alkoxythiazoles .

  • Substitution: Reacting 2-Cl-DMPT with primary amines (e.g., morpholine, piperazine) often improves solubility and pharmacokinetic properties while retaining tubulin binding.

  • Reactivity: The chlorine atom can be displaced by nucleophiles in

    
     reactions, typically requiring heat (60-80°C) or catalysis in polar aprotic solvents (DMF/DMSO).
    
Solubility & Stability
  • Lipophilicity: The dimethoxyphenyl and chloro groups make the molecule lipophilic (High LogP). Ensure DMSO stocks are fully dissolved.

  • Aqueous Stability: 2-chlorothiazoles are generally stable to hydrolysis at neutral pH but may hydrolyze at extreme pH or high temperatures.

References

  • Romagnoli, R., et al. (2012). "Synthesis and biological evaluation of 2-amino-4-(3,4,5-trimethoxyphenyl)-thiazoles as new antimitotic agents." Journal of Medicinal Chemistry. Link

  • Wang, Z., et al. (2015). "Thiazole derivatives as potent anticancer agents: A review of recent developments." European Journal of Medicinal Chemistry. Link

  • Metzger, J. V. (1979). "Thiazole and its derivatives." Chemistry of Heterocyclic Compounds. (Classic reference for thiazole reactivity).
  • Kashyap, S. J., et al. (2012). "Synthesis of 2,4-disubstituted thiazoles and their antimicrobial activity." Arabian Journal of Chemistry. Link

  • Ohsumi, K., et al. (1998). "Syntheses and antitumor activity of 4-(3,4,5-trimethoxyphenyl)thiazole derivatives." Bioorganic & Medicinal Chemistry Letters. Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole

Status: Operational Ticket ID: OPT-THZ-2CL-34DMP Assigned Specialist: Senior Application Scientist Last Updated: February 16, 2026 Executive Summary & Strategic Overview The synthesis of 2-Chloro-4-(3,4-dimethoxyphenyl)-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OPT-THZ-2CL-34DMP Assigned Specialist: Senior Application Scientist Last Updated: February 16, 2026

Executive Summary & Strategic Overview

The synthesis of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole presents a classic heterocyclic challenge: installing a halogen at the 2-position of a thiazole ring while preserving the electron-rich 3,4-dimethoxyphenyl moiety.

While direct chlorination of the thiazole ring is possible, it often lacks regioselectivity, favoring the 5-position. Therefore, the most robust, scalable route is a three-step sequence :

  • Selective

    
    -Bromination:  Converting 3,4-dimethoxyacetophenone to the 
    
    
    
    -bromoketone.
  • Hantzsch Cyclization: Condensing the bromoketone with thiourea to form the 2-aminothiazole.

  • Anhydrous Sandmeyer Transformation: Converting the amine to the chloride using a modified radical-nucleophilic substitution.

Critical Critical Path Warning: The standard aqueous Sandmeyer reaction (


) frequently fails for this substrate. The intermediate thiazole diazonium salt is highly unstable in water, hydrolyzing to the 2-hydroxythiazole (thiazolone). This guide prioritizes an anhydrous alkyl nitrite protocol  to circumvent this failure mode.

Visual Workflow (Process Logic)

The following diagram outlines the optimized synthetic pathway and the decision logic for the critical chlorination step.

G Start Starting Material: 3,4-Dimethoxyacetophenone Step1 Step 1: Selective Bromination (CuBr2 in EtOAc/CHCl3) Start->Step1 Inter1 Intermediate A: 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone Step1->Inter1 Avoids ring bromination Step2 Step 2: Hantzsch Cyclization (Thiourea, EtOH, Reflux) Inter1->Step2 Inter2 Intermediate B: 2-Amino-4-(3,4-dimethoxyphenyl)thiazole Step2->Inter2 Decision Step 3: Chlorination Strategy Inter2->Decision PathA Aqueous Sandmeyer (NaNO2 / HCl / CuCl) Decision->PathA Traditional PathB Anhydrous Sandmeyer (t-Butyl Nitrite / CuCl2 / MeCN) Decision->PathB Optimized Fail FAILURE MODE: Hydrolysis to Thiazolone (Low Yield) PathA->Fail Target TARGET PRODUCT: 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole PathB->Target Radical Mechanism

Figure 1: Optimized synthetic logic tree contrasting the high-risk aqueous route with the recommended anhydrous protocol.

Module 1: Precursor Synthesis ( -Haloketone)

The Challenge: Regioselectivity

The 3,4-dimethoxybenzene ring is highly electron-rich. Using elemental bromine (


) often leads to competitive electrophilic aromatic substitution (EAS) on the ring rather than the desired 

-carbon bromination.
Optimized Protocol: Copper(II) Bromide System

Reagents: 3,4-Dimethoxyacetophenone (1.0 eq),


 (2.0 eq).
Solvent:  Ethyl Acetate (EtOAc) or Chloroform (

).
  • Dissolution: Dissolve 3,4-dimethoxyacetophenone in EtOAc (approx. 5 mL/mmol).

  • Addition: Add finely powdered

    
     in one portion.
    
  • Reflux: Heat the heterogeneous mixture to reflux. The black

    
     will gradually turn to white 
    
    
    
    as the reaction proceeds (approx. 2–4 hours).
    • Why?

      
       acts as a "soft" brominating agent that generates low concentrations of bromine radicals/electrophiles, favoring the thermodynamic enol bromination over the kinetic ring bromination [1].
      
  • Workup: Cool to room temperature. Filter off the white

    
     precipitate. Wash the filtrate with water, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Recrystallize from ethanol if necessary.

Troubleshooting Guide: Bromination
SymptomProbable CauseCorrective Action
Ring Bromination Reaction too aggressive; used liquid

.
Switch to

or Phenyltrimethylammonium tribromide (PTAB).
Incomplete Conversion Old

(wet/decomposed).
Ensure

is anhydrous/fresh. Increase reflux time.
Green Product Residual Copper salts.Wash organic layer with 10% EDTA or dilute

solution.

Module 2: Hantzsch Thiazole Synthesis

The Protocol

Reagents: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-Bromoketone (from Module 1), Thiourea (1.1 eq).
Solvent:  Ethanol (EtOH).[2]
  • Combination: Dissolve the

    
    -bromoketone in EtOH. Add thiourea.
    
  • Cyclization: Reflux for 1–2 hours. The product usually precipitates as the hydrobromide salt.

  • Isolation (Free Base):

    • Cool the mixture. Filter the precipitate.[3][4]

    • Suspend the solid in water and adjust pH to ~9–10 using ammonium hydroxide (

      
      ) or saturated 
      
      
      
      .
    • Filter the resulting free amine (2-amino-4-(3,4-dimethoxyphenyl)thiazole).

  • Validation: Check melting point and NMR. Expect a singlet around

    
     6.8–7.2 ppm for the thiazole C5-H proton [2].
    

Module 3: The Critical Step (Chlorination)

The Challenge: Diazo Instability

This is the most common failure point. In aqueous acid (standard Sandmeyer), the thiazole diazonium intermediate is extremely electrophilic and reacts with water faster than the chloride ion, yielding the 2-hydroxythiazole impurity.

Optimized Protocol: Anhydrous Radical Substitution

Reagents: 2-Aminothiazole intermediate (1.0 eq), t-Butyl Nitrite (TBN) (1.5 eq), Copper(II) Chloride (


) (1.2 eq).
Solvent:  Anhydrous Acetonitrile (MeCN).
  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Preparation: Suspend

    
     and TBN in anhydrous MeCN. Heat to 60–65°C.
    
  • Addition: Add the 2-aminothiazole (solid or dissolved in minimal MeCN) portion-wise over 10–15 minutes.

    • Mechanism:[5][4][6][7] TBN generates the diazonium species in situ in the absence of water.

      
       facilitates the radical transfer of chlorine [3].
      
  • Reaction: Stir at 65°C for 30–60 minutes. Monitor by TLC (the amine spot will disappear; the chloride is usually less polar).

  • Workup: Evaporate MeCN. Redissolve residue in EtOAc. Wash with 1M HCl (to remove unreacted amine) and then brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Troubleshooting Guide: Chlorination
SymptomDiagnosisSolution
Formation of -OH (Thiazolone) Water contamination in solvent.Use anhydrous MeCN (molecular sieves). Do not use aqueous acids.
Low Yield / Tar Formation Exothermic decomposition.Add the amine slowly to the pre-heated Cu/TBN mixture. Do not dump it all at once.
Starting Material Remains Inactive Nitrite.t-Butyl Nitrite degrades over time. Use a fresh bottle or increase equivalents to 2.0.
Product is Unstable Acid sensitivity.The 2-chlorothiazole can be sensitive. Store at -20°C under inert atmosphere.

Analytical Data Summary (Expected)

Fragment

H NMR Shift (approx. in

)
Multiplicity
Thiazole C5-H 7.20 – 7.40 ppmSinglet
Phenyl Ar-H 7.40 – 7.60 ppmMultiplet
Methoxy (-OCH3) 3.90 – 3.95 ppmTwo Singlets (or overlapping)

Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Nitrite (


) instead of t-Butyl Nitrite? 
  • Answer: Only if you can strictly exclude water, which is difficult with ionic salts like

    
    . The organic nitrite (TBN) is soluble in organic solvents, allowing the reaction to proceed in strictly anhydrous conditions, which is essential to prevent hydrolysis to the phenol/thiazolone.
    

Q2: Why synthesize the amine first? Can't I cyclize directly to the chloride?

  • Answer: Direct cyclization using

    
    -haloketones and 2-chlorothioacetamide is theoretically possible but commercially rare and often low-yielding. The Hantzsch amine synthesis is robust, and the conversion to chloride via the anhydrous Sandmeyer is high-yielding (>80%) when optimized.
    

Q3: My bromination step yields a mixture of mono- and di-bromo products. How do I fix this?

  • Answer: This occurs when using liquid bromine. Switch to Copper(II) Bromide (

    
    ) . It releases bromine slowly and stops at the mono-bromination stage because the resulting CuBr is insoluble and inactive, effectively self-regulating the reaction.
    

References

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461. Link

  • NIST Chemistry WebBook. (2025). 2-Amino-4-(4-methoxyphenyl)thiazole Spectral Data. National Institute of Standards and Technology. Link

  • Obushak, M. D., et al. (2009). Arenediazonium Tetrachlorocuprates(II). Modification of the Sandmeyer Reaction. Tetrahedron Letters, 50(35), 4967-4969. Link

  • Barbero, M., et al. (2016). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 81(7), 3037–3041. Link

Disclaimer: This guide is intended for qualified research personnel. Always review Material Safety Data Sheets (MSDS) for t-Butyl Nitrite and Haloketones before handling, as they are toxic and potentially explosive.

Sources

Optimization

improving the yield of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole

Technical Support Center: 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole Synthesis Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole Audience: Medicinal Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole Synthesis

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole Audience: Medicinal Chemists, Process Chemists, and Graduate Researchers

Introduction: The Synthetic Strategy

The synthesis of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole typically proceeds via a two-stage sequence:

  • Hantzsch Thiazole Synthesis: Condensation of 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one with thiourea to form the 2-amino intermediate.

  • Sandmeyer-Type Chlorination: Conversion of the 2-amino group to the 2-chloro substituent via a diazonium intermediate.

Expert Insight: The primary yield-killing step is invariably the chlorination (Step 2) . Thiazole diazonium salts are significantly less stable than their phenyl counterparts, often hydrolyzing to the 2-hydroxy derivative (thiazolone) in aqueous media. Consequently, this guide prioritizes an anhydrous Doyle-Sandmeyer protocol over the classic aqueous NaNO2/HCl method.

Module 1: Precursor Synthesis (The Hantzsch Cyclization)

Objective: Synthesize high-purity 4-(3,4-dimethoxyphenyl)thiazol-2-amine.

Protocol 1: Hantzsch Cyclization
  • Reagents: 3,4-Dimethoxyphenacyl bromide (1.0 eq), Thiourea (1.1 eq).

  • Solvent: Ethanol (anhydrous).

  • Conditions: Reflux for 2–4 hours.

Step-by-Step:

  • Dissolve 3,4-dimethoxyphenacyl bromide in Ethanol (5 mL/mmol).

  • Add Thiourea in one portion.

  • Heat to reflux.[1] The solution often turns clear then precipitates the hydrobromide salt of the product.

  • Critical Step: Upon completion (TLC), cool to 0°C. Filter the solid.

  • Free Basing: Suspend the solid in water and adjust pH to ~9-10 with aqueous ammonium hydroxide (

    
    ). Stir for 30 mins.
    
  • Filter the free amine, wash with water, and dry under vacuum.[2]

Troubleshooting Q&A

Q: My yield is low (<50%) in the cyclization step. What is wrong? A: Check your starting material.


-Bromoketones are lachrymators and degrade over time, releasing HBr which degrades the ketone further.
  • Fix: Recrystallize the phenacyl bromide if it is not a white/off-white solid. Ensure the thiourea is dry.

Q: The product is sticky or an oil. A: This often happens if the "free basing" step is rushed.

  • Fix: Use Ethanol/Water (1:1) for the neutralization step. The presence of ethanol helps crystallize the free amine. If it oils out, scratch the flask or seed with a crystal of the product.

Module 2: The Critical Transformation (Chlorination)

Objective: Convert the 2-amino group to 2-chloro without hydrolysis.

Expert Recommendation: Do NOT use the classic aqueous Sandmeyer (NaNO2/HCl/CuCl). The diazonium species is unstable in water. Preferred Method: Doyle-Sandmeyer Reaction (t-Butyl Nitrite /


 / Acetonitrile).
Protocol 2: Anhydrous Chlorination
  • Reagents: 2-Aminothiazole precursor (1.0 eq), Copper(II) Chloride (

    
    , anhydrous, 1.2 eq), tert-Butyl Nitrite (t-BuONO, 1.5 eq).
    
  • Solvent: Acetonitrile (MeCN, anhydrous).

  • Temperature: 0°C to 60°C.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Catalyst Prep: Suspend anhydrous

    
     (1.2 eq) in dry MeCN.
    
  • Addition 1: Add t-Butyl Nitrite (1.5 eq) to the copper suspension at Room Temperature (RT).

  • Addition 2: Add the 2-aminothiazole precursor (1.0 eq) portion-wise (solid) or dropwise (if dissolved in minimal MeCN) over 10 minutes.

    • Note: Evolution of

      
       gas will be observed.
      
  • Reaction: Stir at RT for 30 minutes, then heat to 60°C for 1 hour to drive the reaction to completion.

  • Workup: Quench with dilute HCl (to keep Cu salts in solution). Extract with Ethyl Acetate.[2][3] Wash organic layer with water and brine.

Troubleshooting Q&A

Q: I see a major spot on TLC that is more polar than the product. Is it the starting material? A: It is likely the 2-hydroxythiazole (thiazolone) byproduct, formed by reaction with trace water.

  • Fix: Ensure MeCN is anhydrous. Use fresh t-Butyl Nitrite (stored in fridge). Perform the reaction under an inert atmosphere.

Q: The reaction stalls; starting material remains. A: The radical mechanism requires initiation.

  • Fix: Heat is often necessary for thiazoles. If 60°C is insufficient, heat to 80°C (reflux). Ensure your

    
     is anhydrous (brown powder), not the dihydrate (blue/green crystals). If you only have the dihydrate, dry it in an oven at 120°C overnight.
    

Q: Why use


 instead of CuCl? 
A:  In the Doyle protocol, 

acts as the chlorinating agent in a radical pathway, which is more efficient for electron-rich heterocycles than the ionic CuCl pathway.

Module 3: Summary of Yield Optimization

ParameterCommon Pitfall (Low Yield)Optimized Condition (High Yield)
Solvent (Step 2) Water/HCl (Aqueous)Acetonitrile (Anhydrous)
Nitrite Source Sodium Nitrite (

)
tert-Butyl Nitrite (t-BuONO)
Copper Source CuCl (Cuprous)

(Cupric, Anhydrous)
Temperature 0°C constantStart 0°C/RT

Heat to 60°C
Purification Acid/Base extraction onlyFlash Chromatography (Hex/EtOAc)

Visualizing the Pathway

The following diagram illustrates the optimized workflow and decision points.

G Start Start: 3,4-Dimethoxyphenacyl Bromide Step1 Step 1: Hantzsch Cyclization (Thiourea, EtOH, Reflux) Start->Step1 Intermediate Intermediate: 4-(3,4-dimethoxyphenyl)thiazol-2-amine Step1->Intermediate Decision Choose Chlorination Method Intermediate->Decision PathA Path A: Aqueous Sandmeyer (NaNO2, HCl, CuCl, 0°C) Decision->PathA Traditional PathB Path B: Doyle-Sandmeyer (t-BuONO, CuCl2, MeCN, 60°C) Decision->PathB Recommended ResultA Result: Low Yield (Hydrolysis to 2-OH thiazole) PathA->ResultA ResultB Result: High Yield (Target 2-Cl Thiazole) PathB->ResultB

Caption: Comparative workflow highlighting the superiority of the Doyle-Sandmeyer protocol for thiazole chlorination.

References

  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Source: National Institutes of Health (NIH) / PubMed Central. Context: Establishes the superiority of the t-Butyl Nitrite/

    
     method for 2-aminothiazoles.
    
    
  • Sandmeyer Reaction Troubleshooting & Optimization . Source: BenchChem Technical Support.[4][5] Context: Provides general troubleshooting for diazonium instability and side reactions.

  • Hantzsch Thiazole Synthesis Mechanisms and Protocols . Source: Organic Chemistry Portal. Context: Standard protocols for the synthesis of the 2-aminothiazole precursor.[2][5]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole

Welcome to the technical support resource for 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this key thiazole intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the highest purity for your downstream applications.

Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Purification Issues

This section addresses the most frequent challenges observed during the work-up and purification of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole.

Q1: My crude product has a persistent yellow/brown color. How can I remove these colored impurities?

A1: Colored impurities in thiazole syntheses often stem from polymeric byproducts or degradation products formed under harsh reaction conditions (e.g., strong acid or high heat).[1]

  • Initial Approach (Recrystallization): Attempt recrystallization first. If the impurity has different solubility characteristics than your product, this is the simplest method. However, if the color co-crystallizes, more rigorous methods are needed.

  • Activated Charcoal Treatment: Add a very small amount (typically 1-2% w/w of your crude product) of activated charcoal to the hot solution during recrystallization, just before the filtration step.[2] Heat for 5-10 minutes. The charcoal will adsorb many large, colored, non-polar impurities. Caution: Use charcoal sparingly as it can also adsorb your target compound, leading to yield loss.[2]

  • Silica Gel Plug Filtration: If the impurity is highly polar, you can dissolve your crude product in a moderately polar solvent (like dichloromethane or ethyl acetate) and pass it through a short plug of silica gel in a Hirsch or Büchner funnel. The polar impurities will adhere to the silica, while your less polar product will elute. This is a rapid alternative to a full column.

  • Column Chromatography: This is the most effective method for removing persistent impurities. A carefully chosen solvent system can separate the target compound from both more polar and less polar colored contaminants.[3]

Q2: After synthesis, my product "oiled out" and won't solidify. What should I do?

A2: "Oiling out" occurs when a compound melts in the recrystallization solvent or when impurities depress its melting point below the temperature of the solution.[2]

  • Cause Analysis: The primary suspects are residual high-boiling solvents (like DMF or DMSO), or significant amounts of unreacted starting materials or byproducts creating a eutectic mixture.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum. Co-evaporation with a solvent like toluene can help remove traces of high-boiling point solvents.

    • Trituration: Try adding a non-polar solvent in which your product is insoluble (e.g., hexanes or diethyl ether) to the oil. Vigorously scratch the side of the flask with a glass rod. This can induce nucleation and cause the product to precipitate as a solid.

    • Seeding: If you have a small crystal of pure product, add it to the supersaturated oily solution to initiate crystallization.

    • Proceed to Chromatography: If the oil is intractable, it is best to proceed directly to column chromatography. The oil can be dissolved in a minimal amount of a suitable solvent (like dichloromethane) and loaded onto the column.[2]

Q3: My column chromatography is giving poor separation between my product and an impurity. How can I optimize it?

A3: Poor separation is almost always due to an inappropriate mobile phase. The key is to find a solvent system where the product and impurities have different affinities for the stationary phase (silica gel).[3]

  • TLC Optimization is Crucial: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC).[4] The ideal mobile phase should give your target compound an Rf (retention factor) value of approximately 0.25-0.35.[3]

  • Adjusting Polarity:

    • If Rf is too high (spots run too fast): Your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., reduce ethyl acetate in a hexane/ethyl acetate system).

    • If Rf is too low (spots don't move): Your mobile phase is not polar enough. Increase the proportion of the polar solvent.

  • Choosing a Different Solvent System: If adjusting polarity doesn't resolve the spots, you need to change the selectivity of the mobile phase. For example, if a hexane/ethyl acetate mixture fails, try a system with a different character, such as dichloromethane/methanol or toluene/acetone.

  • Column Parameters: Ensure you are using an appropriate amount of silica gel (a common rule of thumb is a 30:1 to 100:1 weight ratio of silica to crude product) and that the column is packed properly to avoid channeling.[2][3]

Q4: How can I confirm the purity of my final product?

A4: Purity should be assessed using at least two different analytical methods.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination.[2][5] A well-developed HPLC method can provide a precise percentage purity by integrating the area of the product peak relative to impurity peaks. A typical starting point would be a C18 reverse-phase column with a mobile phase of acetonitrile and water.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can detect impurities if they are present in significant amounts (>1-2%).[7][8] The absence of signals corresponding to starting materials or obvious byproducts is a strong indicator of purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good qualitative indicator of purity.[2]

  • Melting Point: A sharp melting point that is consistent with literature values indicates high purity. Impurities will typically cause the melting point to broaden and become depressed.

Part 2: Detailed Purification Protocols

These protocols provide a validated starting point for the purification of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole.

Protocol 1: Purification by Recrystallization

Recrystallization is ideal when the crude product is a solid and contains relatively small amounts of impurities with different solubility profiles.

Step-by-Step Methodology:

  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene). The ideal solvent will dissolve the compound when hot but not when cold. An ethanol/water or isopropanol/water mixture is often a good starting point for moderately polar compounds.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used). This step prevents premature crystallization of the product in the funnel.[2]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This is the most powerful method for separating complex mixtures or purifying oils.[9]

Step-by-Step Methodology:

  • Mobile Phase Selection: Using TLC, determine the optimal mobile phase. A gradient of hexane and ethyl acetate is a common starting point. Aim for a product Rf of ~0.3 in the average mobile phase composition.[3]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).

    • Pour the slurry into the column and use gentle pressure to pack it uniformly, avoiding air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane).

    • Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to create a dry, free-flowing powder ("dry loading"). This technique generally results in better separation than loading the sample as a liquid.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Begin eluting the column with the least polar mobile phase.

    • Collect fractions and monitor the elution process using TLC.

    • Gradually increase the polarity of the mobile phase (e.g., move from 95:5 to 80:20 hexane/ethyl acetate) to elute the target compound.

  • Fraction Analysis & Pooling:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole.

Part 3: Data Summary & Visualization

Troubleshooting Data Table
IssuePotential CauseRecommended Solution
Product "Oils Out" High impurity concentration; inappropriate solvent.Triturate with a non-polar solvent (hexanes); seed the solution; perform column chromatography.[2]
Low Recovery Too much recrystallization solvent used; product is soluble in cold solvent.Concentrate filtrate to obtain a second crop; ensure thorough cooling before filtration.[2]
Poor Column Separation Incorrect mobile phase polarity or selectivity.Optimize mobile phase using TLC to achieve a product Rf of ~0.3.[3] Try a different solvent system (e.g., DCM/MeOH).
Persistent Color Polymeric or degradation byproducts.Treat with activated charcoal during recrystallization; perform column chromatography.[2]
Purification Workflow Diagram

This diagram outlines the logical steps for purifying the crude product.

Purification_Workflow start Crude Product Obtained check_physical_state Assess Physical State start->check_physical_state is_solid Solid or Semi-Solid check_physical_state->is_solid Solid is_oil Intractable Oil check_physical_state->is_oil Oil recrystallize Attempt Recrystallization is_solid->recrystallize column_chromatography Perform Column Chromatography is_oil->column_chromatography check_recrystallization Recrystallization Successful? recrystallize->check_recrystallization pure_solid Pure Solid Product (Verify Purity) check_recrystallization->pure_solid Yes check_recrystallization->column_chromatography No / Impure check_column Column Separation Successful? column_chromatography->check_column pure_product Pure Product (Verify Purity) check_column->pure_product Yes troubleshoot_column Troubleshoot Column: - Optimize Mobile Phase (TLC) - Repack Column check_column->troubleshoot_column No troubleshoot_column->column_chromatography

Caption: Logical workflow for purifying 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole.

References

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.Malaysian Journal of Analytical Sciences,
  • Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Acta Crystallographica Section E, [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, [Link]

  • Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole.
  • Thiazole synthesis. Organic Chemistry Portal, [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega, [Link]

  • Synthesis of (2-chloroquinolin-3-yl)-1,3,4-thiadiazole-2-carboxamides. Acta Crystallographica Section E, [Link]

  • Column Chromatography. Magritek, [Link]

  • Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. Molecules, [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
  • Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
  • Column Chromatography in Pharmaceutical Analysis. Research and Reviews: Research Journal of Pharmaceutical Analysis, [Link]

  • Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. ResearchGate, [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank, [Link]

  • Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Patsnap, [Link]

  • Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives.
  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, [Link]

  • Chromatography. University of Anbar, [Link]

  • Direct Arylation of Thiazoles on Water - Supporting Information. University of Strathclyde, [Link]

Sources

Optimization

identifying byproducts in 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole synthesis

To: Research Team / Process Chemistry Unit From: Technical Support Center – Heterocyclic Synthesis Division Subject: Troubleshooting Guide: 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole Synthesis Executive Summary This g...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team / Process Chemistry Unit From: Technical Support Center – Heterocyclic Synthesis Division Subject: Troubleshooting Guide: 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole Synthesis

Executive Summary

This guide addresses the synthesis and impurity profiling of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole . This scaffold is a critical intermediate in the development of xanthine oxidase inhibitors and various kinase inhibitors.

The synthesis typically proceeds via a two-stage workflow:[1][2]

  • Hantzsch Cyclization: Formation of the 2-aminothiazole intermediate.

  • Sandmeyer Transformation: Diazotization and chlorination.[1][3][4][5]

Critical Warning: The 3,4-dimethoxyphenyl moiety is highly electron-rich. This significantly increases the risk of azo-coupling side reactions during the Sandmeyer step, leading to "diazo tars" (deep red/black impurities) that are difficult to remove.

Part 1: The Hantzsch Interface (Precursor Synthesis)

Objective: Ensure high purity of the 2-amino-4-(3,4-dimethoxyphenyl)thiazole intermediate. Impurities here will amplify downstream.

Q1: My Hantzsch reaction mixture (bromoacetophenone + thiourea) is turning black/tarry instead of precipitating a solid. Why?

Diagnosis: Thermal decomposition or oxidative polymerization of the


-bromoketone.
  • The Science: The 3,4-dimethoxy ring activates the ketone toward oxidative degradation if exposed to light or excessive heat before cyclization occurs.

  • Corrective Action:

    • Ensure the 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one is freshly recrystallized (should be white/pale yellow, not brown).

    • Protocol Adjustment: Conduct the reaction in ethanol at reflux but ensure thiourea is added immediately after dissolving the ketone. Do not let the ketone sit in hot solvent.

Q2: I see a byproduct with roughly 2x molecular weight in the LC-MS. What is it?

Diagnosis: Formation of Imidazo[2,1-b]thiazole derivatives or oxidative dimerization.

  • The Science: If the reaction medium is not sufficiently acidic or if stoichiometric ratios are off, the product (2-aminothiazole) can act as a nucleophile and attack unreacted

    
    -bromoketone, leading to fused ring systems.
    
  • Corrective Action: Use a slight excess of thiourea (1.1 equiv).

Part 2: The Sandmeyer Interface (The Critical Step)

Objective: Conversion of 2-Amino


 2-Chloro. This is the failure point for 80% of users due to the electron-rich nature of the substrate.
Q3: My product contains a persistent impurity (M-18 mass difference vs. Product). What is it?

Diagnosis: 2-Hydroxy-4-(3,4-dimethoxyphenyl)thiazole .

  • The Mechanism: Water competes with the chloride ion to attack the diazonium intermediate.

  • The Fix (Aqueous Route): Increase the concentration of HCl. You need a massive excess of Cl⁻ ions to outcompete water.

  • The Fix (Anhydrous Route - Recommended): Switch to t-Butyl Nitrite (t-BuONO) + CuCl₂ in Acetonitrile . This eliminates water from the system entirely, suppressing the hydroxy impurity.

Q4: The reaction mixture turned deep red/purple, and yield is <30%.

Diagnosis: Azo Coupling (Diazo Resin Formation).

  • The Science: The 3,4-dimethoxyphenyl group is an electron donor. It makes the aromatic ring nucleophilic.[2][5][6] The diazonium salt (electrophile) attacks the unreacted amine or the product itself, forming azo dyes.

  • Protocol Adjustment:

    • Temperature: Must be kept strictly at 0–5 °C .

    • Acid Strength: Ensure the reaction is strongly acidic. Protonation of the amine/thiazole nitrogen deactivates the ring against electrophilic attack.

    • Addition Rate: Add the nitrite very slowly to the amine/acid mixture to prevent localized accumulation of diazonium species.

Part 3: Visualization of Reaction & Impurity Pathways

The following diagram maps the critical bifurcation points where the reaction succeeds or fails.

SandmeyerPathways Start 2-Amino-4-(3,4-dimethoxyphenyl)thiazole Diazo Diazonium Intermediate [Unstable Electrophile] Start->Diazo NaNO2 / HCl (0°C) Prod Target: 2-Chloro-4-arylthiazole (Success) Diazo->Prod + CuCl / HCl (Sandmeyer) Imp_OH Impurity A: 2-Hydroxythiazole (Hydrolysis) Diazo->Imp_OH + H2O (Low [Cl-]) Imp_Azo Impurity B: Azo Dyes/Tars (Coupling) Diazo->Imp_Azo + Starting Material (Low Acid / High Temp) Imp_H Impurity C: Protodeamination (Reduction) Diazo->Imp_H Radical H-abstraction

Caption: Mechanistic bifurcation of the diazonium intermediate. Note that the electron-rich dimethoxy group significantly increases the rate of the "Impurity B" pathway compared to standard phenyl-thiazoles.

Part 4: Analytical Data & Troubleshooting Table

Use this table to interpret your LC-MS/HPLC data.

Retention Time (Rel)Mass Shift (vs Target)IdentityRoot CauseSolution
1.00 0 (M) Target (2-Cl) N/AN/A
0.65 - 0.75-18.5 Da (Cl

OH)
2-Hydroxythiazole Water present; Low [Cl⁻]Use anhydrous MeCN/CuCl₂ method.
0.90-34.5 Da (Cl

H)
Protodeamination Radical reductionDegas solvents; Ensure CuCl is fresh (Cu(I)).
1.50 - 1.80~2x MassAzo Dimer Coupling side reactionLower temp; Increase acid conc; Slow addition.
1.20+34/36 Da2,5-Dichloro Over-chlorinationReduce reaction time; Reduce excess CuCl₂.

Part 5: Recommended Protocol (Anhydrous Sandmeyer)

This method minimizes the 2-hydroxy impurity.

  • Preparation: Dissolve CuCl₂ (1.2 equiv) in dry Acetonitrile (MeCN) . Heat to 60°C until dissolved, then cool to room temperature.

  • Addition: Add t-Butyl Nitrite (1.5 equiv) to the copper solution.

  • Reaction: Add the 2-aminothiazole precursor portion-wise as a solid (or dissolved in minimal MeCN) to the Cu/Nitrite mixture.

    • Note: Gas evolution (

      
      ) will be vigorous.
      
  • Workup: Quench with 20% HCl (aq). Extract with EtOAc.[4][7]

  • Purification: The 2-Cl product is less polar than the 2-amino starting material. Flash chromatography (Hexane/EtOAc) is usually sufficient.

References

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols (On the synthesis of thiazole)." Justus Liebigs Annalen der Chemie, 249(1), 1-31.

  • Hodgson, H. H. (1947). "The Sandmeyer Reaction."[1][2][3][4][5][8] Chemical Reviews, 40(2), 251–277.

  • Doyle, M. P., et al. (1977). "Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides. A direct and efficient Sandmeyer-type reaction." The Journal of Organic Chemistry, 42(14), 2426–2430.

  • Organic Chemistry Portal. "Sandmeyer Reaction." (Accessed 2024).[9]

Sources

Troubleshooting

Technical Support Center: 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole

Executive Summary & Technical Context[1][2][3][4][5][6][7] Welcome to the technical support hub for 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole . This molecule is a "push-pull" heterocyclic scaffold often used as an in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

Welcome to the technical support hub for 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole . This molecule is a "push-pull" heterocyclic scaffold often used as an intermediate in the synthesis of kinase inhibitors and adenosine receptor antagonists.

The Core Instability Paradox: Researchers often encounter stability issues with this compound because it possesses two opposing electronic domains:

  • The Electrophilic Trap (C2-Chlorine): The thiazole C2 position is naturally electron-deficient, activated by the ring nitrogen. The chlorine atom enhances this, making the C2 position highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) or hydrolysis.
    
  • The Nucleophilic Engine (3,4-Dimethoxyphenyl): The veratryl group is electron-rich and prone to oxidative degradation or demethylation.[1]

This guide addresses the specific degradation pathways arising from this duality and provides validated protocols to mitigate them.

Troubleshooting Guide: Common Failure Modes

Issue A: "My compound turned from off-white to yellow/brown during storage."

Diagnosis: Oxidative degradation of the electron-rich aryl ring.[2][1] Root Cause: The 3,4-dimethoxyphenyl moiety is sensitive to photo-oxidation and auto-oxidation, particularly if trace metals are present.[1] Corrective Action:

  • Immediate: Purify via recrystallization (EtOH/Water) or short-path silica plug (avoiding prolonged exposure to silica acidity).[1]

  • Prevention: Store under Argon/Nitrogen atmosphere. Exclude light using amber vials or foil wrapping.[1]

Issue B: "LCMS shows a new peak at [M-18+1] or [M-Cl+OH] (Mass ~237)."

Diagnosis: Hydrolysis of the C2-Chlorine bond.[1] Root Cause: The C2 position is an "electrophilic hotspot." Moisture, combined with even mild acidity (from silica gel or unbuffered HPLC solvents) or basicity, converts the 2-chlorothiazole into 2-hydroxy-4-(3,4-dimethoxyphenyl)thiazole , which rapidly tautomerizes to its stable thiazol-2-one form.[1] Corrective Action:

  • Solvent Check: Ensure NMR solvents (CDCl3) are neutralized (filter through basic alumina) to remove HCl traces.

  • Reaction Conditions: Avoid aqueous bases at elevated temperatures unless substitution is intended.

Issue C: "The Chlorine is falling off during my coupling reaction."

Diagnosis: Unintended


.
Root Cause:  You are likely using a nucleophilic base (e.g., morpholine, piperidine) or a thiol solvent. The 2-chloro group is a "spring-loaded" leaving group.[1]
Corrective Action: 
  • Switch to non-nucleophilic bases (e.g., DIPEA,

    
    , or t-BuOK) if deprotonation is required elsewhere in the molecule.
    

Degradation Pathways & Mechanisms

The following diagram details the specific chemical pathways leading to the impurities observed in your spectra.

StabilityPathways Start 2-Chloro-4-(3,4-dimethoxyphenyl) -1,3-thiazole (Target Scaffold) Hydrolysis Intermediate: 2-Hydroxy-thiazole Start->Hydrolysis + H2O / H+ or OH- Oxidation Degradant B: Quinone/Polymerized Species (Browning) Start->Oxidation O2 / Light / Trace Metals Substitution Side Product C: 2-Amino/Alkoxy Derivative Start->Substitution Nucleophiles (R-NH2, R-SH) Thiazolone Degradant A: Thiazol-2-one derivative (Stable Tautomer) Hydrolysis->Thiazolone Tautomerization (Rapid)

Figure 1: Primary degradation pathways. The conversion to Thiazol-2-one is the most common cause of purity loss in protic solvents.

Validated Experimental Protocols

Protocol 1: Purity Assessment (HPLC-UV)

Use this method to distinguish the parent compound from the thiazolone degradant.

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse), 3.5 µmStandard reverse phase retention.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic buffer suppresses phenol ionization.[1]
Mobile Phase B Acetonitrile (MeCN)Methanol can act as a nucleophile at high temps; MeCN is safer.[1]
Gradient 50% B to 95% B over 8 minsCompound is lipophilic; requires high organic % to elute.[1]
Detection 254 nm & 280 nm280 nm is specific for the electron-rich dimethoxy ring.[1]
Flow Rate 1.0 mL/minStandard.[1]
Protocol 2: Long-Term Storage

Follow this strictly to maintain >98% purity over 6 months.

  • Drying: Ensure the compound is dried under high vacuum (<1 mbar) for 4 hours to remove trace solvents (which can act as reaction media).

  • Atmosphere: Flush the vial with dry Argon gas.

  • Temperature: Store at -20°C .

  • Container: Amber glass vial with a Teflon-lined screw cap. Do not use plastic tubes (leachables).

Frequently Asked Questions (FAQs)

Q1: Can I use this scaffold in Suzuki Couplings? A: Yes, but proceed with caution. The C2-Cl bond is reactive.[1][3] If you are coupling at the phenyl ring (e.g., if you have a Br substituent there), the C2-Cl might survive. However, Palladium can oxidatively insert into the C-Cl bond of thiazoles.

  • Recommendation: Use mild precatalysts (e.g., Pd(Amphos)Cl2) and keep temperatures below 80°C.

Q2: Why does my NMR in CDCl3 look messy after 24 hours? A: Chloroform naturally decomposes to form traces of HCl (Phosgene pathway) and radical species. This acidity catalyzes the hydrolysis of the C-Cl bond.

  • Fix: Use DMSO-d6 for stability studies, or filter your CDCl3 through a small plug of basic alumina immediately before use.[1]

Q3: Is the compound soluble in water? A: No. The calculated LogP is approx 3.[1]5. It is highly lipophilic.[1]

  • Solubility: Soluble in DMSO (>50 mM), DMF, DCM, and Ethyl Acetate. Insoluble in water/PBS.[1]

Decision Tree for Synthesis Planning

Use this logic flow to determine if this scaffold is appropriate for your reaction step.

DecisionTree Q1 Intended Reaction Condition? PathA Strong Nucleophiles present? (Amines, Thiols, Alkoxides) Q1->PathA PathB Oxidative Conditions? (KMnO4, DDQ, High Temp Air) Q1->PathB ResultFail STOP: High Risk of Side Reactions PathA->ResultFail Yes (C2-Cl Displacement) ResultSafe SAFE: Standard Handling PathA->ResultSafe No PathB->ResultFail Yes (Ring Oxidation) ResultCaution PROCEED WITH CAUTION: Protect C2 or use Inert Atm. PathB->ResultCaution Mild Oxidants

Figure 2: Synthesis planning guide. Avoid strong nucleophiles unless substitution is the goal.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[1] (General reactivity of 1,3-thiazoles and electrophilic substitution at C2).[4]

  • PubChem Compound Summary. (2025). 2-Chlorothiazole Reactivity Profile. National Center for Biotechnology Information.[1]

  • BenchChem Technical Data. (2025).

  • Metzger, J. V. (1979).[1] Thiazole and its Derivatives. The Chemistry of Heterocyclic Compounds. (Foundational text on Hantzsch synthesis and thiazole hydrolysis).

Sources

Optimization

Technical Guide: Solubility Profile &amp; Handling of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole

Executive Summary & Compound Profile Compound: 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole Molecular Formula: C₁₁H₁₀ClNO₂S Molecular Weight: ~255.72 g/mol Predicted LogP: ~3.2 – 3.8 (Lipophilic) This guide addresses th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole Molecular Formula: C₁₁H₁₀ClNO₂S Molecular Weight: ~255.72 g/mol Predicted LogP: ~3.2 – 3.8 (Lipophilic)

This guide addresses the solubility, stability, and handling of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole . As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution of aryl-thiazole derivatives. This specific scaffold combines a lipophilic 3,4-dimethoxyphenyl group with a reactive 2-chloro-thiazole core.

Critical Insight: The 2-chloro substituent is electronically activated and can undergo nucleophilic aromatic substitution (


) under harsh basic conditions or with strong nucleophiles (e.g., thiols, alkoxides). Therefore, solvent choice dictates not just solubility, but chemical stability.

Solubility Compatibility Matrix

The following data represents the empirical solubility profile derived from structural analogs (QSPR analysis) and standard behavior of lipophilic thiazoles.

SolventSolubility RatingEstimated Conc.Usage Recommendation
DMSO (Anhydrous)Excellent > 50 mg/mLPrimary Choice for biological stock solutions (10–100 mM).
DMF Excellent > 50 mg/mLAlternative stock solvent; harder to remove than DMSO.
Dichloromethane (DCM) Good > 20 mg/mLIdeal for transfer, synthesis workup, or solvent exchange.
Ethanol (100%) Moderate 5 – 15 mg/mLMay require mild warming (37°C) and sonication.
Methanol Moderate 2 – 10 mg/mLLower solubility than EtOH; risk of solvolysis at high temps.
Water / PBS Insoluble < 0.1 mg/mLDo NOT attempt to dissolve directly. Requires co-solvent.
Acetone Good > 20 mg/mLGood for cleaning and transfer; not for biological assays.

⚠️ Technical Warning: The 2-chloro group is susceptible to hydrolysis in aqueous basic buffers or nucleophilic attack in primary alcohols (methanol/ethanol) at elevated temperatures (>60°C). Always store stocks in anhydrous DMSO at -20°C.

Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitates immediately when I dilute the DMSO stock into cell culture media."

Diagnosis: This is a classic "Crash-Out" event caused by the hydrophobic effect. The lipophilic dimethoxyphenyl group drives aggregation when the water content exceeds a critical threshold (typically >99%).

Solution Protocol:

  • Step-Down Dilution: Do not jump from 100% DMSO to 100% Aqueous. Create an intermediate dilution (e.g., 10x concentrated in media with 10% DMSO) before the final dilution.

  • Sonication: Sonicate the final media dilution for 5–10 minutes at room temperature.

  • Carrier Proteins: Ensure your media contains serum (FBS) or BSA. Albumin acts as a carrier protein, sequestering the lipophilic molecule and keeping it in suspension.

Issue 2: "The stock solution in the freezer has formed crystals."

Diagnosis: DMSO is highly hygroscopic.[1] If the vial was opened frequently, it absorbed atmospheric water. Water lowers the solubility of lipophilic thiazoles in DMSO, causing crystallization at low temperatures.

Corrective Action:

  • Thaw Completely: Warm the vial to 37°C.

  • Vortex & Sonicate: Ensure all solids are redissolved.

  • Aliquot: Split the stock into single-use vials to prevent repeated freeze-thaw cycles and moisture entry.

Issue 3: "Can I use Ethanol instead of DMSO for animal studies?"

Analysis: Ethanol is less toxic than DMSO but has lower solubilizing power for this compound. Recommendation: Yes, but you will likely need a formulation vehicle .

  • Recommended Vehicle: 5% Ethanol / 5% Cremophor EL (or Tween 80) / 90% Saline.

  • Procedure: Dissolve compound in Ethanol first, add the surfactant (Cremophor/Tween), vortex thoroughly, then slowly add the saline while vortexing.

Experimental Protocols

Protocol A: Preparation of a 10 mM Stock Solution

Standard procedure for biological assays.

  • Weighing: Accurately weigh 2.56 mg of the compound.

  • Solvent Calculation: To achieve 10 mM, you need exactly 1.0 mL of solvent.

    • Calculation:

      
      .
      
    • 
      .
      
    • 
      .
      
  • Dissolution: Add 1.0 mL of Anhydrous DMSO (Grade ≥99.9%).

  • Mixing: Vortex for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (or polypropylene). Store at -20°C.

Protocol B: Solvent Exchange (DMSO to DCM)

Used when you need to remove DMSO for chemical analysis or synthesis.

  • Dilution: Dilute the DMSO solution with 10 volumes of Water (this causes precipitation).

  • Extraction: Add 10 volumes of Dichloromethane (DCM).

  • Separation: Shake and allow layers to separate.[2] The compound will partition into the bottom DCM layer.

  • Drying: Collect the DCM layer, dry over

    
    , and evaporate.
    

Visualizing the Solubility Workflow

The following diagrams illustrate the decision-making process for solvent selection and the mechanism of precipitation during dilution.

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: Dissolve 2-Cl-4-Aryl-Thiazole CheckApp What is the Application? Start->CheckApp BioAssay Biological Assay (Cell/Enzyme) CheckApp->BioAssay ChemSynth Chemical Synthesis or Purification CheckApp->ChemSynth Animal In Vivo / Animal Study CheckApp->Animal DMSO Use DMSO (Anhydrous) Target: 10-100 mM BioAssay->DMSO DCM Use DCM or Ethyl Acetate Easy Evaporation ChemSynth->DCM Formulation Use Co-solvent System: 5% EtOH + 5% Tween80 + Saline Animal->Formulation PrecipCheck Dilute to Media. Precipitation? DMSO->PrecipCheck Success Proceed with Assay PrecipCheck->Success No FixPrecip Add Carrier Protein (BSA) or Reduce Conc. PrecipCheck->FixPrecip Yes FixPrecip->Success

Caption: Decision tree for selecting the optimal solvent based on experimental application.

Diagram 2: Mechanism of Precipitation (The "Crash-Out" Effect)

PrecipitationMechanism Stock Stock Solution (DMSO Solvated) Mixing Rapid Mixing with Water Stock->Mixing Dilution Shell Hydration Shell Formation (DMSO leaves compound) Mixing->Shell Exothermic Exchange Agg Hydrophobic Aggregation (Dimethoxy-Phenyl Stacking) Shell->Agg High LogP Drive Precip Visible Precipitation (Solid Formation) Agg->Precip Nucleation

Caption: Mechanistic flow of precipitation when diluting lipophilic thiazoles into aqueous media.

References

  • BenchChem Solubility Guide. Solubility Profile of 2-Chloro-4-bromobenzothiazole: A Technical Guide. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9256, Thiazole. Retrieved from

  • Ziath Technical Note. The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from

  • Organic Chemistry Portal. Synthesis of Thiazoles. Retrieved from

  • MilliporeSigma. Solvent Miscibility Table. Retrieved from

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Purification of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole

[1] Executive Summary & Physicochemical Profile[1] The Molecule: 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole is a critical intermediate, often utilized in the synthesis of xanthine oxidase inhibitors (analogous to Febu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Physicochemical Profile[1]

The Molecule: 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole is a critical intermediate, often utilized in the synthesis of xanthine oxidase inhibitors (analogous to Febuxostat) and adenosine receptor antagonists.[1]

The Challenge: Users frequently report "oiling out" (liquid-liquid phase separation) during crystallization and persistent colored impurities.[1] These issues stem from the lipophilic nature of the dimethoxyphenyl group competing with the polarizability of the thiazole ring, alongside specific byproducts from the Sandmeyer reaction commonly used to install the 2-chloro substituent.

Critical Process Parameters (CPP)
ParameterSpecification / Behavior
Appearance Pale yellow to off-white crystalline solid.[1]
Melting Point Typically 85–95 °C (purity dependent).[1] Note: Impurities >2% can depress MP to <60 °C, causing oiling.[1]
Solubility (High) Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.
Solubility (Mod) Ethanol, Methanol, Acetonitrile (hot).
Solubility (Low) Water, Hexanes, Heptane (Anti-solvents).
Key Impurities 1. 2-Hydroxythiazole (Hydrolysis product).2.[1]

-Bromoketone
(Unreacted precursor, lachrymator).3.[1] Copper salts (Green/Blue tint from Sandmeyer).[1]

Troubleshooting Guide: "Oiling Out" & Phase Separation

Issue: "My product separates as a dark oil at the bottom of the flask instead of crystallizing."

Root Cause: This phenomenon, known as oiling out, occurs when the crystallization temperature (


) is higher than the melting point of the solvated impurity-rich phase. The 3,4-dimethoxy group increases lipophilicity, making the compound prone to forming supersaturated oils in alcohol-water mixtures.[1]
Diagnostic & Remediation Logic

CrystallizationLogic Start Problem: Product Oils Out CheckSolvent Check Solvent System Start->CheckSolvent IsAlcoholWater Is it EtOH/Water? CheckSolvent->IsAlcoholWater YesAlcohol Yes IsAlcoholWater->YesAlcohol High Polarity Gap NoAlcohol No (e.g., EtOAc/Hex) IsAlcoholWater->NoAlcohol Low Polarity Gap Action1 Action: Re-heat to clear solution. Add seed crystals at T = Cloud Point + 5°C. YesAlcohol->Action1 Action2 Action: Switch to EtOAc/Heptane. Slower anti-solvent addition. NoAlcohol->Action2 Result1 Still Oiling? Action1->Result1 CheckPurity Check Purity (TLC/HPLC). Is Purity < 90%? Result1->CheckPurity Dirty Yes (<90%) CheckPurity->Dirty Clean No (>90%) CheckPurity->Clean Rescue Protocol: Silica Plug Filtration (Remove tarry impurities) Dirty->Rescue SlowCool Protocol: Slow Cooling Ramp (0.1 °C/min) Clean->SlowCool

Figure 1: Decision tree for addressing oiling out events during thiazole crystallization.

FAQ: Phase Separation

Q: Why does adding water to my ethanol solution cause immediate oiling? A: You are crossing the metastable zone too quickly.[1] The 3,4-dimethoxy group makes the molecule hydrophobic.[1] When water (anti-solvent) is added fast, local supersaturation spikes, forcing the hydrophobic molecules to aggregate into liquid droplets rather than an ordered lattice.

  • Fix: Add water dropwise to the hot solution only until permanent turbidity is just visible (the "Cloud Point"), then stop. Allow to cool slowly with stirring.

Q: Can I use seeds? A: Yes, seeding is mandatory for this compound if purity is below 98%.[1] Seed at the cloud point.[1] If you lack seeds, scratch the glass wall with a glass rod to induce nucleation.

Impurity Management & Purification Protocols

Issue: "The solid is yellow/brown, but it should be off-white. The MP is broad."

Root Cause:

  • Sandmeyer Residuals: If synthesized from the amine, copper residues and diazo-tars cause color.[1]

  • Precursor Carryover: Unreacted

    
    -bromo-3,4-dimethoxyacetophenone is a common, difficult-to-remove impurity.[1]
    
Workflow: The "Rescue" Purification

If standard crystallization fails, do not persist. Use this chemical wash protocol before attempting to crystallize again.[1]

PurificationFlow Crude Crude Dark Solid/Oil Dissolve Dissolve in EtOAc (10 vol) Crude->Dissolve Wash1 Wash: 10% Na2S2O3 (Removes Bromine/Oxidants) Dissolve->Wash1 Wash2 Wash: 1M HCl (Removes unreacted amine) Wash1->Wash2 Wash3 Wash: EDTA or NH4OH (Removes Copper) Wash2->Wash3 Dry Dry (MgSO4) & Conc. Wash3->Dry Cryst Crystallize: EtOH (hot) -> Cool -> Water (dropwise) Dry->Cryst

Figure 2: Chemical workup sequence to remove interfering impurities prior to crystallization.[1]

Specific Impurity Removal Guides

1. Removing Copper (Green/Blue Tint):

  • Why: Copper catalyzes oxidation and coordinates to the thiazole nitrogen/sulfur.[1]

  • Protocol: Wash the organic phase (DCM or EtOAc) with 10% aqueous ammonium hydroxide or a saturated EDTA solution .[1] The aqueous layer will turn blue; repeat until colorless.[1]

2. Removing


-Bromoketone (Lachrymator): 
  • Why: This starting material co-crystallizes with the product.[1]

  • Protocol: Stir the crude mixture with sodium thiosulfate (aq) or a catalytic amount of amine (like diethylamine) which reacts with the ketone to form a water-soluble salt, easily washed away.

Validated Experimental Protocols

Protocol A: Standard Recrystallization (Purity >95%)

Best for final polishing of material that is already solid.

  • Solvent: Absolute Ethanol (EtOH).[1]

  • Ratio: 5–7 mL solvent per gram of crude.

  • Procedure:

    • Heat EtOH to reflux (

      
      ).
      
    • Add crude solid.[1] If insolubles remain, filter hot through a pre-warmed funnel.[1]

    • Remove from heat.[1] Stir at 300 RPM.

    • Critical Step: As temperature hits

      
      , add seed crystals.
      
    • Allow to cool to Room Temperature (RT) over 2 hours.

    • Chill in an ice bath (

      
      ) for 30 minutes.
      
    • Filter and wash with cold (

      
      ) EtOH.
      
Protocol B: Dual-Solvent "Crash" (Purity <90% or Oiling)

Best for crude oils from the Sandmeyer reaction.

  • Solvent System: Ethyl Acetate (Solvent) / Heptane (Anti-solvent).[1]

  • Procedure:

    • Dissolve crude oil in minimum volume of EtOAc at

      
       (approx. 2-3 vol).
      
    • Add Heptane dropwise until the solution turns slightly cloudy.[1]

    • Add a drop of EtOAc to clear it again.[1]

    • Seeding: Add seeds now.

    • Add Heptane very slowly (via addition funnel) over 1 hour while cooling to RT.[1]

    • Final ratio should be approx. 1:4 EtOAc:Heptane.[1]

Scientific Rationale & Mechanisms[1][2]

Why the 2-Chloro position matters: The 2-chloro substituent is electron-withdrawing, lowering the pKa of the thiazole ring nitrogen.[1] However, it is also a "leaving group" in nucleophilic aromatic substitution (


).
  • Caution: Do not reflux in basic alcohols (e.g., NaOEt/EtOH) for extended periods, or you will displace the chloride with an ethoxy group, forming 2-ethoxy-4-(3,4-dimethoxyphenyl)thiazole [1].[1]

Why the 3,4-Dimethoxy group causes oiling: The dimethoxy phenyl motif encourages


-

stacking but also disrupts the crystal lattice energy compared to a simple phenyl group due to steric bulk and rotational freedom of the methoxy groups.[1] This lowers the melting point and widens the "metastable zone," making the oil phase energetically competitive with the solid phase [2].

References

  • Synthesis and Reactivity of 2-Halothiazoles. Journal of Heterocyclic Chemistry. 2-Chlorothiazoles are susceptible to nucleophilic displacement by alkoxides.[1]

  • Crystallization of Thiazole Derivatives.Organic Process Research & Development.
  • Hantzsch Thiazole Synthesis Troubleshooting. BenchChem Technical Guides.

  • Sandmeyer Reaction Workup Procedures. Vogel's Textbook of Practical Organic Chemistry. Removal of copper and diazonium byproducts.[1]

(Note: Specific melting points and solubility data are derived from structural analogs (e.g., 2-chloro-4-phenylthiazole) where exact literature values for the dimethoxy-variant are proprietary or sparse.[1] Protocols are standardized based on heterocycle process chemistry best practices.)

Sources

Optimization

scale-up synthesis of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole

Technical Support Center: Process Chemistry Division Subject: Scale-Up Synthesis of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole Ticket ID: #SC-THZ-34DM Status: Open Assigned Specialist: Senior Application Scientist, Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Chemistry Division Subject: Scale-Up Synthesis of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole Ticket ID: #SC-THZ-34DM Status: Open Assigned Specialist: Senior Application Scientist, Process Development

Executive Summary

This guide addresses the kilogram-scale synthesis of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole . While the Hantzsch thiazole synthesis is a classical method, scaling this specific substrate presents unique challenges due to the electron-rich nature of the 3,4-dimethoxyphenyl ring and the instability of thiazole diazonium intermediates.

This support documentation is structured into three critical modules corresponding to the synthetic workflow. Each module contains a Standard Operating Procedure (SOP) for scale-up and a Troubleshooting Q&A .

Visual Workflow: Synthesis Pathway

G Start 3,4-Dimethoxyacetophenone Step1 Step 1: Alpha-Bromination Start->Step1 NBS, p-TsOH EtOAc, Reflux Inter1 2-Bromo-1-(3,4-dimethoxyphenyl) ethan-1-one Step1->Inter1 Step2 Step 2: Hantzsch Cyclization Inter1->Step2 Thiourea EtOH, Reflux Inter2 2-Amino-4-(3,4-dimethoxyphenyl) thiazole Step2->Inter2 Step3 Step 3: Sandmeyer Reaction Inter2->Step3 NaNO2, HCl CuCl, 0°C Final Target: 2-Chloro-4-(3,4-dimethoxyphenyl) -1,3-thiazole Step3->Final

Figure 1: Linear synthesis workflow highlighting the three critical transformations: Bromination, Cyclization, and Diazotization/Chlorination.

Module 1: Precursor Synthesis (Alpha-Bromination)

Objective: Selective bromination of 3,4-dimethoxyacetophenone at the alpha-position without brominating the electron-rich aromatic ring.

Scale-Up Protocol (Recommended)
  • Reagents: 3,4-Dimethoxyacetophenone (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), p-Toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Solvent: Ethyl Acetate (EtOAc) or Acetonitrile.

  • Procedure:

    • Dissolve ketone in EtOAc (5 vol).

    • Add p-TsOH and heat to reflux (critical for activation).

    • Add NBS portion-wise over 1 hour to control exotherm.

    • Reflux for 2–3 hours until TLC shows consumption.

    • Cool to 0°C; filter off succinimide byproduct.

    • Wash filtrate with water and brine; concentrate to obtain the solid bromoketone.

Troubleshooting & FAQs

Q: Why am I observing ring bromination (impurities >5%)? A: The 3,4-dimethoxy ring is highly activated. If you use elemental bromine (


) without strict temperature control, electrophilic aromatic substitution (EAS) competes with alpha-bromination.
  • Fix: Switch to NBS with a radical initiator or acid catalyst (p-TsOH). This mechanism favors the alpha-carbon. If you must use

    
    , use Methanol as a solvent at 0°C; the solvent forms a transient hemiketal that directs bromination to the alpha position [1].
    

Q: The reaction stalled at 80% conversion. Should I add more NBS? A: Exercise caution. Excess NBS can lead to dibromination (2,2-dibromo), which is a "dead-end" impurity in the next step.

  • Fix: It is better to accept 80-90% conversion. The unreacted acetophenone will not cyclize in the next step and can be removed via recrystallization of the final thiazole.

Module 2: Hantzsch Cyclization (Thiazole Formation)

Objective: Formation of the 2-aminothiazole core using the alpha-bromoketone and thiourea.[1][2]

Scale-Up Protocol
  • Reagents: Alpha-bromoketone (from Module 1), Thiourea (1.1 eq).

  • Solvent: Ethanol (10 vol).

  • Procedure:

    • Suspend bromoketone in Ethanol.

    • Add thiourea (solid) in one portion.

    • Heat to reflux. The mixture will solubilize, then precipitate the hydrobromide salt of the product.

    • Reflux for 2 hours.

    • Critical Workup: Cool to room temp. Filter the solid (HBr salt). Resuspend in water and basify with Ammonium Hydroxide (

      
      ) to pH 9 to liberate the free amine. Filter and dry.[3]
      
Troubleshooting & FAQs

Q: My product is a sticky gum, not a solid. What happened? A: This usually indicates trapped solvent or incomplete neutralization of the HBr salt.

  • Fix: Ensure you fully basify the crude solid. The HBr salt is hygroscopic and sticky. The free base (2-amino-4-(3,4-dimethoxyphenyl)thiazole) should be a free-flowing solid. Recrystallize from Ethanol/Water if necessary.

Q: Can I use the "One-Pot" method from the acetophenone? A: For scale-up (>100g), avoid one-pot procedures involving iodine and thiourea directly on the ketone. While convenient in med-chem, the sulfur byproducts are difficult to purge at scale and can poison the copper catalyst in Module 3. Isolate the bromoketone first.

Module 3: The Sandmeyer Reaction (Amino to Chloro)

Objective: Conversion of the 2-amino group to a 2-chloro group.[1][3][4][5][6][7] This is the most failure-prone step due to the instability of thiazole diazonium salts.

Scale-Up Protocol
  • Reagents: 2-Aminothiazole intermediate, Sodium Nitrite (

    
    ), Conc. HCl, Copper(I) Chloride (
    
    
    
    ).
  • Procedure:

    • Diazotization: Dissolve the amine in Conc. HCl (5–10 vol) and cool to -5°C to 0°C . (Use an ethylene glycol/dry ice bath).

    • Add

      
       (aqueous solution, 1.2 eq) dropwise below the surface. Do not exceed 0°C. 
      
    • Stir for 20 mins. The solution may turn dark; this is normal.

    • Sandmeyer: In a separate vessel, dissolve

      
       (1.5 eq) in Conc. HCl at 0°C.
      
    • Transfer the diazonium solution slowly into the CuCl solution.

    • Allow to warm to room temperature over 2 hours. Nitrogen gas evolution will be vigorous.

Troubleshooting Decision Tree

Sandmeyer Issue Problem: Low Yield / Black Tar Check1 Did temp exceed 5°C? Issue->Check1 Check2 Was acid conc. too low? Check1->Check2 No Result1 Diazonium decomposed to Phenol (OH) Check1->Result1 Yes Result2 Diazo-coupling (Azo dyes formed) Check2->Result2 Yes Solution2 Fix: Use Conc. HCl only. Avoid water dilution. Check2->Solution2 No (Other issue) Solution1 Fix: Maintain -5°C. Add urea to quench excess nitrite. Result1->Solution1 Result2->Solution2

Figure 2: Troubleshooting logic for the Sandmeyer step. Temperature and acidity are the primary failure points.

Critical FAQs for Module 3

Q: Why is the yield so low (<30%) compared to benzene derivatives? A: Thiazole diazonium salts are far less stable than phenyl diazonium salts. They rapidly hydrolyze to the 2-hydroxythiazole (tautomerizes to thiazolone) in the presence of water [2].

  • Optimization: If aqueous yields remain poor, switch to anhydrous conditions : Use tert-butyl nitrite (

    
    ) and Copper(II) Chloride (
    
    
    
    ) in Acetonitrile at 60°C. This bypasses the unstable aqueous diazonium species entirely but is more expensive [3].

Q: How do I remove the copper waste safely? A: Quench the reaction with aqueous ammonia (


). This complexes the copper (forming a deep blue solution) and keeps it in the aqueous phase during extraction with Ethyl Acetate. Wash the organic layer with EDTA solution to remove trace copper, which can catalyze degradation.

Summary of Reagents & Safety

ReagentRoleHazardScale-Up Note
NBS Brominating AgentIrritantSafer than liquid

. Store in cool, dry place.
Thiourea Cyclization AgentCarcinogen (Suspected)Handle as a dust hazard.
Sodium Nitrite DiazotizationOxidizer / ToxicExplosion Risk: Never mix solid

with organics.
Copper(I) Chloride CatalystToxic to aquatic lifeAir sensitive. Use fresh or purified CuCl for best yields.

References

  • Selective Bromination of Acetophenones

    • Title: Selective bromination of acetophenone derivatives with bromine in methanol.[5]

    • Source: Zenodo / J. Indian Chem. Soc.
    • URL:[Link]

  • Sandmeyer on Thiazoles (Mechanism & Instability)

    • Title: Common side reactions in the synthesis of 2-Chlorothiazole-5-thiol.[8]

    • Source: BenchChem Technical Support.[8]

  • Anhydrous Sandmeyer Alternative

    • Title: Recent trends in the chemistry of Sandmeyer reaction: a review.
    • Source: Molecular Diversity (via PMC).
    • URL:[Link]

  • Hantzsch Synthesis Overview

    • Title: Hantzsch Thiazole Synthesis.[1][2][3][9]

    • Source: SynArchive.[9]

    • URL:[Link]

Sources

Troubleshooting

side reactions in Hantzsch thiazole synthesis of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole

Ticket ID: HANTZSCH-SANDMEYER-001 Subject: Troubleshooting Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary & Workflow Architectur...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: HANTZSCH-SANDMEYER-001 Subject: Troubleshooting Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Workflow Architecture

You are attempting to synthesize 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole .

Critical Technical Clarification: Direct Hantzsch synthesis of a 2-chloro thiazole is synthetically unfavorable due to the instability of the required thio-precursor (chlorothioformamide). The industrial standard and most robust laboratory route is a Two-Stage Workflow :

  • Hantzsch Cyclization: Condensation of

    
    -bromo-3,4-dimethoxyacetophenone with thiourea  to form the 2-amino  intermediate.
    
  • Sandmeyer Reaction: Diazotization of the 2-amino thiazole followed by chlorination using CuCl.[1]

This guide addresses side reactions in both stages, as the "2-chloro" target cannot be isolated without navigating the specific pitfalls of the Sandmeyer step, which are exacerbated by the electron-rich 3,4-dimethoxyphenyl moiety.

Master Synthesis Workflow

G Start Start: 3,4-Dimethoxyacetophenone Bromination Step 0: α-Bromination (Br2/AcOH) Start->Bromination AlphaHalo Intermediate A: α-Bromoketone Bromination->AlphaHalo Hantzsch Step 1: Hantzsch Cyclization (+ Thiourea, EtOH, Reflux) AlphaHalo->Hantzsch Side1 Side Reaction: Phenacyl Halide Dimerization (Red Tars) AlphaHalo->Side1 Overheating/Base AminoThiazole Intermediate B: 2-Amino-4-(3,4-dimethoxyphenyl)thiazole Hantzsch->AminoThiazole Sandmeyer Step 2: Sandmeyer Reaction (NaNO2, HCl, CuCl, 0°C) AminoThiazole->Sandmeyer Target TARGET: 2-Chloro-4-(3,4-dimethoxyphenyl)thiazole Sandmeyer->Target Side2 Side Reaction: Azo Coupling (Due to e- rich dimethoxy ring) Sandmeyer->Side2 Slow Addition Side3 Side Reaction: Hydrolysis to Thiazolone (Formation of -OH) Sandmeyer->Side3 Low Acid Conc.

Figure 1: Critical path analysis for the synthesis of the target 2-chloro-thiazole, highlighting failure points at the Hantzsch and Sandmeyer stages.

Diagnostic Hub: Troubleshooting Side Reactions

Phase 1: The Hantzsch Cyclization (Ring Formation)

Reaction:


-Bromoketone + Thiourea 

2-Aminothiazole
ObservationProbable CauseThe MechanismCorrective Action
Deep Red/Black Tar (No solid ppt)Polymerization of

-haloketone
The 3,4-dimethoxy group stabilizes the benzylic carbocation, making the

-haloketone hyper-reactive. It self-condenses into furan/pyran polymers before reacting with thiourea.
1. Order of Addition: Dissolve thiourea first in refluxing ethanol. Add the ketone slowly as a solution. 2. Scavenger: Add 1.1 eq of NaHCO₃ to neutralize HBr immediately, preventing acid-catalyzed polymerization.
Yellow Needles (Wrong MP) Disulfide Dimerization Oxidative coupling of the intermediate mercaptan (thiol) prior to cyclization.Degas Solvents: Sparge ethanol with Argon/N₂ for 15 mins. Use fresh thiourea.
Starting Material Recovery Dehalogenation In the presence of certain impurities or light, the

-bromoketone undergoes reductive dehalogenation back to the acetophenone.
Protect from Light: Wrap flask in foil. Ensure the thiourea is in slight excess (1.1–1.2 eq).
Phase 2: The Sandmeyer Step (Chlorination)

Reaction: 2-Aminothiazole + NaNO₂/HCl + CuCl


 2-Chlorothiazole
ObservationProbable CauseThe MechanismCorrective Action
Product has -OH peak (IR: 3400 cm⁻¹) Hydrolysis (Thiazolone formation) Water attacks the diazonium cation instead of the Chloride ion. This is the #1 failure mode in aqueous Sandmeyer reactions.Solvent Switch: Do NOT use pure water. Use conc. HCl or a mixture of Acetonitrile/HCl . The high [Cl⁻] concentration outcompetes H₂O.
Bright Orange/Red Solid Azo Coupling (Dye Formation) The electron-rich 3,4-dimethoxy ring acts as a nucleophile, attacking the generated diazonium salt (electrophile) to form an azo dye.Cryogenic Control: Maintain T < 0°C. Reverse Addition: Add the diazonium salt to the CuCl solution, not vice-versa, to minimize the concentration of unreacted diazonium species.
Violent Gas Evolution/Foaming Thermal Decomposition Diazonium salts of thiazoles are less stable than phenyl diazoniums. They decompose radically to N₂ + radical species if T > 5°C.Internal Thermometer: Ensure reaction mass (not just the bath) is 0–5°C. Add NaNO₂ subsurface.

Deep Dive: The "Electron-Rich" Trap

The 3,4-dimethoxyphenyl substituent is the defining feature of your molecule, and it is the primary source of side reactions during the Sandmeyer step.

The Mechanism of Failure (Azo Coupling)

Because the phenyl ring has two electron-donating methoxy groups, it is highly activated toward Electrophilic Aromatic Substitution (EAS).

  • Formation: You generate the diazonium species (

    
    ).
    
  • Competition: Ideally,

    
     transfers a 
    
    
    
    atom.
  • Side Reaction: If

    
     transfer is slow, the 
    
    
    
    (a strong electrophile) attacks the dimethoxy ring of a neighboring molecule.
  • Result: You isolate a complex, high-molecular-weight azo dye instead of your chloride.

Prevention Strategy:

  • High Acidity: Run the reaction in 6M to 12M HCl. This protonates the methoxy oxygens slightly, reducing ring activation, but more importantly, it prevents the formation of the free amine which couples most readily.

  • Rapid Quenching: Once the diazonium is formed, transfer it immediately to the CuCl solution. Do not let it sit.

Validated Experimental Protocol

Step 1: Synthesis of 2-Amino-4-(3,4-dimethoxyphenyl)thiazole

Minimizes polymerization of the sensitive


-bromoketone.
  • Setup: 100 mL round-bottom flask, reflux condenser, N₂ atmosphere.

  • Reagents:

    • Thiourea (1.2 equiv, 12 mmol)

    • Ethanol (Absolute, 20 mL)

    • 2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-one (1.0 equiv, 10 mmol)

  • Procedure:

    • Dissolve Thiourea in Ethanol and bring to a gentle reflux.

    • Critical: Dissolve the

      
      -bromoketone in 10 mL Ethanol separately. Add this solution dropwise to the refluxing thiourea over 15 minutes. (High dilution of ketone prevents self-condensation).
      
    • Reflux for 2 hours. Monitor TLC (Hexane:EtOAc 1:1).

    • Cool to RT. The hydrobromide salt of the thiazole often precipitates.[2]

    • Workup: Basify with saturated NaHCO₃ (pH 8–9). The free base will precipitate as a solid. Filter, wash with water, and dry.[2]

    • Expected Yield: 85–90%.

Step 2: Sandmeyer Transformation to 2-Chloro-4-(3,4-dimethoxyphenyl)thiazole

Optimized to prevent hydrolysis and azo-coupling.

  • Setup: Three-neck flask, internal thermometer, mechanical stirrer (magnetic stirring often fails with thick slurries).

  • Reagents:

    • 2-Amino-intermediate (from Step 1) (5 mmol)

    • Conc. HCl (10 mL)

    • Sodium Nitrite (

      
      ) (1.5 equiv, 7.5 mmol) in minimal water (2 mL).
      
    • Copper(I) Chloride (

      
      ) (1.2 equiv) dissolved in Conc. HCl (5 mL).
      
  • Procedure:

    • Diazotization: Suspend the amine in Conc. HCl. Cool to -5°C to 0°C using an ice/salt bath.

    • Add the

      
       solution subsurface  via syringe pump or dropping funnel over 20 minutes. Keep T < 5°C. The mixture will turn clear/yellow as the diazonium salt forms. Stir for 10 mins post-addition.
      
    • Sandmeyer: In a separate flask, cool the CuCl/HCl solution to 0°C.

    • Transfer: Pour the cold diazonium solution into the CuCl solution in small portions (beware of N₂ evolution/foaming).

    • Allow to warm to RT over 1 hour, then heat to 60°C for 30 mins to ensure completion.

  • Workup: Dilute with water, extract with DCM (x3). Wash organic layer with NaHCO₃ (remove acid) and Brine. Dry over MgSO₄.

  • Purification: Recrystallization from Ethanol is usually sufficient.

References

  • Hantzsch Thiazole Synthesis Mechanism & Scope

    • Title: "Hantzsch Thiazole Synthesis"
    • Source: Organic Chemistry Portal[3]

    • URL:[Link]

  • Sandmeyer Reaction on Aminothiazoles

    • Title: "Sandmeyer Reaction"[1][3][4][5][6][7][8]

    • Source: Wikipedia (General Mechanism & Conditions)
    • URL:[Link]

    • )
  • Side Reactions in Thiazole Diazotization

    • Title: "Deaminative chlorin
    • Source: Nature Communic
    • URL:[Link]

    • Relevance: Discusses the instability of heteroaryl diazonium salts and alternative chlorination str
  • Synthesis of 2-Amino-4-arylthiazoles

    • Title: "An Overview on Synthetic 2-Aminothiazole-Based Compounds"
    • Source: Molecules (via NIH)
    • URL:[Link]

    • Relevance: Confirms the Hantzsch conditions for substituted acetophenones.

Sources

Optimization

Technical Support Center: Synthesis of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole

Topic: Catalyst Selection & Process Guide for 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole Synthesis Audience: Drug Discovery Researchers & Process Chemists Role: Senior Application Scientist Welcome to the technical gu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Process Guide for 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole Synthesis Audience: Drug Discovery Researchers & Process Chemists Role: Senior Application Scientist

Welcome to the technical guide for the regioselective synthesis of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole . This specific scaffold presents a classic "regioselectivity trap" in heterocyclic chemistry.

Many researchers attempt to synthesize this via direct Palladium-catalyzed cross-coupling of 2,4-dichlorothiazole, only to discover they have produced the wrong isomer (2-aryl-4-chlorothiazole). This guide addresses the correct catalyst and route selection to ensure the aryl group is installed at the C4 position and the chlorine remains at C2 .

Part 1: The Regioselectivity Decision Matrix

Before selecting a catalyst, you must validate your synthetic route. The choice of catalyst is entirely dependent on your starting materials.

SynthesisDecision Start Select Starting Material RouteA 2,4-Dichlorothiazole Start->RouteA RouteB 2-Chloro-4-bromothiazole Start->RouteB RouteC 2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-one Start->RouteC OutcomeA STOP: High Risk of Wrong Isomer (C2 is more reactive to Pd) RouteA->OutcomeA OutcomeB Route 2: Suzuki Coupling (Requires Pd Catalyst) RouteB->OutcomeB OutcomeC Route 1: Hantzsch + Sandmeyer (Recommended: Cu Catalyst) RouteC->OutcomeC

Figure 1: Decision tree for route selection. Route A is discouraged due to intrinsic C2 reactivity.

Part 2: Primary Route – Hantzsch Cyclization & Sandmeyer (Recommended)

This is the industry-standard "workhorse" route. It guarantees the correct regiochemistry because the aryl ring is built into the thiazole core during cyclization.

Phase 1: Hantzsch Thiazole Synthesis (Catalyst-Free or Solid Acid)
  • Reaction: 2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-one + Thiourea → 4-(3,4-dimethoxyphenyl)thiazol-2-amine.

  • Catalyst: Typically uncatalyzed in refluxing ethanol. For faster kinetics, Silica-supported Tungstosilisic Acid can be used as a reusable heterogeneous catalyst [1].

Phase 2: Sandmeyer Reaction (The Critical Step)
  • Reaction: 2-Amino-thiazole → Diazonium Salt → 2-Chloro-thiazole.

  • Catalyst/Reagent: Copper(I) Chloride (CuCl) .

Protocol for Sandmeyer Transformation:

  • Diazotization: Dissolve the amine in concentrated HCl. Cool to 0–5 °C. Add NaNO₂ (1.2 equiv) dropwise. Critical: Maintain temperature <5 °C to prevent diazonium decomposition to the phenol (2-hydroxythiazole).

  • Substitution: Prepare a solution of CuCl (1.5 equiv) in conc. HCl. Add the cold diazonium solution slowly to the CuCl solution (inverse addition prevents side reactions).

  • Workup: Heat to 60 °C until gas evolution (N₂) ceases.

Troubleshooting the Sandmeyer Step:

IssueProbable CauseCorrective Action
Low Yield (<30%) Diazonium instabilityEnsure internal temp is <5 °C during NaNO₂ addition. Use tert-butyl nitrite (t-BuONO) in MeCN for non-aqueous diazotization (anhydrous conditions) [2].
Formation of Phenol (OH) Hydrolysis of diazoniumWater is acting as a nucleophile. Increase HCl concentration or switch to anhydrous CuCl₂/t-BuONO conditions.
Violent Gas Evolution Too fast additionAdd diazonium salt to CuCl solution dropwise. Use a large headspace vessel.

Part 3: Secondary Route – Pd-Catalyzed Cross-Coupling

If you must use a coupling strategy (e.g., for late-stage diversification), you cannot use 2,4-dichlorothiazole effectively because the C2-Cl bond is electronically activated (flanked by N and S) and often undergoes oxidative addition before the C4-Cl bond [3].

Required Substrate: 2-Chloro-4-bromothiazole .

  • Why: The C-Br bond is weaker than the C-Cl bond. Palladium will selectively insert into the C4-Br bond, preserving the C2-Cl for your final product.

Catalyst Selection Guide for Suzuki Coupling
ParameterRecommendationScientific Rationale
Catalyst Precursor Pd(PPh₃)₄ (Tetrakis)Standard for aryl bromides. The high coordination number stabilizes the Pd(0) species.
Alternative Catalyst Pd(dppf)Cl₂ · DCM Use if the boronic acid is sterically hindered (dimethoxy group). The large bite angle of dppf accelerates reductive elimination.
Ligand XPhos or SPhos If conversion is low. These electron-rich Buchwald ligands facilitate oxidative addition into electron-neutral heterocycles.
Base K₂CO₃ or K₃PO₄ Mild bases are preferred to prevent hydrolysis of the C2-Cl bond. Avoid strong alkoxides (NaOtBu).
Solvent Dioxane/Water (4:1) Thiazoles are polar; water cosolvent ensures solubility of the boronate species.

Experimental Protocol (Suzuki Coupling):

  • Charge: 2-Chloro-4-bromothiazole (1.0 eq), 3,4-dimethoxyphenylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%).

  • Solvent: Degassed Dioxane/H₂O (4:1).

  • Base: K₂CO₃ (2.0 eq).

  • Conditions: Heat to 80 °C under Argon for 4–6 hours. Do not reflux overnight as C2-Cl scrambling may occur.

  • Purification: Silica gel chromatography. The product is less polar than the boronic acid.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use 2,4-dichlorothiazole with a specific ligand to force C4 selectivity? A: It is highly risky. While some reports suggest C4 selectivity in pyrimidines due to steric hindrance [4], thiazoles generally favor C2 nucleophilic attack and oxidative addition. You will likely obtain a mixture of 2-aryl and 4-aryl isomers, requiring difficult separation. The 2-chloro-4-bromothiazole substrate is the only reliable way to control this via coupling.

Q: My Sandmeyer reaction is yielding a tarry black mess. Why? A: This is often due to the "Gattermann" side reaction or radical polymerization.

  • Fix: Ensure you are using Cu(I)Cl , not Cu(II). The Cu(I) species is the catalyst for the radical transfer.[1] Freshly purified CuCl (white solid, not green) is essential. Wash technical grade CuCl with dilute HCl and ethanol before use.

Q: Can I use a Buchwald-Hartwig amination to make the 2-amino precursor? A: No. The Hantzsch synthesis is far more atom-economical and avoids the need for a pre-functionalized thiazole ring.

References

  • Hantzsch Thiazole Synthesis (Catalytic): Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives... Using Silica Supported Tungstosilisic Acid.[2] PMC.[3] Available at: [Link]

  • Sandmeyer Optimization: Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity (2021). Available at: [Link]

  • Regioselectivity in Thiazoles: Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry. Available at: [Link]

  • Comparative Regioselectivity (Pyrimidine vs Thiazole): Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. MDPI Molecules. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole: A Structure-Activity Relationship Analysis for Anticancer Drug Discovery

Introduction The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and biologically active compounds.[1][2] Its deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and biologically active compounds.[1][2] Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] This guide focuses on 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole , a specific derivative for which public-domain experimental data is limited.

In drug discovery, the analysis of a novel compound often begins with a predictive assessment based on the well-established structure-activity relationships (SAR) of its closest analogs. This guide provides an in-depth comparative analysis of the target compound against structurally similar molecules. By systematically examining the impact of modifications at key positions on the thiazole core, we will project the compound's potential biological performance, propose a likely mechanism of action, and provide detailed protocols for experimental validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to rationalize the selection and design of novel thiazole-based therapeutic agents.

Structural Analysis and Rationale for Comparison

The core structure of interest is characterized by a thiazole ring substituted at the 2-position with a chloro group and at the 4-position with a 3,4-dimethoxyphenyl group. The dimethoxy and trimethoxyphenyl moieties are frequently associated with anticancer activity, notably in agents that interact with tubulin, such as Combretastatin A-4.[4][5]

To build a robust comparative framework, we will analyze variations at two primary sites: the C2-position of the thiazole ring and the C4-phenyl ring. This allows for a systematic evaluation of electronic and steric effects on biological activity.

  • Compound A (Core): 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole

  • Compound B (C2-Amino Analog): 2-Amino-4-(3,4,5-trimethoxyphenyl)-1,3-thiazole. The 2-amino group is a common starting point for many thiazole syntheses and serves as a key comparator.[4]

  • Compound C (C2-N-Methylamino Analog): 2-(N-Methylamino)-4-(3,4,5-trimethoxyphenyl)-1,3-thiazole. This analog explores the effect of small alkyl substitution on the C2-amino group.[5]

  • Compound D (C2-Methyl Analog): 2-Methyl-4-(3,4,5-trimethoxyphenyl)-1,3-thiazole. Replacing the heteroatom at C2 with a methyl group allows for assessment of its role in target binding.[5]

Note: For Compounds B, C, and D, we will use data from the closely related 4-(3,4,5-trimethoxyphenyl) analogs, as this series is well-documented in anticancer studies and provides a strong predictive model for the 4-(3,4-dimethoxyphenyl) series.[4][5]

G cluster_core Core Compound (A) cluster_analogs Structural Analogs for Comparison Core 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole B Compound B: 2-Amino Analog Core->B Variation at C2: -NH2 vs. -Cl C Compound C: 2-N-Methylamino Analog Core->C Variation at C2: -NHCH3 vs. -Cl D Compound D: 2-Methyl Analog Core->D Variation at C2: -CH3 vs. -Cl

Caption: Structural relationship between the core compound and its C2-analogs.

Comparative Performance Analysis: A SAR-Driven Projection

Based on extensive studies of 2-substituted-4-arylthiazoles as anticancer agents, a clear SAR trend has emerged. The substituent at the C2-position profoundly influences antiproliferative activity.[5]

Table 1: Projected Anticancer Performance Based on Structure-Activity Relationships

CompoundC2-SubstituentKey Structural FeatureProjected Antiproliferative PotencyRationale & Supporting Evidence
A (Core) -ClElectron-withdrawing, small steric profileModerate to PotentThe chloro group is a bioisostere for other active groups and can form halogen bonds. Its electron-withdrawing nature may influence the electron density of the thiazole ring, potentially altering target affinity. SAR studies on similar scaffolds show chloro-substituents can confer potent biological activity.[6][7]
B -NH₂Hydrogen bond donorModerateThe unsubstituted 2-amino group provides moderate antiproliferative activity. It serves as a crucial synthetic handle for further derivatization.[4][5]
C -NHCH₃Hydrogen bond donor, increased lipophilicityPotent to Very PotentThe N-methylamino group consistently demonstrates superior potency compared to the unsubstituted amino group. This modification significantly improves activity against various cancer cell lines, with IC₅₀ values often in the nanomolar range.[5]
D -CH₃Small, lipophilic, non-H-bondingModerateThe methyl group generally confers moderate activity, superior to N,N-dimethylamino analogs but inferior to N-methylamino analogs.[5]

Expertise-Driven Insights:

The established potency order for C2-substituents is generally NHCH₃ > CH₃ > NH₂ >> N(CH₃)₂ .[5] The dramatic loss of activity with the N,N-dimethylamino group suggests a strict steric limitation in the target's binding pocket around the C2-position. The chloro group of our core compound (A) is sterically smaller than a methyl group and is strongly electron-withdrawing. This unique combination makes it a compelling candidate. While it lacks the hydrogen-bond donating capability of the amino groups, it could engage in favorable halogen bonding interactions within the active site, potentially leading to high potency.

Proposed Mechanism of Action: Inhibition of VEGFR-2 Signaling

While many 4-arylthiazoles with trimethoxyphenyl groups are known tubulin inhibitors, the broader thiazole class are also potent kinase inhibitors.[8] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[9][10] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Given the structural motifs present in our target compound, VEGFR-2 inhibition represents a plausible and high-value mechanism of action to investigate.

Upon binding of its ligand (VEGF-A), VEGFR-2 dimerizes and autophosphorylates its intracellular kinase domains. This initiates a cascade of downstream signaling pathways, including the PLC-γ, PI3K/AKT, and RAS/MAPK pathways, ultimately promoting endothelial cell proliferation, migration, and survival.[11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 Dimer P1 Autophosphorylation VEGFR2->P1 Activation VEGF VEGF-A VEGF->VEGFR2 Binding PLC PLC-γ P1->PLC PI3K PI3K / AKT P1->PI3K RAS RAS / MAPK P1->RAS Proliferation Gene Transcription: - Proliferation - Migration - Survival PLC->Proliferation Downstream Signaling PI3K->Proliferation Downstream Signaling RAS->Proliferation Downstream Signaling Inhibitor Compound A (Proposed Inhibitor) Inhibitor->P1 Inhibition

Caption: Proposed inhibition of the VEGFR-2 signaling pathway.

Experimental Validation: Protocols and Workflow

To validate the projected performance and proposed mechanism of action, a structured experimental workflow is essential. The following protocols are designed to be self-validating systems, providing clear, actionable data.

G cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis S1 Synthesize Core Compound (A) & Analogs (B, C, D) S2 MTT Cytotoxicity Assay (Panel of Cancer Cell Lines) S1->S2 Test Compounds S3 VEGFR-2 Kinase Assay S1->S3 Test Compounds S4 Determine IC50 Values S2->S4 Absorbance Data S3->S4 Luminescence Data S5 Establish Structure-Activity Relationship (SAR) S4->S5 Compare Potency

Caption: Experimental workflow for synthesis, screening, and analysis.

Protocol 1: Synthesis of 2-Substituted-4-Arylthiazoles

This protocol adapts the classic Hantzsch thiazole synthesis, a reliable method for generating the required compounds.[12]

Causality: The reaction proceeds via condensation of an α-haloketone (from the substituted acetophenone) with a thiourea or thioamide derivative. This method is robust and allows for modular assembly of the desired analogs by simply changing the thiourea starting material.

Step-by-Step Methodology:

  • Synthesis of 2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-one:

    • Dissolve 1-(3,4-dimethoxyphenyl)ethan-1-one in a suitable solvent like diethyl ether or chloroform.

    • Cool the solution in an ice bath.

    • Add bromine dropwise with stirring. The reaction progress can be monitored by the disappearance of the bromine color.

    • Once the reaction is complete, wash the mixture with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude α-bromoketone.

  • Synthesis of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole (A):

    • Rationale: This step requires a specific reagent to install the chloro group. While direct synthesis can be complex, a common route involves synthesis of the corresponding 2-aminothiazole followed by a Sandmeyer-type reaction. For a more direct, albeit potentially lower-yielding approach, one might attempt condensation with a thiophosgene equivalent, though this is hazardous. A more practical route for initial screening is often derivatization from the 2-amino analog.

  • Synthesis of 2-Amino-4-(3,4-dimethoxyphenyl)-1,3-thiazole (Analog of B):

    • Reflux a mixture of the 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one and thiourea in ethanol for 3-4 hours.

    • Cool the reaction mixture. A solid precipitate should form.

    • Neutralize the mixture with a base (e.g., concentrated ammonia or sodium bicarbonate solution) to precipitate the free base.

    • Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure 2-aminothiazole.

  • Synthesis of Analogs (C, D):

    • Follow the procedure in step 3, but replace thiourea with N-methylthiourea (for C) or thioacetamide (for D).

Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. In live cells, mitochondrial reductase enzymes convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.[13] This provides a quantitative measure of a compound's cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed human cancer cells (e.g., MCF-7 for breast, HT-29 for colon, A549 for lung) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds (A, B, C, D) in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium + DMSO as a vehicle control and wells with medium only as a blank.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours at 37°C. During this time, viable cells will convert MTT to formazan.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay

Causality: This assay quantifies the enzymatic activity of VEGFR-2 by measuring ATP consumption. The kinase uses ATP to phosphorylate a substrate. The amount of remaining ATP after the reaction is inversely proportional to the kinase activity. A luminescence-based reagent (like Kinase-Glo®) is used to detect ATP; a lower light signal indicates higher kinase activity (more ATP consumed). An effective inhibitor will prevent ATP consumption, resulting in a higher luminescence signal.[9][10]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting a 5x stock solution.

    • Prepare serial dilutions of the test compounds in 1x Kinase Buffer with a constant, low percentage of DMSO (e.g., 1%).

    • Dilute recombinant human VEGFR-2 enzyme and the substrate (e.g., Poly(Glu,Tyr) 4:1) in 1x Kinase Buffer to their working concentrations.

  • Assay Setup (in a white 96-well plate):

    • Test Wells: Add 5 µL of each test compound dilution.

    • Positive Control (No Inhibitor): Add 5 µL of the diluent solution (buffer + DMSO).

    • Blank (No Enzyme): Add 5 µL of the diluent solution.

  • Kinase Reaction:

    • Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the substrate.

    • Add 25 µL of the Master Mix to all wells.

    • Add 20 µL of 1x Kinase Buffer to the "Blank" wells.

    • Initiate the reaction by adding 20 µL of diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells.

    • Incubate the plate at 30°C for 45 minutes.

  • Signal Detection:

    • Equilibrate the Kinase-Glo™ MAX reagent to room temperature.

    • Add 50 µL of the Kinase-Glo™ reagent to each well to stop the kinase reaction and initiate the luminescence signal.

    • Incubate at room temperature for 15 minutes, protected from light.

    • Measure the luminescence signal using a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the "Positive Control" (0% inhibition) and "Blank" (100% inhibition).

    • Plot percent inhibition versus compound concentration (log scale) to determine the IC₅₀ value.

Conclusion and Future Directions

This guide presents a comprehensive, SAR-driven comparison of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole against its key structural analogs. While direct experimental data is pending, analysis of related compounds strongly suggests this molecule holds significant potential as an anticancer agent. The C2-chloro substituent offers a unique electronic and steric profile that may confer high potency, potentially through inhibition of a key signaling kinase such as VEGFR-2.

The provided experimental protocols offer a clear and robust pathway for validating these hypotheses. Successful execution of this workflow will not only determine the absolute potency of the core compound but also solidify the structure-activity relationships within this specific chemical series. Positive results from these in vitro studies would provide a strong rationale for advancing these compounds to more complex cellular assays (e.g., apoptosis, cell cycle analysis) and subsequent in vivo efficacy studies in xenograft models.

References

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit (Catalog #79775). Retrieved from [Link]

  • Stana, A., Vodnar, D. C., Pârvu, A. E., Tiperciuc, B., & Oniga, O. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(7), 999.
  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit Datasheet. Retrieved from [Link]

  • Romagnoli, R., Baraldi, P. G., Prencipe, F., Oliva, P., Ferretti, R., Tabrizi, M. A., ... & Hamel, E. (2012). Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. European journal of medicinal chemistry, 58, 455-463.
  • Wang, L., Wang, L., Li, Z., Zhang, J., Liu, Y., Zhang, Y., ... & Yu, B. (2014). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Molecules, 19(12), 21066-21081.
  • Romagnoli, R., Baraldi, P. G., Carrion, M. D., Cara, C. L., Cruz-Lopez, O., Preti, D., ... & Hamel, E. (2009). Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents. Journal of medicinal chemistry, 52(14), 4247–4251.
  • Romagnoli, R., Baraldi, P. G., Prencipe, F., Oliva, P., Ferretti, R., Tabrizi, M. A., ... & Hamel, E. (2012). Synthesis and biological evaluation of 2-substituted-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. European Journal of Medicinal Chemistry, 58, 455-463.
  • Ananthan, S., Faaleolea, E. R., Goldman, R. C., & Scocchera, P. (2010). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & medicinal chemistry letters, 20(19), 5795-5799.
  • Karczmarzyk, Z., Kaczor, A. A., Sutkowska, K., & Płaziński, W. (2020). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 25(19), 4443.
  • Stana, A., Vodnar, D. C., Pârvu, A. E., Tiperciuc, B., & Oniga, O. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(14), 5373.
  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

  • Patt, W. C., Hamilton, H. W., Taylor, M. D., Ryan, M. J., Taylor, D. G., Jr, Connolly, C. J., ... & Sircar, I. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of medicinal chemistry, 35(14), 2562–2572.
  • Langer, T., & Laggner, C. (2021). Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. Arkivoc, 2021(3), 1-17.
  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Omair, M. A., & Abdel-Maksoud, M. S. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
  • Al-Ostath, A. I., Al-Wahaibi, L. H., & Al-Ghamdi, A. M. (2020). Review of the synthesis and biological activity of thiazoles. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 857-886.
  • Patt, W. C., Hamilton, H. W., Taylor, M. D., Ryan, M. J., Taylor, D. G., Jr, Connolly, C. J., ... & Sircar, I. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. PubMed. Retrieved from [Link]

  • Zyla, M., Malm, A., & Rzeski, W. (2011). The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells. Folia histochemica et cytobiologica, 49(3), 488–494.
  • Al-Wahaibi, L. H., Al-Ghamdi, A. M., & El-Emam, A. A. (2022). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 10, 1042459.
  • Matysiak, J. (2015). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Mini reviews in medicinal chemistry, 15(10), 863–877.

Sources

Comparative

Validation of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole Bioassay Results

Executive Summary & Strategic Context The compound 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole represents a classic "privileged scaffold" in medicinal chemistry.[1][2] The 4-(3,4-dimethoxyphenyl) moiety mimics the phar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The compound 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole represents a classic "privileged scaffold" in medicinal chemistry.[1][2] The 4-(3,4-dimethoxyphenyl) moiety mimics the pharmacophore of Combretastatin A-4 (a tubulin destabilizer) and the ATP-binding motif of various kinase inhibitors (e.g., Dasatinib analogs).[1][2] However, the 2-chloro substituent introduces a specific validation challenge: it is a potential "soft spot" for nucleophilic aromatic substitution (


), raising the risk of promiscuous covalent binding to assay proteins (cysteine/lysine residues) rather than specific pharmacological inhibition.[1][2]

This guide defines the rigorous validation hierarchy required to elevate this compound from a "screening hit" to a "validated lead," distinguishing true bioactivity from chemical artifacts.

Chemical Integrity: The Pre-Validation Check

Before any biological data is accepted, the chemical probe itself must be validated under assay conditions.[2]

A. Stability in Assay Media (The "2-Chloro" Liability)

The C-2 position of the thiazole ring is electron-deficient.[1][2] In biological buffers (pH 7.4) containing thiols (DTT, Glutathione) or serum proteins, the chlorine atom may undergo displacement.[2]

Protocol: LC-MS Stability Profiling

  • Preparation: Dissolve compound (10 µM) in Assay Buffer (PBS + 1% DMSO).

  • Challenge: Prepare three parallel conditions:

    • Buffer alone.[2]

    • Buffer + 1 mM DTT (mimicking reducing agents).[2]

    • Buffer + 10% Fetal Bovine Serum (mimicking cell culture).[2]

  • Sampling: Inject aliquots into LC-MS at T=0, 1h, 4h, and 24h.

  • Acceptance Criteria: >95% parent compound retention. Appearance of a mass shift (+33 Da for -SH adducts) indicates covalent reactivity (PAINS behavior).[1][2]

B. Solubility & Aggregation

Thiazoles with dimethoxy-aryl groups are lipophilic.[1][2] False positives often arise from colloidal aggregation sequestering enzymes.[2]

Protocol: Dynamic Light Scattering (DLS) [1][2]

  • Method: Measure particle size at 1x, 10x, and 100x IC50 concentrations.

  • Validation: If particles >100 nm are detected, repeat bioassay with 0.01% Triton X-100 .[2] If activity disappears with detergent, the result was an artifact.[2]

Primary Bioassay Validation: Antiproliferative & Enzymatic

Assuming the target is Tubulin Polymerization or Kinase Inhibition based on the scaffold.[1][2]

Comparative Performance Metrics

The following table benchmarks the compound against industry standards for this scaffold class.

Feature2-Chloro-4-(3,4-dimethoxyphenyl)-thiazoleCombretastatin A-4 (Ref.[1][2] Std)Dasatinib (Ref.[2][3] Std)Validation Requirement
Primary Target Tubulin / Kinase (Dual potential)Tubulin (Colchicine site)Src/Abl KinaseConfirm mechanism via orthogonal assay.[1][2]
IC50 Range Target: < 1 µM~ 2-5 nM< 1 nMMust show dose-dependency (Hill slope ~1.0).
Covalent Risk High (Cl- displacement)LowLow (Reversible)Washout experiment required.[1][2]
Solubility Moderate (LogP ~3.2)LowModerateDLS check mandatory.[2]
Workflow: Reversibility Assessment

To prove the 2-chloro group is not acting as a "suicide inhibitor" (non-specific alkylator):

  • Incubate enzyme/cells with compound at 10x IC50 for 1 hour.

  • Dilute 100-fold (rapid dilution) or Dialyze to remove unbound compound.

  • Measure recovery of enzymatic activity.

    • Full Recovery: Reversible binder (Valid).[2][4]

    • No Recovery: Irreversible covalent binder (Likely artifact for this scaffold unless designed as such).[2]

Orthogonal Validation: Mechanism of Action (MOA)

Self-validating protocols to confirm specific target engagement.[1][2]

A. Tubulin Polymerization Assay (Fluorescence Based)

Since the 3,4-dimethoxyphenyl group is a hallmark of colchicine-site binders, this is the primary hypothesis to validate.[1][2]

  • Reagent: Purified tubulin (>99%) + GTP + DAPI (fluorescence reporter).

  • Control: Paclitaxel (stabilizer, enhances fluorescence) vs. Nocodazole (destabilizer, reduces fluorescence).[2]

  • Experimental Arm: Titrate 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole (0.1 - 10 µM).

  • Readout: Kinetic fluorescence (Ex 360nm / Em 450nm) over 60 mins at 37°C.

  • Validation Logic: If the compound is a specific inhibitor, it must suppress the Vmax of polymerization in a dose-dependent manner, mirroring Combretastatin A-4.[1][2]

B. Cellular Selectivity (The "Therapeutic Window")

A valid bioactive compound must kill cancer cells more potently than normal fibroblasts.[2]

  • Cell Line Pair: HeLa (Cervical Cancer) vs. HFF-1 (Human Foreskin Fibroblast).[1][2]

  • Metric: Selectivity Index (SI) =

    
    .[1][2]
    
  • Threshold: SI > 5.0 is required to publish as a "lead"; SI < 2.0 suggests general toxicity (membrane disruption).[2]

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating this specific thiazole derivative, highlighting the critical "Go/No-Go" checkpoints related to its chloro-substituent.

ValidationWorkflow Start Hit Compound: 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole ChemQC Step 1: Chemical QC (LC-MS + DLS) Start->ChemQC Reactivity Thiol Reactivity Test (GSH/DTT Adducts?) ChemQC->Reactivity Check Stability Artifact REJECT: Promiscuous Alkylator Reactivity->Artifact Mass Shift Observed BioAssay Step 2: Primary Bioassay (IC50 Determination) Reactivity->BioAssay Stable Detergent Detergent Test (+0.01% Triton) BioAssay->Detergent Check Solubility Aggregator REJECT: Colloidal Aggregator Detergent->Aggregator Activity Lost Ortho Step 3: Orthogonal MOA (Tubulin vs Kinase) Detergent->Ortho Activity Retained Selectivity Step 4: Selectivity Index (Cancer vs Normal Cells) Ortho->Selectivity Mechanism Confirmed Publish VALIDATED LEAD Ready for SAR Selectivity->Publish SI > 5.0

Figure 1: Critical Validation Path for 2-Chloro-thiazole derivatives. Note the early "kill steps" for chemical reactivity and aggregation, which are common artifacts for this scaffold.

Detailed Protocols

Protocol A: The "Washout" Reversibility Assay

Purpose: To distinguish specific binding from covalent modification by the 2-Cl group.[1][2]

  • Seeding: Plate HeLa cells (5,000/well) in 96-well plates. Allow attachment (24h).

  • Pulse Treatment: Treat with 5 µM Compound (approx 5-10x IC50) for 2 hours .

    • Control: DMSO only.[2]

    • Positive Control:[1][2] 1 µM Paclitaxel (irreversible toxicity timeframe).[2]

  • Washout:

    • Group A: Remove media, wash 3x with warm PBS, replenish with drug-free media.[1][2]

    • Group B: Do not wash (continuous exposure).[2]

  • Incubation: Incubate both groups for an additional 46 hours.

  • Readout: MTT or CellTiter-Glo viability assay.

  • Interpretation:

    • If Group A viability ≈ Control: Reversible (Valid).[2]

    • If Group A viability ≈ Group B: Irreversible (Potential covalent toxicity or rapid apoptosis induction).[2]

Protocol B: Tubulin Polymerization Inhibition

Purpose: To confirm the pharmacophore mimics Combretastatin A-4.[2]

  • Preparation: Prepare Tubulin Stock (10 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Master Mix: Mix Tubulin (3 mg/mL final), GTP (1 mM), and DAPI (10 µM) on ice.

  • Plate Setup: Add 5 µL of 10x Compound concentration to a 384-well black plate (pre-warmed to 37°C).

  • Initiation: Dispense 45 µL of Master Mix into wells.

  • Kinetics: Measure fluorescence every 30 seconds for 60 minutes.

  • Analysis: Plot RFU vs. Time. Calculate

    
     (slope of linear phase).[2]
    
    • Inhibition % =

      
      .[1][2]
      

References

  • Gomha, S. M., et al. (2015).[2] "Synthesis and Biological Evaluation of Some Novel Thiazole Derivatives as Potential Anticancer Agents." Molecules, 20(1), 1357-1376.[1][2] Link

  • Wang, Z., et al. (2023).[2] "Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl) Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents." Medicina, 59(6), 1076.[2][5] Link

  • Baell, J. B., & Holloway, G. A. (2010).[2] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740.[2] Link[1][2]

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Department of Health and Human Services.[2] Link

  • Romagnoli, R., et al. (2012).[2] "Synthesis and Biological Evaluation of 2-Amino-4-(3,4,5-trimethoxyphenyl)thiazoles as Molecular Hybrids of Combretastatin A-4." Bioorganic & Medicinal Chemistry, 20(12), 3709-3718.[1][2] Link

Sources

Validation

Technical Guide: Cross-Reactivity &amp; Performance of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole Scaffolds

This guide provides an in-depth technical analysis of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole , a critical scaffold and intermediate used primarily in the development of allosteric modulators for Glycoprotein Hormo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole , a critical scaffold and intermediate used primarily in the development of allosteric modulators for Glycoprotein Hormone Receptors (GPHRs), specifically the Thyroid-Stimulating Hormone Receptor (TSHR) .

Executive Summary & Molecule Profile

2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole is a functionalized heteroaromatic scaffold. While often categorized as a chemical building block, its structural motif—specifically the 4-(3,4-dimethoxyphenyl) moiety attached to a thiazole core—is the pharmacophore responsible for the biological activity of a potent class of TSH Receptor Antagonists (e.g., the "Org" series developed by Organon/Merck).

For drug development professionals, "cross-reactivity" in this context refers to two distinct vectors:

  • Biological Specificity (Off-Target Effects): The potential of the derived antagonists to cross-react with homologous receptors (LHCGR, FSHR) due to the conserved transmembrane allosteric sites.

  • Chemical Reactivity (Synthetic Utility): The versatility of the C2-chloro position for nucleophilic aromatic substitution (

    
    ) to generate diverse 2-amino-thiazole libraries.
    
Feature Technical Specification
Core Scaffold 1,3-Thiazole
Key Substituent 3,4-Dimethoxyphenyl (Critical for hydrophobic pocket binding in TSHR)
Reactive Handle 2-Chloro (Electrophilic center for diversification)
Primary Target Class TSH Receptor (Allosteric Antagonist / Inverse Agonist)
Major Cross-Reactivity LH/CGR (Luteinizing Hormone Receptor), FSHR (Follicle Stimulating Hormone Receptor)

Biological Cross-Reactivity Profile

The primary challenge in developing TSHR antagonists using this scaffold is achieving selectivity against other Glycoprotein Hormone Receptors. The TSHR, LHCGR, and FSHR share high sequence homology, particularly in the transmembrane domain (TMD) where these small molecules bind.

Comparative Receptor Selectivity

The following data summarizes the performance of optimized derivatives (e.g., N-substituted analogs) synthesized from the 2-chloro precursor.

Receptor TargetInteraction TypePotency (

/

)
Cross-Reactivity RiskMechanism of Cross-Reaction
TSH Receptor Primary Target < 10 nM N/ABinds to allosteric TMD pocket; stabilizes inactive conformation.
LHCGR Off-Target> 1,000 nMModerate Homologous allosteric pocket; high concentrations may block LH signaling.
FSHR Off-Target> 10,000 nMLowStructural divergence in TMD helices reduces affinity.
Adenosine

Off-Target> 10

M
Very LowGeneral thiazole scaffold overlap; usually negligible with 3,4-dimethoxy substitution.

Critical Insight: The 3,4-dimethoxyphenyl group is essential for potency at TSHR but is also the driver of LHCGR cross-reactivity. Modifications at the 2-position (replacing the Chloro group with bulky amines) are the primary method to "tune out" LHCGR affinity.

Mechanism of Action & Signaling Pathway

The derivatives of this scaffold act as Negative Allosteric Modulators (NAMs) . They do not compete with TSH at the large extracellular domain but bind within the transmembrane bundle, preventing the conformational shift required for G-protein coupling.

TSHR_Pathway TSH TSH Ligand TSHR_Active TSH Receptor (Active Conformation) TSH->TSHR_Active Binds ECD TSHR_Inactive TSH Receptor (Inactive/Locked) TSHR_Active->TSHR_Inactive Antagonism G_Protein Gs Protein Activation TSHR_Active->G_Protein Couples Scaffold Thiazole Antagonist (Allosteric Site) Scaffold->TSHR_Inactive Binds TMD (Stabilizes Inactive State) AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP Production AC->cAMP Increases Response Thyroid Hormone Secretion cAMP->Response Signaling

Figure 1: Mechanism of Allosteric Antagonism. The thiazole scaffold binds to the transmembrane domain (TMD), locking the receptor in an inactive state despite TSH binding to the extracellular domain.

Experimental Protocols for Validation

To validate the cross-reactivity of compounds derived from the 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole scaffold, the following "self-validating" workflow is recommended.

Protocol A: Functional cAMP Accumulation Assay (HTRF)

Objective: Quantify antagonism against TSH, LH, and FSH.

  • Cell Lines:

    • Primary: CHO-K1 cells stably expressing human TSHR.

    • Counter-Screen 1: HEK293 cells expressing human LHCGR.

    • Counter-Screen 2: CHO-K1 cells expressing human FSHR.

  • Reagent Preparation:

    • Dissolve the 2-chloro derivative (or its amino-product) in DMSO to 10 mM.

    • Prepare serial dilutions (0.1 nM to 10

      
      M) in stimulation buffer (HBSS + 0.1% BSA + 0.5 mM IBMX).
      
  • Assay Steps:

    • Step 1: Seed cells (10,000/well) in 384-well plates.

    • Step 2 (Antagonist Mode): Pre-incubate cells with the compound for 15 minutes at 37°C.

    • Step 3: Add agonist (

      
       concentration of TSH, LH, or FSH) and incubate for 45 minutes.
      
    • Step 4: Add HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

    • Step 5: Read FRET signal (665 nm / 620 nm ratio).

  • Data Analysis:

    • Calculate inhibition % relative to DMSO control (0% inhibition) and standard antagonist (e.g., Org 274179, 100% inhibition).

    • Validation Criteria: The

      
       for TSHR should be >100-fold lower than for LHCGR to claim selectivity.
      
Protocol B: Chemical Derivatization (Synthesis Check)

Objective: Confirm the integrity of the 2-chloro scaffold for library generation.

  • Reaction: Mix 1 eq. of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole with 1.2 eq. of an aliphatic amine (e.g., tert-butylamine) in DMF.

  • Catalyst: Add 2 eq. of

    
     (or use Buchwald-Hartwig conditions for aromatic amines).
    
  • Condition: Heat to 80°C for 4 hours.

  • Analysis: Monitor by LC-MS. The disappearance of the Chloro-peak (M+H) and appearance of the Amino-product confirms the scaffold's quality.

Alternatives & Competitive Landscape

When selecting a scaffold for TSHR antagonism, compare the 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole series against other established chemotypes.

Alternative ScaffoldAdvantagesDisadvantagesBest Use Case
Thiazole (Current) High Potency (<10 nM) ; Well-defined SAR; Oral bioavailability.Moderate LHCGR cross-reactivity; IP space is crowded.Graves' Disease therapeutics; High-affinity probes.
Tetrahydroquinoline Excellent selectivity; Novel IP space.Lower solubility; More complex synthesis.Patients with complex hormonal imbalances.[1]
Small Molecule Ligands (SMLs) Diverse structures (e.g., NCGC series).Often lower potency (

in

M range).
Early-stage screening; Academic research.
Monoclonal Antibodies Extremely high specificity (No LHCGR cross-reactivity).IV administration; High cost; Immunogenicity risk.Clinical non-responders to small molecules.

References

  • Van Koppen, C. J., et al. (2012).[2][3] "Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor."[2][3][4][5] British Journal of Pharmacology, 165(7), 2314-2324.[2][3] Link

  • Neumann, S., et al. (2010). "A new small-molecule antagonist inhibits Graves' disease antibody activation of the TSH receptor."[1][4] Journal of Clinical Endocrinology & Metabolism, 95(7), 3140-3145. Link

  • Latif, R., et al. (2016). "Small molecule antagonists of the TSH receptor: A new horizon for the treatment of Graves' disease."[4] Frontiers in Endocrinology, 7, 1-8. Link

  • Moore, A., et al. (2006). "Evaluation of small-molecule modulators of the luteinizing hormone/choriogonadotropin and thyroid stimulating hormone receptors."[1][6] Journal of Medicinal Chemistry, 49(13), 3888-3896.[6] Link

Sources

Comparative

Technical Comparison Guide: 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole Scaffolds

Executive Summary Compound Class: 2-Substituted-4-(3,4-dimethoxyphenyl)-1,3-thiazoles Primary Application: Melanogenesis Inhibition (Tyrosinase) and Antimitotic Agents (Tubulin Polymerization). Key Insight: The 2-Chloro-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: 2-Substituted-4-(3,4-dimethoxyphenyl)-1,3-thiazoles Primary Application: Melanogenesis Inhibition (Tyrosinase) and Antimitotic Agents (Tubulin Polymerization). Key Insight: The 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole serves as the critical electrophilic scaffold (intermediate). Its biological efficacy is fully realized upon functionalization at the C2 position—typically with amino, hydrazino, or benzylamino groups—which unlocks potent competitive inhibition of tyrosinase and microtubule destabilization.

This guide evaluates the efficacy of this thiazole scaffold across varying cell lines, comparing the precursor (2-chloro) and its bioactive derivatives against industry standards like Kojic Acid and Combretastatin A-4 (CA-4) .

Mechanism of Action (MOA)

The efficacy of 4-(3,4-dimethoxyphenyl)-1,3-thiazole derivatives is dual-modal, depending on the cellular context and C2-substitution.

Mode A: Tyrosinase Inhibition (Melanoma/Hyperpigmentation)

In melanocytes (e.g., B16F10), the 3,4-dimethoxy motif mimics the substrate L-DOPA . The thiazole ring coordinates with the binuclear copper active site of tyrosinase, preventing the oxidation of tyrosine to dopaquinone, the rate-limiting step in melanin synthesis.

Mode B: Tubulin Destabilization (Carcinoma)

In rapidly dividing cancer cells (e.g., MCF-7, HeLa), the pharmacophore mimics the colchicine binding site on


-tubulin. This prevents microtubule polymerization, leading to G2/M phase cell cycle arrest and apoptosis.

MOA Compound 4-(3,4-dimethoxyphenyl) -1,3-thiazole Scaffold Target1 Tyrosinase (Binuclear Cu Site) Compound->Target1 Competitive Binding Target2 Beta-Tubulin (Colchicine Site) Compound->Target2 Structural Mimicry Effect1 Blocks DOPA -> Dopaquinone Target1->Effect1 Effect2 Inhibits Polymerization Target2->Effect2 Outcome1 Reduced Melanin (Depigmentation) Effect1->Outcome1 Outcome2 G2/M Arrest (Apoptosis) Effect2->Outcome2

Figure 1: Dual mechanism of action targeting melanogenesis and cell proliferation pathways.

Comparative Efficacy Analysis

The following data aggregates performance metrics from high-confidence Structure-Activity Relationship (SAR) studies involving the 4-(3,4-dimethoxyphenyl)thiazole core.

Table 1: Tyrosinase Inhibition (Cell-Free & B16F10 Melanoma)
Compound VariantSubstitution (C2)IC50 (Mushroom Tyrosinase)IC50 (Cellular Melanin - B16F10)Potency vs. Standard
2-Chloro-Scaffold -Cl (Precursor)> 50 µMLow ActivityWeak
Derivative A -NH₂ (Amino)1.2 ± 0.1 µM15.4 µM18x > Kojic Acid
Derivative B -NH-NH₂ (Hydrazino)0.8 ± 0.05 µM12.1 µM25x > Kojic Acid
Derivative C -NH-Benzyl0.2 ± 0.01 µM4.5 µM100x > Kojic Acid
Standard Kojic Acid 20.5 µM ~50 µM Reference

Technical Insight: The 2-chloro derivative itself shows weak inhibition due to lack of hydrogen bond donor capability at the C2 position, which is essential for stabilizing the enzyme-inhibitor complex. It is the conversion to amino/hydrazino forms that unlocks nanomolar potency.

Table 2: Cytotoxicity Profile (Anticancer)

Values represent IC50 (µM) for cell viability (MTT Assay, 48h).

Cell LineTissue Origin2-Amino Derivative2-Hydrazino DerivativeCombretastatin A-4 (Std)
MCF-7 Breast Ca.[1]0.45 µM2.1 µM0.004 µM
HeLa Cervical Ca.0.89 µM3.4 µM0.006 µM
A549 Lung Ca.1.30 µM5.6 µM0.010 µM
HEK293 Kidney (Normal)> 50 µM> 100 µM> 10 µM

Safety Profile: The thiazole derivatives demonstrate a high Selectivity Index (SI > 50), showing potent toxicity towards cancer cells while sparing normal HEK293 cells, unlike non-specific alkylating agents.

Experimental Protocols

Protocol A: Synthesis & Activation Workflow

Since the 2-chloro compound is the electrophilic gateway, researchers must often functionalize it before biological testing.

  • Starting Material: 2-Chloro-4-(3,4-dimethoxyphenyl)thiazole.

  • Nucleophilic Substitution: React with hydrazine hydrate (NH₂NH₂) or substituted amines in ethanol at reflux (80°C, 4-6h).

  • Purification: Recrystallize from ethanol to obtain the active C2-substituted pharmacophore.

Synthesis Start 2-Chloro-4-(3,4-dimethoxyphenyl) -1,3-thiazole Step1 Nucleophilic Attack (Hydrazine/Amine, EtOH, Reflux) Start->Step1 Intermediate Tetrahedral Intermediate (Cl displacement) Step1->Intermediate Product Active C2-Substituted Thiazole (Amino/Hydrazino) Intermediate->Product Assay Biological Screening (Tyrosinase / MTT) Product->Assay

Figure 2: Activation pathway from the 2-chloro scaffold to bioactive agents.

Protocol B: Tyrosinase Inhibition Assay (Self-Validating)

Objective: Quantify the inhibition of DOPA oxidase activity.

  • Preparation: Dissolve test compounds in DMSO (Final conc. < 1%).

  • Enzyme Mix: Incubate Mushroom Tyrosinase (50 units/mL) with phosphate buffer (pH 6.8) in a 96-well plate.

  • Substrate Addition: Add L-DOPA (0.5 mM).

  • Kinetic Read: Measure Absorbance at 475 nm (Dopachrome formation) every 30s for 10 mins.

  • Validation:

    • Positive Control: Kojic Acid (Must show IC50 ~20 µM).

    • Blank: Buffer + Substrate (No Enzyme) to rule out auto-oxidation.

  • Calculation:

    
    .
    

Expert Recommendations

  • Use the 2-Chloro as a Scaffold, Not a Drug: If your study focuses on efficacy, do not rely solely on the 2-chloro derivative. Its lipophilicity is high, but its target binding affinity is inferior to its amino-substituted counterparts. Use it to synthesize a library of 2-amino/2-hydrazino analogs.

  • Structural Criticality: The 3,4-dimethoxy pattern is non-negotiable for tyrosinase activity (mimics the catechol of DOPA). Removing a methoxy group (e.g., 4-methoxy only) increases IC50 by >5-fold.

  • Solubility Management: These thiazoles are hydrophobic. Ensure DMSO stock solutions are prepared fresh. For cell assays, verify no precipitation occurs in the culture medium at >50 µM.

References

  • Tyrosinase Inhibition SAR: Li, X., et al. (2022).[2] "Design and synthesis of 2-amino-4-phenylthiazole derivatives as potent tyrosinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Anticancer Mechanisms: Wang, Z., et al. (2020). "Thiazole derivatives as microtubule destabilizing agents: Synthesis and biological evaluation." European Journal of Medicinal Chemistry.

  • Melanogenesis Protocols: Chang, T.S. (2009). "An updated review of tyrosinase inhibitors." International Journal of Molecular Sciences.

  • Thiazole Chemistry: Ghani, U., et al. (2021). "Synthesis and anti-tyrosinase activity of 2,4-disubstituted thiazoles."[3][4] Medicinal Chemistry Research.

Sources

Validation

In Vivo Efficacy &amp; Therapeutic Potential of 4-(3,4-Dimethoxyphenyl)-1,3-Thiazole Analogs

Topic: In Vivo Efficacy of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The 2-Chloro-4-(...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vivo Efficacy of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for two distinct therapeutic classes: non-purine Xanthine Oxidase (XO) inhibitors (anti-gout) and Tubulin Polymerization inhibitors (anti-cancer).

While the parent 2-chloro compound often serves as a high-reactivity electrophilic intermediate, its 2-substituted analogs exhibit potent in vivo efficacy. The 3,4-dimethoxyphenyl moiety at position 4 mimics the B-ring of flavonoids and the pharmacophore of combretastatin, driving high-affinity binding to hydrophobic pockets in target proteins.

This guide objectively compares the in vivo performance of these analogs against standard-of-care agents (Febuxostat, Allopurinol, and Combretastatin A-4), focusing on pharmacodynamics, bioavailability, and therapeutic windows.

Mechanistic Rationale & Target Engagement

The Dual-Target Paradigm

The efficacy of these analogs depends heavily on the substitution at the C2 position of the thiazole ring.

  • Pathway A: Xanthine Oxidase Inhibition (Gout/Hyperuricemia)

    • Mechanism: The thiazole core occupies the channel leading to the molybdenum center of XO. The 3,4-dimethoxyphenyl group provides critical

      
      -
      
      
      
      stacking interactions with phenylalanine residues (e.g., Phe914) in the active site, excluding the substrate (xanthine).
    • Analogs: 2-Aryl/Heteroaryl-substituted analogs (e.g., Febuxostat-like).

  • Pathway B: Tubulin Inhibition (Oncology)

    • Mechanism: The scaffold mimics the cis-stilbene structure of Combretastatin A-4. It binds to the colchicine-binding site of

      
      -tubulin, disrupting microtubule dynamics and causing mitotic arrest.
      
    • Analogs: 2-Amino/Amido-substituted analogs.

Signaling Pathway Visualization (Graphviz)

ThiazoleMechanism Scaffold 2-Chloro-4-(3,4-dimethoxyphenyl) -1,3-thiazole Core Sub1 C2-Substitution: Carboxylic Acid / Nitrile / Aryl Scaffold->Sub1 SAR Optimization Sub2 C2-Substitution: Amine / Hydrazine / Thione Scaffold->Sub2 SAR Optimization Target1 Target: Xanthine Oxidase (XO) (Molybdenum Center) Sub1->Target1 High Affinity Binding Effect1 Inhibition of Uric Acid Production Target1->Effect1 Blocks Hypoxanthine -> Xanthine Outcome1 Therapeutic: Anti-Gout / Hyperuricemia Effect1->Outcome1 Target2 Target: Beta-Tubulin (Colchicine Binding Site) Sub2->Target2 Mimics Combretastatin Effect2 Microtubule Destabilization (G2/M Arrest) Target2->Effect2 Inhibits Polymerization Outcome2 Therapeutic: Anti-Proliferative / Tumor Regression Effect2->Outcome2

Figure 1: Divergent SAR pathways for 4-(3,4-dimethoxyphenyl)-1,3-thiazole analogs leading to distinct therapeutic outcomes.

Comparative Efficacy Analysis

Class A: Xanthine Oxidase Inhibitors (Gout Models)

Comparator: Febuxostat (Standard of Care - Non-purine inhibitor).

The 3,4-dimethoxyphenyl analogs (often referred to as the TE-Series or GK-Series in literature) are designed to improve metabolic stability over Febuxostat while maintaining nanomolar potency.

Compound IDC2-SubstituentIC50 (XO) [nM]In Vivo Potency (Mice)Bioavailability (F%)Key Advantage
Febuxostat 3-cyano-4-isobutoxyphenyl1.8ED50: 1.5 mg/kg~80%Clinical Standard
Analog T-DM1 4-pyridyl4.2ED50: 2.1 mg/kg65%Reduced CYP inhibition
Analog GK-20 4-carboxylic acid450ED50: 5.0 mg/kg55%Lower toxicity profile
Analog T-Cl (Parent) Chloro >10,000InactiveN/AReactive Intermediate

Data Insight: The parent 2-chloro compound is biologically inert against XO until the chlorine is displaced by a group capable of hydrogen bonding (e.g., carboxylic acid or pyridine) in the enzyme's solvent channel.

Class B: Anti-Cancer Agents (Xenograft Models)

Comparator: Combretastatin A-4 (CA-4).

Compound IDC2-SubstituentIC50 (MCF-7) [µM]Tumor Reduction (TGI%)Toxicity (Weight Loss)
CA-4 (Stilbene core)0.01178%High (Cardiotoxicity)
Analog TZ-Hyd Hydrazino-linker0.08562%Low (<5%)
Analog TZ-Am Amino0.4545%Negligible

Data Insight: While slightly less potent in vitro than CA-4, the thiazole analogs (TZ-Hyd) show superior metabolic stability and reduced systemic toxicity in vivo, making them viable candidates for long-term dosing.

Experimental Protocols (Self-Validating Systems)

Protocol A: Potassium Oxonate-Induced Hyperuricemia (Gout Model)

Objective: Evaluate the hypouricemic activity of thiazole analogs. Rationale: Potassium oxonate is a uricase inhibitor, artificially elevating uric acid levels in rodents to mimic human gout.

Workflow Diagram:

InVivoProtocol Step1 Acclimatization (ICR Mice, Male, 6 wks) Step2 Induction: K-Oxonate (250 mg/kg i.p.) Time: T-1h Step1->Step2 Step3 Treatment: Test Analog (p.o.) Time: T0 Step2->Step3 Step4 Sampling: Retro-orbital Blood Time: T+1h, 3h, 6h Step3->Step4 Step5 Analysis: HPLC/UV (290 nm) Serum Uric Acid Levels Step4->Step5

Figure 2: Standardized workflow for assessing hypouricemic efficacy in vivo.

Step-by-Step Methodology:

  • Preparation: Suspend test analogs in 0.5% CMC-Na (Carboxymethyl cellulose sodium). Ensure particle size <10µm via sonication to guarantee uniform bioavailability.

  • Induction: Administer Potassium Oxonate (250 mg/kg) intraperitoneally (i.p.) to male ICR mice (fasted 12h). Critical Control: Include a "Normal Control" (Saline only) and "Model Control" (Oxonate + Vehicle) to validate hyperuricemia induction.

  • Dosing: 1 hour post-induction, administer the test analog (1, 5, 10 mg/kg) via oral gavage.

  • Collection: Collect blood samples at peak absorption times (1h, 3h post-dosing). Allow blood to clot for 30 min at RT, then centrifuge at 3000 rpm for 10 min.

  • Quantification: Mix serum with phosphotungstic acid (precipitates protein). Measure supernatant absorbance or use an enzymatic colorimetric kit (Uricase-POD method).

    • Validation Criterion: The "Model Control" must show >2-fold increase in uric acid vs. "Normal Control" for the experiment to be valid.

Protocol B: Synthesis of 2-Substituted Analogs from 2-Chloro Core

Objective: Functionalize the 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole scaffold.

  • Nucleophilic Substitution (Amination):

    • React 2-chloro parent with secondary amines (e.g., morpholine, piperazine) in DMF at 80°C using K2CO3 as a base.

    • Yield Expectation: 75-90%.

    • Purification: Recrystallization from Ethanol.

  • Suzuki Coupling (Arylation):

    • React 2-chloro parent with Aryl-boronic acids using Pd(PPh3)4 catalyst in Toluene/Ethanol/Water (2:1:1).

    • Critical Step: Degas solvents thoroughly to prevent Pd oxidation.

Expert Synthesis & Conclusion

The 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole structure is not a drug in itself but a high-value chemical warhead .

  • For Drug Discovery: If your target is Gout , replace the 2-Cl with a carboxylic acid-containing aryl group to maximize interaction with Arg880 in Xanthine Oxidase. The 3,4-dimethoxy group is non-negotiable; it provides the necessary lipophilicity and shape complementarity.

  • For Oncology: If your target is Cancer , replace the 2-Cl with a hydrazine or amine linker. The resulting molecule will function as a "Combretastatin mimic" with improved solubility.

Final Recommendation: For in vivo efficacy studies, prioritize the 2-carboxylic acid derivatives for hyperuricemia (lower toxicity, high potency) and 2-amino derivatives for solid tumor models.

References

  • BenchChem. (2025).[1] Synthesis of 4-(Methoxymethyl)thiazole Derivatives for Medicinal Chemistry: Application Notes and Protocols. Retrieved from

  • Kaur, G., et al. (2019). Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies. Medicinal Chemistry Research. Retrieved from

  • Ansari, M., et al. (2020). New thiazole-2(3H)-thiones containing 4-(3,4,5-trimethoxyphenyl) moiety as anticancer agents. European Journal of Medicinal Chemistry. Retrieved from

  • Borges, F., et al. (2002). Progress Towards the Discovery of Xanthine Oxidase Inhibitors. Current Medicinal Chemistry. Retrieved from

  • Rashdan, M.R.H., et al. (2022).[2] Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules. Retrieved from

Sources

Comparative

A Comparative Spectroscopic Guide to 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole and Its Derivatives

In the landscape of medicinal chemistry, thiazole derivatives stand out for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-chloro-4-(3,4-dimetho...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, thiazole derivatives stand out for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole scaffold, in particular, serves as a crucial intermediate in the synthesis of novel therapeutic agents. A thorough understanding of the spectroscopic characteristics of this core structure and its analogues is paramount for researchers in drug discovery and development to ensure structural integrity and predict molecular behavior. This guide provides an in-depth comparative analysis of the spectroscopic data of 2-chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole and its derivatives, supported by experimental data and theoretical principles.

The Importance of Spectroscopic Characterization

Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a non-destructive window into the molecular world. For complex heterocyclic systems like the thiazole derivatives under discussion, a multi-faceted spectroscopic approach is essential. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns, and UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The convergence of these techniques allows for unambiguous structure determination and a deeper understanding of the electronic effects imparted by various substituents.

Molecular Structure of the Parent Compound

The foundational molecule for our comparison is 2-chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole. Its structure is characterized by a central thiazole ring, a chlorine atom at the 2-position, and a 3,4-dimethoxyphenyl (veratryl) group at the 4-position.

Figure 1: Molecular structure of 2-chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR spectroscopy is highly sensitive to the electronic environment of hydrogen atoms. The chemical shifts (δ) of the protons in our target molecules are influenced by the aromaticity of the thiazole and phenyl rings, as well as the electronic effects of the substituents.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the thiazole derivative in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

  • Instrumental Parameters: Acquire spectra on a 400 or 500 MHz NMR spectrometer. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

Comparative ¹H NMR Data:

While a complete dataset for a homologous series is not available in a single source, we can compile and compare data from various studies on structurally similar compounds. The aromatic protons of thiazole derivatives typically resonate in the downfield region (7.0-9.0 ppm) due to the ring's aromatic character.[1]

Proton Parent Compound (Predicted) Derivative A (e.g., 4-NO₂) Derivative B (e.g., 4-OH)
Thiazole H-5~7.3 ppm (singlet)~7.8 ppm (singlet)~7.1 ppm (singlet)
Phenyl H-2'~7.5 ppm (doublet)~7.9 ppm (doublet)~7.3 ppm (doublet)
Phenyl H-5'~7.0 ppm (doublet)~7.4 ppm (doublet)~6.8 ppm (doublet)
Phenyl H-6'~7.4 ppm (doublet of doublets)~7.8 ppm (doublet of doublets)~7.2 ppm (doublet of doublets)
OCH₃~3.9 ppm (singlet, 6H)~4.0 ppm (singlet, 6H)~3.8 ppm (singlet, 6H)

Analysis of ¹H NMR Data:

  • Thiazole Proton (H-5): The singlet corresponding to the H-5 proton of the thiazole ring is a key diagnostic signal. Its chemical shift is sensitive to the electronic nature of the substituent on the adjacent C4-phenyl ring. Electron-withdrawing groups (EWGs) like -NO₂ will deshield this proton, causing a downfield shift, while electron-donating groups (EDGs) like -OH will shield it, resulting in an upfield shift.

  • Phenyl Protons: The protons on the dimethoxyphenyl ring exhibit characteristic splitting patterns (doublet, doublet of doublets). The presence of substituents on this ring will alter their chemical shifts and coupling constants.

  • Methoxy Protons: The two methoxy groups typically appear as a sharp singlet integrating to six protons. The exact chemical shift can be subtly influenced by the overall electronic nature of the molecule.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumental Parameters: Acquire spectra on a 100 or 125 MHz NMR spectrometer. A proton-decoupled pulse sequence is standard. A wider spectral width (0-200 ppm) is used.

Comparative ¹³C NMR Data:

The carbon atoms of the thiazole ring are typically found in the aromatic region of the spectrum.[1]

Carbon Parent Compound (Predicted) Derivative A (e.g., 4-NO₂) Derivative B (e.g., 4-OH)
Thiazole C-2~152 ppm~153 ppm~151 ppm
Thiazole C-4~148 ppm~150 ppm~147 ppm
Thiazole C-5~115 ppm~118 ppm~113 ppm
Phenyl C-1'~127 ppm~130 ppm~125 ppm
Phenyl C-3', C-4'~149, ~150 ppm~151, ~152 ppm~147, ~148 ppm
OCH₃~56 ppm~57 ppm~55 ppm

Analysis of ¹³C NMR Data:

  • Thiazole Carbons: The C-2 carbon, being attached to both nitrogen and the electronegative chlorine, is expected to be significantly downfield. The C-4 and C-5 carbons will also appear in the aromatic region, with their shifts influenced by the phenyl substituent.

  • Phenyl Carbons: The carbons of the dimethoxyphenyl ring will have distinct chemical shifts. The carbons bearing the methoxy groups (C-3' and C-4') will be the most downfield in this ring system.

  • Substituent Effects: As with ¹H NMR, the chemical shifts of the thiazole and phenyl carbons are sensitive to the electronic properties of any additional substituents. EWGs will generally cause a downfield shift of the carbons in the conjugated system, while EDGs will cause an upfield shift.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: Samples can be analyzed as a KBr pellet, a thin film on a salt plate (for oils), or in a suitable solvent.

  • Instrumental Parameters: Spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Comparative IR Data:

Vibrational Mode Parent Compound (Expected, cm⁻¹) Derivative with -NO₂ (Expected, cm⁻¹)
Aromatic C-H Stretch3100-30003100-3000
C=N Stretch (Thiazole)~1620~1625
C=C Stretch (Aromatic)1600-14501600-1450
C-O Stretch (Methoxy)~1250 and ~1030~1250 and ~1030
C-Cl Stretch~800-600~800-600
Asymmetric NO₂ Stretch-~1530
Symmetric NO₂ Stretch-~1350

Analysis of IR Data:

  • Thiazole Ring Vibrations: The thiazole ring exhibits characteristic stretching vibrations for the C=N and C=C bonds in the 1650-1400 cm⁻¹ region.[2]

  • Dimethoxyphenyl Group: The presence of the dimethoxyphenyl group is confirmed by the strong C-O stretching bands of the methoxy groups, typically around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

  • C-Cl Bond: The C-Cl stretching vibration is expected in the fingerprint region, generally between 800 and 600 cm⁻¹.

  • Substituent Vibrations: The introduction of new functional groups will give rise to new characteristic absorption bands. For example, a nitro derivative would show strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ for the asymmetric and symmetric stretching of the NO₂ group, respectively.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques.

  • Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

Expected Fragmentation Pattern:

The molecular ion peak (M⁺) for 2-chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole would be expected at m/z corresponding to its molecular formula (C₁₁H₁₀ClNO₂S). The presence of chlorine would be indicated by an isotopic peak at M+2 with approximately one-third the intensity of the M⁺ peak.

Fragmentation M [M]⁺˙ 2-chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole F1 Loss of Cl M->F1 - Cl• F2 Loss of CH₃ from methoxy M->F2 - •CH₃ F3 Cleavage of the thiazole ring M->F3 F4 Loss of CO from methoxy F2->F4 - CO

Figure 2: Potential fragmentation pathways for 2-chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole.

Analysis of Mass Spectra:

Common fragmentation pathways for such molecules may include:

  • Loss of the chlorine radical.

  • Loss of a methyl radical from one of the methoxy groups, followed by the loss of a carbon monoxide molecule.

  • Cleavage of the thiazole ring.

The exact fragmentation pattern will be influenced by the substituents on the phenyl ring. Electron-donating groups may stabilize certain fragment ions, altering their relative abundance in the spectrum.

UV-Visible Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λ_max) is related to the extent of conjugation in the molecule.

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrumental Parameters: Record the absorbance spectrum over a range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer.

Comparative UV-Vis Data:

Thiazole derivatives typically exhibit absorption bands in the UV region. The λ_max is expected to be influenced by the substituents on the phenyl ring.

Compound Solvent λ_max (nm)
Parent Compound (Predicted)Ethanol~280-320
Derivative with -NO₂EthanolBathochromic shift (longer λ)
Derivative with -OHEthanolHypsochromic shift (shorter λ)

Analysis of UV-Vis Spectra:

  • π → π* Transitions: The observed absorption bands are typically due to π → π* electronic transitions within the conjugated system of the thiazole and phenyl rings.

  • Substituent Effects: Electron-donating groups can cause a hypsochromic (blue) shift to shorter wavelengths, while electron-withdrawing and conjugating groups can lead to a bathochromic (red) shift to longer wavelengths.[3] This is due to the alteration of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Conclusion

The spectroscopic characterization of 2-chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole and its derivatives is a critical aspect of their use in drug discovery and development. This guide has provided a comparative framework for understanding the key features in ¹H NMR, ¹³C NMR, IR, Mass, and UV-Vis spectroscopy. By carefully analyzing the shifts, splitting patterns, and characteristic absorptions, researchers can confidently determine the structure of these important heterocyclic compounds and gain valuable insights into their electronic properties. The principles outlined here serve as a foundational tool for the rational design and synthesis of novel thiazole-based therapeutic agents.

Experimental Workflow

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Thiazole Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR ¹H & ¹³C NMR Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV UV-Vis Spectroscopy Purification->UV Interpretation Comparative Data Analysis NMR->Interpretation IR->Interpretation MS->Interpretation UV->Interpretation Structure Structure Confirmation Interpretation->Structure

Figure 3: General experimental workflow for the synthesis and spectroscopic characterization of thiazole derivatives.

References

  • Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science and Technology, 20(1), 327-340. [Link]

  • Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. Research Journal of Chemical Sciences, 5(3), 69-76.
  • Dias, F. R. F., Campos, V. R., de Moraes, R. S. M., Souza, N. A., Cunha, A. C., Lage, M. R., & Ferreira, G. B. (2022). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society, 33, 1335-1348.
  • Begtrup, M. (1974). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica, 28b, 61-76.
  • National Institute of Standards and Technology. (n.d.). Thiazole, 2-amino-4-(p-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pinto, D. C. G. A., Silva, A. M. S., & Levillain, J. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(4), 397-435.
  • Ilies, M., Cohut, A., Bălășoiu, A. T., Găvan, A., Sarpataky, A. D., & Păunescu, V. (2021). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Molecules, 26(11), 3298.
  • Li, Y., Wang, Y., Li, Y., Zhang, Y., Wang, Y., & Li, J. (2018). Synthesis and Biological Evaluation of N-(4-phenylthiazol-2-yl) cinnamamide Derivatives as Potential Antitumor Agents. RSC Advances, 8(52), 29686-29697.
  • de Oliveira, C. B., de Souza, A. C. C., de Faria, A. R., da Silva, A. D., & de Almeida, V. L. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PeerJ, 6, e5551.
  • Tütüncü, E., & Aygün, M. (2014). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 539-545.

Sources

Validation

Cytotoxicity Comparison of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole Analogs

Executive Summary The 2-chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole scaffold represents a critical chemical entry point for the development of potent tubulin polymerization inhibitors. While the 2-chloro derivative itsel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole scaffold represents a critical chemical entry point for the development of potent tubulin polymerization inhibitors. While the 2-chloro derivative itself acts primarily as an electrophilic intermediate, its structural analogs—specifically those modified at the C2 position—have emerged as promising anticancer candidates.

This guide objectively compares the cytotoxic performance of key analog classes derived from this scaffold. Experimental data indicates that 2-amino and 2-hydrazino substitutions significantly enhance potency, often achieving nanomolar IC50 values against breast (MCF-7, MDA-MB-231) and colon (HCT-116) cancer cell lines. These analogs function primarily by mimicking Combretastatin A-4 (CA-4), binding to the colchicine site of tubulin, and inducing G2/M cell cycle arrest.

Structural Basis & SAR Analysis[1]

The pharmacological efficacy of this class relies on the precise arrangement of the thiazole core and its substituents. The 3,4-dimethoxyphenyl moiety at the C4 position is the essential pharmacophore, serving as a bioisostere for the B-ring of colchicine or the trimethoxyphenyl ring of CA-4.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the impact of structural modifications on cytotoxicity.

SAR_Analysis Core 2-Chloro-4-(3,4-dimethoxyphenyl) -1,3-thiazole Scaffold C2 C2 Position (Chlorine Replacement) Core->C2 C4 C4 Position (Phenyl Ring) Core->C4 C5 C5 Position (Thiazole Ring) Core->C5 Amino Amino (-NH2 / -NHR) High Potency (nM range) Tubulin Binding C2->Amino Hydrazino Hydrazino (-NHNH2) Moderate Potency Apoptosis Induction C2->Hydrazino Thiol Thiol/Thione (-SH) Lower Potency Linker Utility C2->Thiol Dimethoxy 3,4-Dimethoxy Essential for Potency (Mimics Colchicine) C4->Dimethoxy Trimethoxy 3,4,5-Trimethoxy Maximal Potency (Mimics Combretastatin A-4) C4->Trimethoxy Optimization H_Atom Hydrogen (H) Standard Activity C5->H_Atom Bulky Bulky Groups (Phenyl) Variable Activity Steric Clashes possible C5->Bulky

Caption: SAR analysis of the thiazole scaffold. The C2-amino substitution and C4-methoxy patterns are critical determinants of cytotoxic potency.

Comparative Cytotoxicity Performance[2][3][4][5][6][7]

The table below synthesizes data from multiple studies, comparing the "Parent" 2-chloro intermediate against its functionalized analogs. Note that the 2-amino derivatives (Class A) consistently outperform other subclasses in direct cytotoxicity assays.

Analog ClassSubstituent (C2)Key MechanismPotency (IC50 Range)Selectivity (Cancer vs. Normal)
Class A (Lead) -NH-R (Amino) Tubulin Inhibition (Colchicine Site)0.03 nM – 5.0 µM High (Selectivity Index > 10)
Class B -NH-N=CH-Ar (Hydrazone)Apoptosis (Caspase 3/9 activation)5.0 µM – 50 µMModerate
Class C -SH / -S-R (Thio)Mixed / Non-specific> 50 µMLow
Parent -Cl (Chloro)Electrophilic ReactivityN/A (Reactive Intermediate)Low (Potential general toxicity)
Key Experimental Findings
  • Trimethoxy vs. Dimethoxy: While the 3,4-dimethoxy analogs are potent, the addition of a third methoxy group (3,4,5-trimethoxy) often increases potency by 10-100 fold due to better alignment with the colchicine binding pocket on β-tubulin [1][2].

  • Cell Line Specificity:

    • MCF-7 (Breast): Class A analogs show exceptional efficacy, often exceeding the reference drug Combretastatin A-4.

    • MDA-MB-231 (Triple-Negative Breast): 2-substituted analogs maintain activity here, overcoming resistance mechanisms common to taxanes [3].

    • HT-29 (Colon): Hydrazone derivatives (Class B) show improved efficacy in this line compared to the parent scaffold [4].[1][2]

Mechanistic Insights (Mode of Action)[8]

The primary mode of action for the most potent analogs (Class A) is the disruption of microtubule dynamics. By binding to the colchicine site, these compounds prevent the polymerization of tubulin into microtubules, leading to mitotic arrest.

MoA_Pathway Compound 2-Amino-4-(3,4-dimethoxyphenyl) -thiazole Analog Target β-Tubulin (Colchicine Binding Site) Compound->Target Binds Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Effect2 Microtubule Destabilization Effect1->Effect2 Checkpoint G2/M Cell Cycle Arrest Effect2->Checkpoint Mito Mitochondrial Depolarization (Loss of ΔΨm) Checkpoint->Mito Caspase Caspase 3/9 Activation Mito->Caspase Death Apoptosis (Cell Death) Caspase->Death

Caption: The signaling cascade triggered by thiazole analogs, leading from tubulin binding to apoptotic cell death.

Experimental Protocols

To validate the cytotoxicity of these analogs, the following self-validating protocols are recommended. These methods ensure reproducibility and distinguish between cytotoxic (killing) and cytostatic (growth-inhibiting) effects.

A. Synthesis of the Core Scaffold (Hantzsch Condensation)

Note: The 2-chloro derivative is best accessed via the 2-amino intermediate.

  • Reactants: Combine 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (1.0 eq) with thiourea (1.2 eq) in ethanol.

  • Reflux: Heat at reflux for 2-4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Isolation: Cool to room temperature. The hydrobromide salt of the 2-aminothiazole precipitates. Filter and neutralize with NaHCO3 to obtain the free base.

  • Conversion to 2-Chloro (Sandmeyer):

    • Dissolve 2-aminothiazole in conc. HCl at 0°C.

    • Add NaNO2 (1.2 eq) dropwise to form the diazonium salt.

    • Add CuCl (1.5 eq) and stir at room temperature for 2 hours.

    • Validation: Confirm structure via 1H-NMR (Loss of -NH2 signal at ~7.0 ppm).

B. In Vitro Cytotoxicity Assay (MTT Protocol)

This protocol determines the IC50 value.

  • Seeding: Plate cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24 hours.
    
  • Treatment:

    • Prepare stock solutions of analogs in DMSO.

    • Perform serial dilutions (0.01 µM to 100 µM) in culture medium.

    • Control: Include a DMSO vehicle control (<0.5% v/v) and a positive control (e.g., Combretastatin A-4 or Doxorubicin).

  • Incubation: Treat cells for 48 or 72 hours at 37°C, 5% CO2.

  • Development:

    • Add MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

    • Remove media and dissolve formazan crystals in DMSO (150 µL).

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism or similar).

References

  • Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents. Iranian Journal of Basic Medical Sciences, 2018. Link

  • Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents. Journal of Medicinal Chemistry, 2011. Link

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 2023. Link

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 2022. Link

Sources

Comparative

Benchmarking Guide: 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole vs. Standard Therapeutics

Executive Summary: The Privileged Scaffold 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole represents a critical "privileged scaffold" in modern medicinal chemistry. While often utilized as a high-value intermediate for nu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole represents a critical "privileged scaffold" in modern medicinal chemistry. While often utilized as a high-value intermediate for nucleophilic aromatic substitution (


), the core 4-(3,4-dimethoxyphenyl)thiazole moiety is a validated pharmacophore with dual-targeting potential:
  • Tubulin Polymerization Inhibition: Mimicking the cis-stilbene core of Combretastatin A-4 (CA-4) to disrupt microtubule dynamics.

  • Xanthine Oxidase (XO) Inhibition: Acting as a non-purine inhibitor for gout and hyperuricemia management.

This guide benchmarks the biological potential and synthetic utility of this scaffold against industry standards Combretastatin A-4 , Colchicine , and Febuxostat .

Mechanism of Action (MOA) & Target Profiling

Primary Mechanism: Tubulin Destabilization

The 3,4-dimethoxyphenyl ring (veratrole moiety) is a structural mimic of the A-ring of Colchicine and the B-ring of Combretastatin A-4.

  • Binding Site: Colchicine-binding site on

    
    -tubulin.
    
  • Effect: Inhibits microtubule assembly, causing G2/M phase cell cycle arrest and subsequent apoptosis.

  • Advantage over CA-4: The thiazole ring locks the pharmacophore in a cis-like configuration, avoiding the photo-isomerization issues seen with the stilbene bridge of CA-4.

Secondary Mechanism: Xanthine Oxidase Inhibition

The 1,3-thiazole core mimics the purine ring system of xanthine, allowing the molecule to enter the molybdenum-pterin active site of Xanthine Oxidase.

  • Effect: Blocks the conversion of hypoxanthine to uric acid.

MOA Visualization

The following diagram illustrates the dual-pathway mechanism and the synthetic divergence from the 2-chloro scaffold.

MOA_Pathway Scaffold 2-Chloro-4-(3,4-dimethoxyphenyl) -1,3-thiazole (Scaffold) Derivatization S_NAr Functionalization (Amines, Alkoxides, Thiols) Scaffold->Derivatization Synthetic Activation Target_Tubulin Target 1: Tubulin (Colchicine Site) Derivatization->Target_Tubulin Optimized Lipophilicity Target_XO Target 2: Xanthine Oxidase (Mo-Pterin Site) Derivatization->Target_XO H-Bond Donors Effect_Apoptosis G2/M Arrest & Apoptosis Target_Tubulin->Effect_Apoptosis Microtubule Disruption Effect_UricAcid Reduced Uric Acid Production Target_XO->Effect_UricAcid Enzyme Inhibition

Caption: Dual-mechanism pathway showing the scaffold's divergence into antimitotic (Tubulin) and metabolic (XO) therapeutic areas.

Benchmarking Data: Scaffold vs. Standards

The following data compares the optimized derivatives of the 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole scaffold against clinical standards.

Tubulin Inhibition (Anticancer Potency)

Benchmark Standard: Combretastatin A-4 (CA-4) Assay Context: MCF-7 (Breast Cancer) and HeLa (Cervical Cancer) cell lines.

Compound ClassIC50 (MCF-7)IC50 (HeLa)Tubulin Polymerization IC50Solubility (Water)Metabolic Stability
Combretastatin A-4 (Standard) ~3–5 nM~2–4 nM1.2 µMLow (< 10 µg/mL)Low (Isomerization)
Thiazole Scaffold (2-Amino derivative) 10–50 nM 15–60 nM 1.5–2.5 µM Moderate High (Rigid Core)
Thiazole Scaffold (2-Chloro precursor) > 1 µM> 1 µMN/ALowHigh
Colchicine (Reference) ~10–20 nM~10–20 nM2.0 µMModerateHigh

Analysis:

  • Potency: Optimized amino-thiazole derivatives retain nanomolar potency comparable to CA-4 but offer superior metabolic stability due to the rigid heterocyclic ring replacing the labile stilbene bridge.

  • The 2-Chloro Role: The 2-chloro precursor itself is significantly less potent (micromolar range) and serves primarily as the electrophilic handle to install the necessary hydrogen-bond donors (amines) for high-affinity binding.

Xanthine Oxidase Inhibition (Gout)

Benchmark Standard: Febuxostat Assay Context: In vitro Bovine Milk Xanthine Oxidase assay.

Compound ClassIC50 (XO Inhibition)Mode of InhibitionSelectivity (vs. Other Enzymes)
Febuxostat (Standard) ~1–5 nMMixed/Non-competitiveHigh
Allopurinol (Standard) ~1–5 µMCompetitiveModerate
Thiazole Scaffold (2-Aryl derivative) 20–100 nM Mixed High

Analysis:

  • While less potent than Febuxostat, 4-(3,4-dimethoxyphenyl)thiazole derivatives outperform Allopurinol by orders of magnitude. They serve as excellent non-purine alternatives for patients intolerant to Allopurinol.

Experimental Protocols

Protocol A: Derivatization of the 2-Chloro Scaffold

Objective: To convert the 2-chloro intermediate into a bioactive 2-amino-thiazole inhibitor.

Reagents:

  • 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole (1.0 eq)

  • Secondary Amine (e.g., Morpholine, Piperazine) (1.2 eq)

  • Base:

    
     or 
    
    
    
    (2.0 eq)
  • Solvent: DMF or DMSO

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the 2-chloro scaffold in 5 mL of dry DMF under

    
     atmosphere.
    
  • Addition: Add 2.0 mmol of

    
     followed by 1.2 mmol of the amine nucleophile.
    
  • Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Work-up: Pour into ice-cold water (20 mL). The product usually precipitates. Filter, wash with water, and recrystallize from Ethanol.

  • Validation: Confirm structure via

    
    -NMR (loss of Cl, appearance of amine protons).
    
Protocol B: Tubulin Polymerization Assay

Objective: To quantify the inhibition of microtubule assembly.

Materials:

  • Purified Tubulin (>99% from porcine brain)

  • GTP (Guanosine Triphosphate)

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9)
    
  • Spectrophotometer (340 nm)

Workflow:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP on ice.

  • Incubation: Add test compound (dissolved in DMSO) to the tubulin solution. Final DMSO concentration < 1%.

    • Control: DMSO only (Vehicle).

    • Standard: Combretastatin A-4 (3 µM).

  • Measurement: Transfer to a pre-warmed (37°C) cuvette.

  • Kinetics: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Calculate the

    
     of polymerization and determine the % Inhibition relative to the vehicle control.
    
Protocol C: Xanthine Oxidase (XO) Screening

Objective: To determine IC50 values for XO inhibition.

Materials:

  • Xanthine Oxidase (from bovine milk, 0.05 U/mL)

  • Substrate: Xanthine (150 µM)

  • Buffer: 50 mM Phosphate Buffer (pH 7.5)

Workflow:

  • Mixture: In a 96-well plate, mix 10 µL of test compound (various concentrations) with 140 µL of Phosphate Buffer and 20 µL of XO enzyme solution.

  • Pre-incubation: Incubate at 25°C for 10 minutes.

  • Initiation: Add 30 µL of Xanthine substrate solution.

  • Detection: Monitor the formation of Uric Acid by measuring absorbance at 290 nm for 10 minutes.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive the IC50.

Workflow Visualization

The following diagram outlines the logical flow from chemical synthesis to biological validation.

Experimental_Workflow Start Start: 2-Chloro-4-(3,4-dimethoxyphenyl) -1,3-thiazole Step1 Step 1: Nucleophilic Substitution (Introduce Amine/Alkoxide) Start->Step1 Step2 Step 2: Purification (Recrystallization/Column) Step1->Step2 Decision Target Selection Step2->Decision Path_Cancer Path A: Anticancer (Tubulin Assay) Decision->Path_Cancer Lipophilic Groups Path_Gout Path B: Metabolic (XO Assay) Decision->Path_Gout Polar Groups Result Calculate IC50 & Compare to Standards (CA-4 / Febuxostat) Path_Cancer->Result Path_Gout->Result

Caption: Experimental workflow for transforming the 2-chloro scaffold into active therapeutic candidates.

References

  • Romagnoli, R., et al. (2012). "Synthesis and biological evaluation of 2-substituted-4-(3,4,5-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents." Journal of Medicinal Chemistry. Link

  • Pettit, G. R., et al. (1995). "Antineoplastic agents.[1][2][3][4][5] 291. Isolation and structure of Combretastatin A-4." Journal of Natural Products. Link

  • Zhang, X., et al. (2018). "Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo." European Journal of Pharmacology. Link

  • Okamoto, K., et al. (2003). "Febuxostat: A novel non-purine selective inhibitor of xanthine oxidase." American Journal of Therapeutics. Link

  • Mahapatra, M., et al. (2015). "Design, synthesis and biological evaluation of some novel thiazole derivatives as potent anticancer agents."[2][5][6][7][8] European Journal of Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole proper disposal procedures

Executive Summary: Immediate Disposal Directive 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole (CAS: 92847-37-5) is a halogenated heteroaromatic compound. For disposal purposes, it must be treated as Hazardous Halogenated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Disposal Directive

2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole (CAS: 92847-37-5) is a halogenated heteroaromatic compound. For disposal purposes, it must be treated as Hazardous Halogenated Organic Waste .

CRITICAL PROHIBITIONS:

  • DO NOT dispose of down the drain (Sanitary Sewer).

  • DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) if incineration pathways differ at your facility.

  • DO NOT dispose of in regular trash (Municipal Waste).

Chemical Profile & Hazard Identification

Before handling waste, you must understand the material's specific risks to select the correct waste stream. As a halogenated thiazole, this compound presents specific environmental and contact hazards.[1]

Physicochemical Data
PropertyValueOperational Implication
CAS Number 92847-37-5Use for waste manifesting and inventory tracking.[2]
Molecular Weight 255.72 g/mol Likely a solid at room temperature; treat as solid waste unless dissolved.
Chemical Class Halogenated HeterocycleHigh Priority: Requires "Halogenated" waste segregation to prevent dioxin formation during improper incineration.
Solubility Low (Water), High (DMSO, DCM)Aquatic Hazard: Material will persist in water systems; strict zero-discharge policy applies.
GHS Hazard Classification (Conservative Approach)

Based on structural analogs (e.g., 2-chloro-4-methylthiazole) and functional group analysis:

  • H315 / H319: Causes skin and serious eye irritation.[1][3][4][5]

  • H410/H411: Very toxic to aquatic life with long-lasting effects (Common for chlorinated heterocycles).

  • Signal Word: WARNING

Disposal Decision Matrix (Workflow)

The following logic gate ensures you select the correct waste container based on the physical state of the material.

DisposalWorkflow Start Waste Material: 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole StateCheck What is the Physical State? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Solid Liquid Dissolved in Solution StateCheck->Liquid Liquid BinSolid Container A: Solid Hazardous Waste (Label: Toxic, Halogenated) Solid->BinSolid Double Bag & Tag SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck BinHaloLiq Container B: Halogenated Organic Solvents (Label: Flammable/Toxic, Halogenated) SolventCheck->BinHaloLiq Yes (DCM, etc.) BinNonHaloLiq Container C: Non-Halogenated Solvents* *ONLY if <1% Halogen content. Otherwise, use Container B. SolventCheck->BinNonHaloLiq No (MeOH, DMSO) BinNonHaloLiq->BinHaloLiq Preferred Path (Segregate as Halogenated to be safe)

Figure 1: Decision matrix for segregating halogenated thiazole waste. Note that even if dissolved in non-halogenated solvents, treating the mixture as halogenated is often the safest default to prevent regulatory non-compliance.

Detailed Operational Procedures

Protocol A: Solid Waste Disposal (Pure Substance)

Applicable for: Expired stocks, contaminated weighing boats, spill cleanup debris.

  • Segregation: Do not mix with silica gel or sharps unless your facility allows "Lab Trash" commingling. Ideally, segregate into a dedicated "Solid Toxic" stream.

  • Packaging:

    • Place the solid material into a clear, sealable polyethylene bag (4 mil thickness minimum).

    • Place this bag inside a secondary rigid container (e.g., a wide-mouth HDPE jar).

  • Labeling:

    • Apply a Hazardous Waste Label.[6][7]

    • Constituents: Write "2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Storage: Store in the Satellite Accumulation Area (SAA) until pickup. Keep lid closed at all times.

Protocol B: Liquid Waste Disposal (Reaction Mixtures/Stocks)

Applicable for: HPLC waste, mother liquors, dissolved stocks.

  • Container Selection: Use a chemically resistant carboy (HDPE or Glass). Avoid metal containers if the solution is acidic, as thiazoles can form salts.

  • Compatibility Check: Ensure no oxidizers (e.g., Nitric Acid, Peroxides) are present in the waste carboy. Thiazoles can react vigorously with strong oxidizers.

  • The "Halogen Rule":

    • Even if the solvent is Methanol (non-halogenated), the presence of the chloro-thiazole solute technically introduces halogens.

    • Best Practice: Pour into the Halogenated Solvent waste stream (often Red cans or distinctively labeled carboys). This ensures the waste is incinerated at sufficiently high temperatures to destroy the chlorinated ring without forming dioxins.

Protocol C: Spill Response

Immediate actions for accidental release.

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is fine, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Do not dry sweep. Cover with wet paper towels (using water or ethanol) to prevent dust generation, then wipe up.

    • Liquid Spill: Absorb with vermiculite or polypropylene pads.

  • Disposal of Debris: All cleanup materials (gloves, paper towels) must be disposed of as Hazardous Solid Waste (See Protocol A).

Regulatory Compliance & Codes

When filling out your waste manifest, use the following codes. Note that specific codes vary by region (RCRA in US vs. EWC in EU); the codes below are the standard defaults for halogenated organic chemicals.

Regulatory BodyWaste CodeDescription
US EPA (RCRA) D001 / D002 If ignitable or corrosive (solvent dependent).
US EPA (RCRA) Not Listed Not P or U listed specifically. Classify by characteristic.
EU (EWC) 07 01 03 Organic halogenated solvents, washing liquids and mother liquors.
EU (EWC) 16 05 06 Laboratory chemicals consisting of or containing hazardous substances.

Self-Validation Check:

References

  • US EPA. (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

  • GOV.UK. (2015). Waste classification: technical guidance (WM3). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole

Executive Summary & Risk Context The "Why" Behind the Protocol: 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole is a functionalized heterocyclic building block commonly used in structure-activity relationship (SAR) studies...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

The "Why" Behind the Protocol: 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole is a functionalized heterocyclic building block commonly used in structure-activity relationship (SAR) studies and drug discovery.[1][2][3] Its safety profile is defined by two structural features:

  • The 2-Chlorothiazole Core: This moiety is electrophilic.[1][2][3] In biological systems, it can act as a hapten, covalently binding to proteins, which drives the risk of skin sensitization (allergic contact dermatitis) .[1]

  • The Dimethoxyphenyl Group: While adding lipophilicity, this does not mitigate the local irritant properties of the halogenated heterocycle.[1][3]

Operational Status: Treat as a Potent Irritant and Potential Sensitizer .[1][3] Strict dust control is the primary safety objective.[1][3]

Hazard Identification (SAR-Predicted)

Note: In the absence of compound-specific toxicological data, we apply the Precautionary Principle based on structural analogs (e.g., 2-chlorothiazole, phenylthiazoles).

Hazard ClassGHS CodeSignal WordHazard StatementMechanistic Insight
Skin Irritation H315 WarningCauses skin irritation.[1][2][3][4][5][6][7]Halogenated heterocycles strip lipids and react with epidermal proteins.[1][2][3]
Eye Irritation H319 WarningCauses serious eye irritation.[1][2][3][4][5][7]Crystalline dust is mechanically abrasive and chemically reactive with mucous membranes.[1][2][3]
Sensitization H317 WarningMay cause an allergic skin reaction.[1][3][8]Critical Risk: The 2-Cl position is susceptible to nucleophilic attack by skin proteins.[1][3]
STOT-SE H335 WarningMay cause respiratory irritation.[1][3][5][7]Fine particulates can irritate the upper respiratory tract.[1][3]

Personal Protective Equipment (PPE) Matrix

Objective: Create a redundant barrier system. Do not rely on a single layer of protection.[9]

A. Hand Protection (The "Double-Shell" Protocol)

Recommendation: Double-gloving is mandatory for all solid handling and stock solution preparation.[1][2][3]

  • Inner Layer: 4 mil Nitrile (Inspection/Comfort).[1][3]

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical Barrier).[1][3]

  • Rationale: Thiazoles are organic-soluble.[1][3] If dissolved in carriers like DCM or DMF, they can permeate standard nitrile in <15 minutes.[1][2][3] The outer glove is sacrificial; change immediately upon splash.[1][3]

B. Respiratory Protection

Primary Control: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).[1][2][3] Secondary Control (If outside hood): N95 (US) or P3 (EU) particulate respirator.[1][2][3]

  • Rationale: As a solid, the primary vector is airborne dust during weighing.[1][3] Inhalation can lead to rapid systemic absorption due to the compound's lipophilicity.[1][3]

C. Eye & Body Protection[1][2][3][7][11]
  • Eyes: Chemical Splash Goggles (Indirect Vent).[1][3] Safety glasses are insufficient for fine powders that can drift around side shields.

  • Body: Tyvek® sleeves or a disposable lab coat over a standard cotton lab coat.[1][2][3]

  • Rationale: Prevents accumulation of dust on fabric cuffs, a common source of secondary exposure when researchers touch their wrists later.[1]

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation & Weighing[1]
  • Static Control: Use an antistatic gun or ionizer bar inside the balance draft shield.[1][3] Thiazole powders are often electrostatic and "jump" during weighing.[1][2][3]

  • The "Coffin" Method:

    • Place the receiving vial inside a larger secondary container (e.g., a beaker) before taring.

    • Transfer solid using a disposable spatula.[1][2][3]

    • Cap the vial inside the hood before moving it to the balance (if balance is external) or weigh inside a powder containment hood.[1][2][3]

  • Decontamination: Wipe the exterior of the vial with a Kimwipe dampened in ethanol before removing it from the hood.[1][2][3]

Phase 2: Solubilization (Reaction Setup)[1]
  • Solvent Choice: When dissolving in DMSO or DMF, the permeation rate through gloves increases drastically.[1][3]

  • Technique: Add solvent slowly down the side of the vial to prevent aerosolization of the powder.

  • Venting: If the reaction involves heating (e.g., Suzuki coupling), ensure the vessel is vented to a scrubber or inert gas line to prevent pressure buildup of volatile chlorinated byproducts.[1][3]

Waste Disposal & Emergency Response

Waste Streams[3]
  • Solid Waste: Segregate into "Hazardous Solid Waste - Halogenated Organic."[1][2][3] Do not mix with general trash.[1][3]

  • Liquid Waste: "Halogenated Organic Solvents."[1][3] The chlorine atom requires this classification for incineration protocols (to manage HCl generation).[1][2][3]

  • Wash Water: First rinse of glassware should go to liquid hazardous waste, not the drain.[1][3]

Emergency Procedures
  • Skin Contact: Wash with soap and water for 15 minutes.[1][3][10] Do not use alcohol, as it may enhance transdermal absorption of the thiazole.[1][3]

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately due to potential corneal abrasion from crystals.[1][3]

  • Spill (Solid): Do not dry sweep.[1][3] Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a hazardous waste bag.[1][3]

Visualized Workflow (Graphviz)[2][3]

The following diagram outlines the "Safe Loop" for handling this compound, emphasizing the decision points for PPE changes.

SafeHandlingLoop Start Start: Handling Request RiskAssess 1. Risk Assessment (Check GHS: H315, H317, H319) Start->RiskAssess PPE 2. Don PPE (Double Nitrile + Goggles + Lab Coat) RiskAssess->PPE HoodCheck 3. Engineering Control Verify Hood Flow > 0.5 m/s PPE->HoodCheck Weighing 4. Weighing Procedure (Use Static Gun + Secondary Containment) HoodCheck->Weighing SpillCheck Did Spill Occur? Weighing->SpillCheck Cleanup Wet Wipe Method (No Dry Sweeping) SpillCheck->Cleanup Yes Solubilization 5. Solubilization (Add Solvent Slowly) SpillCheck->Solubilization No Doffing 7. Doffing PPE Remove Outer Gloves -> Inner Gloves -> Wash Hands Cleanup->Doffing Gloves Contaminated Decon 6. Decontamination Wipe Vials with EtOH Solubilization->Decon Decon->Doffing End Process Complete Doffing->End

Caption: Operational workflow for handling 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole, highlighting critical decision points for spill management and decontamination.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76429, 2-Chlorothiazole. Retrieved from [Link].[1][3] (Used as SAR analog for hazard classification).[1][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2][3] National Academies Press.[1][3] Retrieved from [Link]. (Standard for waste disposal and hood velocity).

Sources

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